molecular formula C33H45Cl2NO11 B1258719 Enacyloxin IIa

Enacyloxin IIa

Cat. No.: B1258719
M. Wt: 702.6 g/mol
InChI Key: IWBADCVFZDCUTN-DTRFTOPNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid is a natural product found in Frateuria with data available.

Properties

Molecular Formula

C33H45Cl2NO11

Molecular Weight

702.6 g/mol

IUPAC Name

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20?,21-,23-,24?,26?,27+,29?,30?,31?/m0/s1

InChI Key

IWBADCVFZDCUTN-DTRFTOPNSA-N

Isomeric SMILES

CC/C=C/C(C(C(CC(=O)C(C(C(C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N

Canonical SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

Synonyms

enacyloxin IIa
ENX IIa

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa is a potent polyketide antibiotic with significant activity against Gram-negative bacteria, a class of pathogens for which new therapeutic options are urgently needed. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of the key molecular pathways involved in its production and mechanism of action.

Discovery and Origin

This compound was first reported as a product of Frateuria sp. W-315.[1] Later, it was rediscovered from Burkholderia ambifaria, a member of the Burkholderia cepacia complex (Bcc), through screens for antimicrobial activity against cystic fibrosis pathogens.[2] The production of this compound by B. ambifaria is controlled by a cryptic, quorum-sensing-regulated modular polyketide synthase (PKS) gene cluster.[2]

Producing Organisms:

  • Frateuria sp. W-315[1]

  • Burkholderia ambifaria[2]

  • Burkholderia gladioli

Biological Activity

This compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[3][4] By binding to EF-Tu, this compound prevents the release of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation.[3]

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

MicroorganismMIC (µg/mL)
Burkholderia multivorans1 - 2
Burkholderia cenocepacia2 - 4
Burkholderia dolosa2 - 4
Acinetobacter baumannii4 - 8
Pseudomonas aeruginosa> 128
Staphylococcus aureus> 128
Candida albicans> 128
Saccharomyces cerevisiae> 128

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms. Data compiled from available literature.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by an unusual hybrid modular polyketide synthase (PKS) system encoded by a large gene cluster (BGC0001094 in B. ambifaria AMMD). This cluster contains genes encoding a PKS with both cis- and trans-acyltransferase (AT) domains, a feature that deviates from the canonical PKS architecture.

The biosynthesis can be conceptually divided into three main stages:

  • Polyketide Chain Assembly: The PKS machinery iteratively condenses extender units (malonyl-CoA and methylmalonyl-CoA) to build the polyketide backbone. The unusual combination of cis- and trans-AT domains allows for the incorporation of different extender units and the generation of specific stereochemistry.

  • Cyclohexane Carboxylic Acid Moiety Formation: A separate set of enzymes within the cluster is responsible for the synthesis of the 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety, which is derived from the shikimate pathway.

  • Tailoring and Release: The fully assembled polyketide chain is transferred from the PKS and esterified to the DHCCA moiety. Subsequent tailoring reactions, such as halogenation, complete the biosynthesis of this compound.

Proposed Biosynthetic Pathway

Enacyloxin_IIa_Biosynthesis Shikimate_Pathway Shikimate Pathway DHCCA (1S,3R,4S)-3,4-dihydroxy- cyclohexanecarboxylic acid (DHCCA) Shikimate_Pathway->DHCCA Bamb_5912, 5914, 5916, 5918 Condensation Condensation Domain (Bamb_5915) DHCCA->Condensation PKS_Modules Hybrid cis/trans-AT Polyketide Synthase (PKS) (Bamb_5919-5925) Polyketide_Chain Assembled Polyketide Chain PKS_Modules->Polyketide_Chain Polyketide_Chain->Condensation Pre_enacyloxin Pre-enacyloxin Condensation->Pre_enacyloxin Tailoring_Enzymes Tailoring Enzymes (e.g., Halogenases) Pre_enacyloxin->Tailoring_Enzymes Enacyloxin_IIa This compound Tailoring_Enzymes->Enacyloxin_IIa

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Biosynthesis: Quorum Sensing

The production of this compound in Burkholderia ambifaria is tightly regulated by a cell-density dependent mechanism known as quorum sensing (QS). The primary QS system involved is the CepI/CepR system, which utilizes N-acyl homoserine lactones (AHLs) as signaling molecules.

  • CepI: An AHL synthase that produces N-octanoyl-homoserine lactone (C8-HSL) and, to a lesser extent, N-hexanoyl-homoserine lactone (C6-HSL).[2]

  • CepR: A transcriptional regulator that binds to AHLs at high cell densities.

The CepR-AHL complex then binds to specific DNA sequences (cep boxes) in the promoter regions of target genes, including the enacyloxin biosynthetic gene cluster, to activate their transcription.

CepI/CepR Quorum Sensing Circuit

Quorum_Sensing_Regulation cluster_cell Burkholderia ambifaria cell CepI CepI (AHL Synthase) AHLs_low AHLs (C8-HSL, C6-HSL) Low Concentration CepI->AHLs_low Basal expression CepR CepR (Transcriptional Regulator) Enacyloxin_BGC enacyloxin Biosynthetic Gene Cluster CepR->Enacyloxin_BGC Activation Enacyloxin_IIa This compound Enacyloxin_BGC->Enacyloxin_IIa Biosynthesis AHLs_high AHLs (C8-HSL, C6-HSL) High Concentration AHLs_low->AHLs_high Cell density increases AHLs_high->CepR Binding

Caption: Quorum sensing regulation of this compound production.

Experimental Protocols

This section provides detailed methodologies for the fermentation, purification, characterization, and bioactivity testing of this compound.

Fermentation and Isolation

5.1.1. Culture Medium and Conditions

  • Producing Strain: Burkholderia ambifaria or Burkholderia gladioli

  • Medium: Modified Bennett's medium (per liter): 10 g glucose, 2 g yeast extract, 1 g beef extract, 2 g NZ amine A, 10 g soluble starch, 20 g agar (for solid medium). Adjust pH to 7.0.

  • Fermentation: Inoculate a 250 mL baffled flask containing 50 mL of medium with a fresh culture. Incubate at 30°C with shaking at 200 rpm for 72-96 hours.

5.1.2. Extraction and Purification

  • Extraction: After incubation, extract the whole culture broth (including cells and supernatant) twice with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Chromatography:

    • Step 1: Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply to a silica gel column. Elute with a stepwise gradient of dichloromethane-methanol (e.g., 100:0 to 90:10).

    • Step 2: Preparative HPLC: Pool the active fractions and subject them to preparative reverse-phase HPLC (C18 column). Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). Monitor the eluate at 363 nm.

  • Final Purification: Collect the fractions containing this compound and evaporate the solvent to yield the pure compound.

Structural Characterization

5.2.1. High-Resolution Mass Spectrometry (HR-MS)

  • Instrument: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) to deduce the elemental composition.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 500 MHz or higher NMR spectrometer.

  • Solvent: CD₃OD or DMSO-d₆.

  • Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to elucidate the chemical structure and stereochemistry.

¹H NMR (500 MHz, CD₃OD) ¹³C NMR (125 MHz, CD₃OD)
Chemical shifts (δ) and coupling constants (J) characteristic of the polyene chain, the dichlorinated moiety, and the dihydroxycyclohexanecarboxylic acid are observed.Resonances corresponding to the carbonyl, olefinic, and aliphatic carbons are assigned based on 2D NMR data.

Table 2: Summary of expected NMR data for this compound.

Minimum Inhibitory Concentration (MIC) Assay

5.3.1. Broth Microdilution Method

  • Preparation of Inoculum: Grow the test microorganism in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD₆₀₀) of 0.1. Dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no inoculum). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Gene Cluster Analysis Workflow

Gene_Cluster_Analysis Genome_Sequencing Genome Sequencing of Burkholderia ambifaria Bioinformatics_Analysis Bioinformatic Analysis (antiSMASH, BLAST) Genome_Sequencing->Bioinformatics_Analysis BGC_Identification Identification of Putative Enacyloxin BGC Bioinformatics_Analysis->BGC_Identification Gene_Knockout Targeted Gene Knockout (e.g., PKS genes) BGC_Identification->Gene_Knockout Metabolite_Analysis Metabolite Analysis (LC-MS) Gene_Knockout->Metabolite_Analysis Loss_of_Production Loss of this compound Production Metabolite_Analysis->Loss_of_Production Restoration_of_Production Restoration of Production Metabolite_Analysis->Restoration_of_Production Complementation Gene Complementation Loss_of_Production->Complementation Complementation->Metabolite_Analysis Functional_Assignment Functional Assignment of Genes Restoration_of_Production->Functional_Assignment

Caption: Experimental workflow for biosynthetic gene cluster analysis.

Conclusion

This compound represents a promising antibiotic scaffold with a unique structure and mechanism of action. The elucidation of its biosynthetic pathway and regulatory network opens avenues for synthetic biology and metabolic engineering approaches to generate novel analogs with improved pharmacological properties. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development of this compound and related compounds as next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Enacyloxin IIa and the Producing Organism Burkholderia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enacyloxin IIa is a polyketide antibiotic with significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[1] Produced by certain species of the bacterial genus Burkholderia, this molecule has garnered interest within the scientific community due to its novel structure and mechanism of action, particularly in an era of mounting antibiotic resistance.[2][3] this compound targets the bacterial protein synthesis machinery, a critical pathway for bacterial viability, by interacting with the elongation factor Tu (EF-Tu).[4][5] This guide provides an in-depth overview of this compound, its producing organism, its biosynthesis, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

The Producing Organism: Burkholderia

The genus Burkholderia comprises a diverse group of Gram-negative, aerobic, rod-shaped bacteria.[6] Members of this genus are ubiquitous in the environment, inhabiting soil, water, and the rhizosphere.[6] While many Burkholderia species are known for their beneficial associations with plants and fungi, some are opportunistic pathogens in humans, notably in individuals with cystic fibrosis.[6][7]

Several Burkholderia species have been identified as producers of this compound, including:

  • Burkholderia gladioli : This species is a known plant pathogen affecting crops like rice, onions, and gladiolus.[6] It is also an opportunistic human pathogen. B. gladioli synthesizes a variety of inhibitory substances, including enacyloxins.[6][8]

  • Burkholderia ambifaria : A member of the Burkholderia cepacia complex (Bcc), B. ambifaria has also been identified as a producer of this compound.[2][9]

The production of secondary metabolites like this compound is thought to play a role in the ecological competitiveness of these bacteria.[7]

This compound: Structure and Physicochemical Properties

This compound is a unique polyene antibiotic with a non-lactonic structure.[1] Its chemical backbone consists of a 3,4-dihydroxycyclohexanecarboxylic acid moiety with a chlorine-containing polyenic and polyhydroxy acyl side chain attached via an ester linkage.[1][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₃H₄₅Cl₂NO₁₁[10]
Molecular Weight 702.6 g/mol [10]
Appearance Yellow-colored[11]

Biosynthesis of this compound

This compound is synthesized via a complex biosynthetic pathway encoded by a dedicated gene cluster.[2] The core of this machinery is an unusual hybrid modular polyketide synthase (PKS).[2] This PKS system is unique in that it consists of multiple proteins with similarities to both cis-acyltransferase (cis-AT) PKSs and a single protein with similarity to trans-AT PKSs.[2] The biosynthesis is also noted to be regulated by quorum sensing.[2]

The assembly of the enacyloxin polyketide chain involves a dual transacylation mechanism for its release from the synthase.[12] A non-elongating ketosynthase domain facilitates the transfer of the completed polyketide chain from the final acyl carrier protein domain of the synthase to a distinct carrier protein.[12][13] Subsequently, a nonribosomal peptide synthetase (NRPS) condensation domain catalyzes the condensation of this chain with (1S, 3R, 4S)-3, 4-dihydroxycyclohexane carboxylic acid (DHCCA).[12][13]

Enacyloxin_IIa_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Machinery cluster_Substrates Substrates PKS_Modules cis-AT and trans-AT PKS Modules ACP_final Final Acyl Carrier Protein (ACP) PKS_Modules->ACP_final Assembled Polyketide Chain KS0_domain Non-elongating Ketosynthase (KS0) Domain ACP_final->KS0_domain 1. Transfer of polyketide chain PCP_domain Separate Peptidyl Carrier Protein (PCP) KS0_domain->PCP_domain 2. Transacylation NRPS_C_domain NRPS Condensation (C) Domain PCP_domain->NRPS_C_domain Enacyloxin_IIa This compound NRPS_C_domain->Enacyloxin_IIa 3. Condensation and Release DHCCA (1S, 3R, 4S)-3,4-dihydroxy- cyclohexane carboxylic acid (DHCCA) DHCCA->NRPS_C_domain Mechanism_of_Action cluster_Normal Normal Protein Synthesis cluster_Inhibition Inhibition by this compound EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aa-tRNA complex Ribosome Ribosome EF-Tu_GTP_aa-tRNA->Ribosome Binds to A-site GTP_hydrolysis GTP Hydrolysis Ribosome->GTP_hydrolysis Correct codon recognition EF-Tu_GDP_release EF-Tu-GDP released GTP_hydrolysis->EF-Tu_GDP_release Conformational change Peptide_bond_formation Peptide Bond Formation EF-Tu_GDP_release->Peptide_bond_formation Allows for... Enacyloxin This compound EF-Tu EF-Tu Enacyloxin->EF-Tu Stalled_Complex Stalled Ribosome-EF-Tu-GDP Complex EF-Tu->Stalled_Complex Binds to EF-Tu, preventing release from ribosome Inhibition Protein Synthesis Inhibited Stalled_Complex->Inhibition Halts translation Experimental_Workflow cluster_Production 1. Production cluster_Isolation 2. Isolation cluster_Purification 3. Purification Inoculation Inoculate Burkholderia on BSM-G Agar Incubation Incubate at 30°C for 72h Inoculation->Incubation Extraction Extract with Dichloromethane or Ethyl Acetate Incubation->Extraction Concentration Concentrate with Rotary Evaporator Extraction->Concentration Elution Elute in 60% Acetonitrile Concentration->Elution HPLC Purify via Preparative HPLC (C18 column) Elution->HPLC Pure_Enacyloxin Pure this compound HPLC->Pure_Enacyloxin Yields

References

The Isolation of Enacyloxin IIa from Frateuria sp. W-315: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Enacyloxin IIa, a potent polyene antibiotic, from the bacterium Frateuria sp. W-315. This document details the necessary experimental protocols, from fermentation to purification, and includes visualizations to clarify the workflow and biosynthetic pathway.

Introduction

This compound is a unique polyhydroxy-polyenic antibiotic produced by Frateuria sp. W-315, an organism formerly classified as Gluconobacter sp. W-315.[1] It exhibits significant activity against both Gram-positive and Gram-negative bacteria by inhibiting protein biosynthesis.[2] Specifically, this compound targets the elongation factor Tu (EF-Tu), preventing the release of aminoacyl-tRNA and thereby halting protein synthesis.[3] Its novel structure, featuring a 3,4-dihydroxycyclohexanecarboxylic acid moiety attached to a chlorine-containing polyene side chain, makes it a molecule of interest for further drug development.[2]

The isolation of this compound is a multi-step process that requires careful attention to culture conditions and purification techniques due to the inherent instability of polyene antibiotics.

Fermentation Protocol

The production of this compound by Frateuria sp. W-315 is dependent on a co-culture or the use of a conditioned medium. The bacterium requires a spent medium from the fungus Neurospora crassa for antibiotic production.[4]

Media Preparation

Czapek-Dox Medium for Neurospora crassa

This medium is first prepared to be conditioned by Neurospora crassa.

ComponentQuantity (per 1 L of distilled water)
Sucrose30.0 g
Sodium Nitrate2.0 g
Dipotassium Phosphate1.0 g
Magnesium Sulfate0.5 g
Potassium Chloride0.5 g
Ferrous Sulfate0.01 g

Procedure:

  • Dissolve all components in distilled water.

  • Adjust the pH to 7.2-7.4.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Cultivation

Step 1: Conditioning of the Medium by Neurospora crassa

  • Inoculate the sterile Czapek-Dox medium with a culture of Neurospora crassa.

  • Incubate at 28°C for 3-5 days with shaking.

  • After incubation, remove the fungal mycelium by filtration to obtain the spent (conditioned) medium.

Step 2: Fermentation of Frateuria sp. W-315

  • Sterilize the Neurospora crassa-spent Czapek-Dox medium.

  • Inoculate the sterile spent medium with a seed culture of Frateuria sp. W-315.

  • Incubate the culture at 28-30°C for 5-7 days in a shaker incubator to ensure adequate aeration.

Extraction and Purification Protocol

The extraction and purification of this compound from the fermentation broth is a critical phase, given the sensitivity of polyene antibiotics to light, heat, and extreme pH. All steps should be carried out with protection from light and at reduced temperatures where possible.

Extraction of Crude this compound
  • Cell Separation : After fermentation, separate the bacterial cells from the culture broth by centrifugation.

  • Solvent Extraction :

    • The active compounds, including this compound, are present in both the supernatant and the bacterial cells.

    • Extract the supernatant with an equal volume of n-butanol.

    • Extract the cell pellet with methanol.

    • Combine the organic extracts.

  • Concentration : Concentrate the combined organic extracts under reduced pressure to obtain a crude oily residue.

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the crude extract.

Step 1: Silica Gel Chromatography (Initial Fractionation)

  • Stationary Phase : Silica gel (60-120 mesh).

  • Mobile Phase : A gradient of chloroform-methanol.

  • Procedure :

    • Dissolve the crude extract in a minimal amount of chloroform-methanol.

    • Load the solution onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor for antibiotic activity using a bioassay (e.g., against a sensitive bacterial strain) or by thin-layer chromatography (TLC).

    • Pool the active fractions and concentrate under reduced pressure.

Step 2: Sephadex LH-20 Chromatography (Size Exclusion)

  • Stationary Phase : Sephadex LH-20.

  • Mobile Phase : Methanol.

  • Procedure :

    • Dissolve the partially purified active fraction in methanol.

    • Apply the solution to a Sephadex LH-20 column.

    • Elute with methanol.

    • Collect fractions and identify those containing this compound by UV-Vis spectrophotometry (polyenes have characteristic absorption spectra) and bioassay.

    • Combine the active fractions and concentrate.

Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

  • Stationary Phase : C18 column.

  • Mobile Phase : A gradient of acetonitrile and water.

  • Procedure :

    • Dissolve the further purified sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Elute with a suitable gradient of acetonitrile in water.

    • Monitor the elution profile with a UV-Vis detector at the characteristic absorbance maxima for this compound.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Quantitative Data

The following table provides a template for summarizing the quantitative data obtained during a typical isolation and purification process. Actual yields may vary depending on the specific fermentation and purification conditions.

Purification StepTotal Volume (mL) / Mass (g)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Culture Broth(Initial Volume)(Calculated)(Calculated)100(Not Applicable)
Crude Extract(Mass of Residue)(Calculated)(Calculated)--
Silica Gel Pool(Mass of Active Pool)(Calculated)(Calculated)--
Sephadex LH-20 Pool(Mass of Active Pool)(Calculated)(Calculated)--
Pure this compound(Final Mass)(Calculated)(Calculated)->95 (by HPLC)

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Preparation of Czapek-Dox Medium B Cultivation of Neurospora crassa A->B C Harvesting of Spent Medium B->C D Cultivation of Frateuria sp. W-315 C->D E Centrifugation of Culture Broth D->E Harvest F Solvent Extraction (n-butanol & methanol) E->F G Concentration to Crude Extract F->G H Silica Gel Chromatography G->H Fractionation I Sephadex LH-20 Chromatography H->I J Reverse-Phase HPLC I->J K Pure this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

G PKS Polyketide Synthase (PKS) Assembly Line Condensation Condensation & Chain Release PKS->Condensation Assembled Polyketide Chain DHCCA (1S, 3R, 4S)-3,4-dihydroxy- cyclohexane carboxylic acid (DHCCA) DHCCA->Condensation Shikimate Shikimate Pathway Intermediate Shikimate->DHCCA Pre_Ena Pre-enacyloxin Condensation->Pre_Ena Tailoring Post-PKS Tailoring (e.g., Halogenation) Pre_Ena->Tailoring Ena_IIa This compound Tailoring->Ena_IIa

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The isolation of this compound from Frateuria sp. W-315 is a complex but achievable process. Success relies on the careful preparation of the conditioned medium, controlled fermentation conditions, and a systematic approach to extraction and purification that mitigates the instability of the target compound. This guide provides a foundational protocol for researchers to produce and purify this compound for further study and potential development into a novel therapeutic agent.

References

Enacyloxin IIa: A Dual-Acting Inhibitor of Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enacyloxin IIa is a potent antibiotic that exhibits a unique dual mechanism of action, targeting both the elongation factor Tu (EF-Tu) and the bacterial ribosome to inhibit protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound's activity. By elucidating its intricate mechanism, this document aims to inform research and development efforts for novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel therapeutic agents with new mechanisms of action. This compound, a polyketide antibiotic, has demonstrated promising activity against multidrug-resistant pathogens, including Acinetobacter baumannii[1]. Its efficacy stems from a fascinating dual-targeting strategy that disrupts two crucial stages of the translation elongation cycle. This guide will delve into the specifics of this mechanism, presenting key quantitative data and the experimental methodologies used to uncover these details.

Mechanism of Action: A Two-Pronged Attack

This compound's inhibitory effect on protein synthesis is the result of its interaction with two key players in the translation machinery: the elongation factor Tu (EF-Tu) and the ribosome itself.

Targeting Elongation Factor Tu (EF-Tu)

The primary target of this compound is the bacterial elongation factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome[2][3][4][5]. This compound binds to EF-Tu at the interface of domains 1 and 3, a site that partially overlaps with the binding pocket of the antibiotic kirromycin[2]. This binding event triggers a cascade of inhibitory effects:

  • Inhibition of GTP Hydrolysis and EF-Tu Release: this compound effectively locks EF-Tu in its GTP-bound conformation. It dramatically slows the dissociation of GTP from EF-Tu, as evidenced by a significant decrease in the dissociation constant (Kd) from 500 nM to 0.7 nM[3][4]. This stabilization of the EF-Tu•GTP complex hinders the release of EF-Tu•GDP from the ribosome after GTP hydrolysis, a critical step for the continuation of the elongation cycle[2].

  • Inhibition of EF-Ts Function: The antibiotic also impedes the function of elongation factor Ts (EF-Ts), which is responsible for catalyzing the exchange of GDP for GTP on EF-Tu, further disrupting the recycling of EF-Tu[3][4].

  • Altered aa-tRNA Interaction: While the this compound-bound EF-Tu•GTP complex can still bind to aa-tRNA, the conformation of the bound aa-tRNA is altered. This modification results in the loss of protection against spontaneous deacylation, leading to a decrease in the availability of functional aa-tRNA for protein synthesis[3][4][5].

Direct Action on the Ribosome

In addition to its effects on EF-Tu, this compound also directly impacts the ribosome[3][4]. While the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site is only slightly impaired, this compound induces an anomalous positioning of the aa-tRNA within the A-site[3][4]. This incorrect placement of the aminoacyl moiety prevents its proper accommodation into the peptidyl transferase center (PTC).

Crucially, the catalytic activity of the PTC itself, as determined by the puromycin reaction, is not directly inhibited by this compound[3][4]. The inhibition of peptide bond formation is a direct consequence of the improper positioning of the incoming aa-tRNA, making it inaccessible to the peptidyl-tRNA at the P-site.

This dual-pronged attack, targeting both the delivery of aa-tRNA via EF-Tu and its correct placement on the ribosome, makes this compound a highly effective inhibitor of bacterial protein synthesis.

Quantitative Data

The following tables summarize the key quantitative data reported for the activity of this compound.

Table 1: In Vitro Inhibition of Protein Synthesis

ParameterValueReference
IC50 on poly(Phe) synthesis~70 nM[3][4]

Table 2: Effect on EF-Tu•GTP Interaction

ParameterConditionValueReference
Kd of EF-Tu•GTPWithout this compound500 nM[3][4]
Kd of EF-Tu•GTPWith this compound0.7 nM[3][4]

Table 3: Antimicrobial Activity

OrganismMICReference
Acinetobacter baumannii3 µg/ml[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Protein Synthesis

Enacyloxin_IIa_Mechanism cluster_EFTu EF-Tu Cycle cluster_Ribosome Ribosome Elongation Cycle cluster_Inhibition This compound Inhibition EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary_Complex Inhibit_EFTu_Cycle Inhibits EF-Tu-GTP dissociation Inhibits EF-Ts function aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex A_site A-site Ternary_Complex->A_site aa-tRNA delivery EF-Tu-GDP EF-Tu-GDP EF-Ts EF-Ts EF-Tu-GDP->EF-Ts GDP release EF-Ts->EF-Tu-GTP GTP binding Ribosome Ribosome Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond Inhibit_A_site Anomalous positioning of aa-tRNA P_site P-site P_site->Peptide_Bond Polypeptide Polypeptide Peptide_Bond->Polypeptide Enacyloxin_IIa Enacyloxin_IIa Enacyloxin_IIa->EF-Tu-GTP Binds to EF-Tu Enacyloxin_IIa->A_site Directly affects ribosome

Caption: Dual inhibition of protein synthesis by this compound.

Experimental Workflow for Assessing Protein Synthesis Inhibition

Experimental_Workflow Start Start In_Vitro_Translation In Vitro Translation System (e.g., poly(U)-programmed ribosomes) Start->In_Vitro_Translation Add_Enacyloxin Add varying concentrations of this compound In_Vitro_Translation->Add_Enacyloxin Incubate Incubate under optimal translation conditions Add_Enacyloxin->Incubate Measure_Protein_Synthesis Measure incorporation of radiolabeled amino acids (e.g., [14C]Phenylalanine) Incubate->Measure_Protein_Synthesis Calculate_IC50 Calculate IC50 value Measure_Protein_Synthesis->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining IC50 of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound. These protocols are based on established methods and the information available in the cited literature.

In Vitro Poly(Phe) Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system programmed with a poly(U) mRNA template, which directs the synthesis of polyphenylalanine.

Materials:

  • 70S ribosomes from E. coli

  • S100 supernatant (as a source of translation factors)

  • Poly(U) mRNA

  • [¹⁴C]Phenylalanine

  • tRNA mixture

  • ATP, GTP

  • Creatine phosphate, creatine kinase (energy regenerating system)

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl, DTT)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a master mix containing ribosomes, S100 supernatant, poly(U) mRNA, tRNA, ATP, GTP, and the energy regenerating system in the reaction buffer.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound (or vehicle control) to the respective tubes.

  • Initiate the reaction by adding [¹⁴C]Phenylalanine.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold 10% TCA to precipitate the synthesized polyphenylalanine.

  • Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

EF-Tu•GTP Dissociation Assay (Filter Binding)

This assay measures the effect of this compound on the stability of the EF-Tu•GTP complex by monitoring the dissociation of radiolabeled GTP.

Materials:

  • Purified EF-Tu

  • [³H]GTP or [γ-³²P]GTP

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

  • This compound stock solution

  • Nitrocellulose filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Incubate purified EF-Tu with a molar excess of [³H]GTP or [γ-³²P]GTP in the reaction buffer to form the EF-Tu•GTP complex.

  • Add either this compound or a vehicle control to the pre-formed complex and incubate.

  • At various time points, take aliquots of the reaction mixture and rapidly filter them through nitrocellulose filters under vacuum. The EF-Tu•GTP complex will be retained on the filter, while free GTP will pass through.

  • Immediately wash the filters with cold reaction buffer to remove unbound radiolabeled GTP.

  • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Plot the amount of bound GTP over time to determine the dissociation rate. A slower rate of dissociation in the presence of this compound indicates stabilization of the complex. The dissociation constant (Kd) can be calculated from the on and off rates.

Puromycin Reactivity Assay

This assay is used to assess the integrity of the peptidyl transferase center (PTC) by measuring the formation of a peptide bond between a P-site-bound peptidyl-tRNA and the amino acid analog puromycin.

Materials:

  • 70S ribosomes

  • mRNA (e.g., poly(U))

  • P-site substrate (e.g., N-acetyl-[¹⁴C]Phe-tRNA)

  • Puromycin

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl)

  • This compound stock solution

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Pre-bind the N-acetyl-[¹⁴C]Phe-tRNA to the P-site of the ribosomes in the presence of the mRNA template.

  • Add this compound or a vehicle control to the ribosome complexes and incubate.

  • Initiate the reaction by adding puromycin.

  • Incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Stop the reaction by adding a high concentration of a salt (e.g., MgCl₂).

  • Extract the N-acetyl-[¹⁴C]Phe-puromycin product with ethyl acetate. The unreacted N-acetyl-[¹⁴C]Phe-tRNA remains in the aqueous phase.

  • Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

  • The amount of product formed reflects the activity of the PTC. Unchanged product formation in the presence of this compound indicates that the PTC is not directly inhibited.

Conclusion

This compound represents a compelling example of a natural product that has evolved a sophisticated mechanism to inhibit a fundamental cellular process. Its ability to simultaneously disrupt the function of EF-Tu and interfere with the correct positioning of aa-tRNA on the ribosome underscores its potential as a lead compound for the development of new antibiotics. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for guiding future medicinal chemistry efforts to optimize its properties and overcome potential resistance mechanisms. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel inhibitors of bacterial protein synthesis.

References

Enacyloxin IIa: A Dual Inhibitor of Bacterial Protein Synthesis Targeting EF-Tu and the Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enacyloxin IIa is a polyketide antibiotic with a unique dual-inhibition mechanism that targets both the elongation factor Tu (EF-Tu) and the ribosome, crucial components of the bacterial protein synthesis machinery. This technical guide provides an in-depth overview of the molecular interactions and functional consequences of this compound's action. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action. This compound, produced by Burkholderia ambifaria, represents a promising lead compound due to its potent and dual-targeted inhibition of bacterial protein synthesis.[1][2] Unlike many antibiotics that target a single step in translation, this compound disrupts the function of both the GTPase elongation factor Tu (EF-Tu) and the ribosomal A-site.[3][4][5][6] This dual-targeting strategy may offer advantages in terms of potency and a reduced propensity for the development of resistance.

EF-Tu is a highly conserved bacterial protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[7] The ribosome, a complex molecular machine, is the site of protein synthesis, where the genetic information encoded in mRNA is translated into a polypeptide chain.[8] By interfering with both of these essential components, this compound effectively halts protein production, leading to bacterial cell death.

This guide will delve into the specifics of this compound's interactions with its targets, present the quantitative data that underpins our understanding of its potency, and provide detailed protocols for key experiments used to elucidate its mechanism of action.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified through various biochemical and microbiological assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: In Vitro Inhibition of Protein Synthesis and EF-Tu Function by this compound

ParameterValueDescriptionReference
IC50 (poly(Phe) synthesis)~70 nMConcentration of this compound that inhibits 50% of poly(phenylalanine) synthesis in an in vitro translation system.[3][4]
Kd (EF-Tu-GTP)0.7 nMDissociation constant for the binding of this compound to the EF-Tu-GTP complex.[3][4]
Kd (EF-Tu-GTP) - without antibiotic500 nMDissociation constant for the EF-Tu-GTP complex in the absence of this compound.[3][4]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains

Bacterial SpeciesMIC Range (mg/L)Reference
Neisseria gonorrhoeae0.015–0.06[9][10]
Ureaplasma spp.4–32[9][10]
Acinetobacter baumannii3[1]

Mechanism of Dual Inhibition

This compound exerts its antibacterial effect through a sophisticated dual-inhibition mechanism that targets two key players in protein synthesis: elongation factor Tu (EF-Tu) and the ribosome.

Inhibition of EF-Tu Function

This compound binds to EF-Tu at the interface of domains 1 and 3, a site that partially overlaps with the binding site of another EF-Tu inhibitor, kirromycin.[1][11][12] This binding has several profound consequences on the function of EF-Tu:

  • Stabilization of the EF-Tu-GTP Complex: this compound dramatically increases the affinity of EF-Tu for GTP, as evidenced by the significant decrease in the dissociation constant (Kd) from 500 nM to 0.7 nM.[3][4] This stabilization effectively traps EF-Tu in its active, GTP-bound conformation.

  • Inhibition of EF-Tu-GDP Dissociation: The antibiotic hinders the release of EF-Tu-GDP from the ribosome, a crucial step for the continuation of the elongation cycle.[1][11]

  • Inhibition of EF-Ts-mediated Guanine Nucleotide Exchange: this compound prevents the elongation factor Ts (EF-Ts) from stimulating the dissociation of GDP from EF-Tu, thereby inhibiting the regeneration of the active EF-Tu-GTP complex.[3][4]

  • Altered aa-tRNA Interaction: While EF-Tu-GTP can still form a complex with aminoacyl-tRNA (aa-tRNA) in the presence of this compound, the orientation of the aa-tRNA is modified. This alteration results in the loss of protection against spontaneous deacylation of the aa-tRNA.[3][4]

Inhibition of Ribosomal Function

In addition to its effects on EF-Tu, this compound also directly impacts the ribosome:

  • Anomalous Positioning of aa-tRNA in the A-site: Although the EF-Tu-dependent binding of aa-tRNA to the ribosomal A-site is only slightly impaired, this compound induces an incorrect positioning of the aa-tRNA within the A-site.[3][4][5]

  • Inhibition of Peptide Bond Formation: This anomalous positioning of the aa-tRNA prevents the incorporation of the amino acid into the growing polypeptide chain, effectively inhibiting the peptidyl transferase reaction.[3][4] This effect is observed even when Phe-tRNA is bound non-enzymatically to the A-site, indicating a direct effect on the ribosome.[3][4]

  • No Direct Effect on the Peptidyl-Transferase Center: The activity of the peptidyl-transferase center itself, as measured by the puromycin reaction, is not directly affected by this compound.[3][4] This suggests that the inhibition of peptide bond formation is a consequence of the incorrect positioning of the A-site tRNA rather than a direct inhibition of the catalytic center.

Enacyloxin_IIa_Mechanism EF-Tu-GDP EF-Tu-GDP EF-Ts EF-Ts EF-Tu-GDP->EF-Ts

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the dual inhibitory action of this compound.

In Vitro Poly(Phe) Synthesis Assay

This assay measures the overall inhibitory effect of this compound on protein synthesis by quantifying the incorporation of radiolabeled phenylalanine into a polypeptide chain.

Materials:

  • E. coli 70S ribosomes

  • S100 supernatant (as a source of translation factors)

  • Poly(U) mRNA

  • [¹⁴C]-Phenylalanine

  • tRNA mixture

  • ATP, GTP

  • Creatine phosphate, creatine kinase

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a master mix containing all components for the in vitro translation system except for the ribosomes and this compound.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control to the tubes.

  • Initiate the reaction by adding the 70S ribosomes.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reactions by adding cold 10% TCA.

  • Heat the samples at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitated poly(Phe) on glass fiber filters by vacuum filtration.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

PolyPhe_Assay_Workflow Start Start Prepare Master Mix Prepare Master Mix Start->Prepare Master Mix Add this compound Add this compound Prepare Master Mix->Add this compound Initiate with Ribosomes Initiate with Ribosomes Add this compound->Initiate with Ribosomes Incubate at 37°C Incubate at 37°C Initiate with Ribosomes->Incubate at 37°C Stop with TCA Stop with TCA Incubate at 37°C->Stop with TCA Precipitate and Filter Precipitate and Filter Stop with TCA->Precipitate and Filter Measure Radioactivity Measure Radioactivity Precipitate and Filter->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50 End End Calculate IC50->End

Filter-Binding Assay for EF-Tu-GTP Interaction

This assay is used to determine the binding affinity of this compound to the EF-Tu-GTP complex by measuring the retention of a radiolabeled ligand on a nitrocellulose filter.

Materials:

  • Purified EF-Tu

  • [³H]-GTP or [γ-³²P]-GTP

  • This compound

  • Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Washing buffer (same as binding buffer)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing a fixed concentration of EF-Tu (e.g., 1 µM) and radiolabeled GTP (e.g., 10 µM) in binding buffer.

  • Add increasing concentrations of this compound to the reaction mixtures.

  • Incubate the mixtures at room temperature for 15 minutes to allow binding to reach equilibrium.

  • Filter the reaction mixtures through pre-wetted nitrocellulose filters under vacuum. Proteins and protein-ligand complexes will bind to the filter, while unbound radiolabeled GTP will pass through.

  • Wash the filters rapidly with cold washing buffer to remove any non-specifically bound radioactivity.

  • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • Plot the amount of bound GTP against the concentration of this compound to determine the dissociation constant (Kd).

Puromycin Reaction Assay

This assay assesses the functionality of the peptidyl-transferase center of the ribosome by measuring the formation of a peptide bond between a P-site-bound peptidyl-tRNA and the aminoacyl-tRNA analog, puromycin.

Materials:

  • 70S ribosomes programmed with a suitable mRNA (e.g., poly(U))

  • N-acetyl-[¹⁴C]-Phe-tRNA (to be placed in the P-site)

  • Puromycin

  • Reaction buffer

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Pre-bind N-acetyl-[¹⁴C]-Phe-tRNA to the P-site of the 70S ribosomes in the presence of poly(U) mRNA.

  • Add this compound at various concentrations to the ribosome complexes and incubate.

  • Initiate the reaction by adding a saturating concentration of puromycin.

  • Incubate for a short period to allow the peptidyl transferase reaction to occur.

  • Stop the reaction by adding a high concentration of a salt like MgCl₂.

  • Extract the N-acetyl-[¹⁴C]-Phe-puromycin product with ethyl acetate. The unreacted N-acetyl-[¹⁴C]-Phe-tRNA will remain in the aqueous phase.

  • Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

  • Compare the amount of product formed in the presence and absence of this compound to determine its effect on the peptidyl transferase center.

Native Polyacrylamide Gel Electrophoresis (PAGE) for EF-Tu Conformation

Native PAGE can be used to visualize conformational changes in EF-Tu upon binding to ligands such as GTP, GDP, and this compound.

Materials:

  • Purified EF-Tu

  • GTP, GDP

  • This compound

  • Native PAGE gel system (non-denaturing conditions)

  • Running buffer

  • Loading dye (without SDS or reducing agents)

  • Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

  • Prepare samples containing EF-Tu alone, EF-Tu with GTP, EF-Tu with GDP, and each of these combinations with this compound.

  • Incubate the samples to allow for ligand binding.

  • Add native loading dye to the samples.

  • Load the samples onto a native polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analyze the migration of the bands. Changes in the electrophoretic mobility of EF-Tu in the presence of different ligands indicate conformational changes.

Conclusion

This compound stands out as a promising antibiotic candidate due to its unique dual-inhibition mechanism targeting both EF-Tu and the ribosome. This multifaceted attack on the bacterial protein synthesis machinery is a key feature that may contribute to its potency and potentially lower the rate of resistance development. The quantitative data presented in this guide highlights its significant inhibitory activity at the nanomolar level. The detailed experimental protocols provide a framework for researchers to further investigate the intricate molecular interactions of this compound and to screen for novel derivatives with improved pharmacological properties. The continued exploration of such dual-targeting inhibitors is a critical endeavor in the ongoing battle against antibiotic resistance.

References

Enacyloxin IIa: A Comprehensive Technical Guide to its Interaction with Elongation Factor Tu

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyketide antibiotic that demonstrates potent activity against a range of bacteria, including the problematic multidrug-resistant pathogen Acinetobacter baumannii.[1] Its primary mechanism of action involves the inhibition of bacterial protein biosynthesis through a unique interaction with the essential GTPase, elongation factor Tu (EF-Tu).[2][3] This technical guide provides an in-depth analysis of the this compound binding site on EF-Tu, detailing the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the key structural and functional consequences for the bacterial translation machinery.

Mechanism of Action

This compound exhibits a dual specificity, targeting both EF-Tu and the ribosomal A-site.[2][3] The antibiotic binds to EF-Tu and, while it does not prevent the formation of the ternary complex (EF-Tu•GTP•aminoacyl-tRNA), it significantly hinders the release of EF-Tu•GDP from the ribosome after GTP hydrolysis.[4][5] This sequestration of EF-Tu on the ribosome effectively stalls protein synthesis. The binding of this compound to EF-Tu alters the orientation of the EF-Tu•GTP complex with respect to the 3' end of the aminoacyl-tRNA, which can impair the proper positioning of the aminoacyl-tRNA in the ribosomal A-site.[2][3]

The this compound Binding Site on EF-Tu

Crystallographic studies have revealed that this compound binds at the interface of domains 1 and 3 of bacterial EF-Tu.[4][6][7] This binding pocket is also shared by another EF-Tu inhibitor, kirromycin, despite the two antibiotics having unrelated chemical structures.[4][6][7] The binding of this compound induces a more compact structure between domains 1 and 2 of EF-Tu compared to kirromycin.[8] A notable feature of this binding site is a hydrophobic pocket that is bordered by the tail of this compound.[4][6][7]

Quantitative Data

The interaction between this compound and EF-Tu has been quantified through various biochemical assays. The following tables summarize the key quantitative data available.

ParameterValueOrganism/SystemReference
IC50 on poly(Phe) synthesis~70 nME. coli cell-free system[2][3]
ComplexDissociation Constant (Kd)Reference
EF-Tu•GTP500 nM[2][3]
EF-Tu•GTP + this compound0.7 nM[2][3]
ComplexResolutionPDB IDReference
E. coli EF-Tu•GDPNP•this compound2.3 Å2BVN[4][8]
Thermus aquaticus Phe-tRNAPhe•EF-Tu•GDPNP•this compound3.1 Å1OB5[4][6]

Experimental Protocols

X-ray Crystallography of the EF-Tu•GDPNP•this compound Complex

1. Crystallization:

  • The complex of Escherichia coli EF-Tu, the non-hydrolyzable GTP analog GDPNP, and this compound was crystallized.

  • Crystals were grown over a few days to a maximum size of 0.6 x 0.4 x 0.2 mm.

  • The crystallization solution contained 2.6 M (NH₄)₂SO₄ at a pH between 6.4 and 7.0.

2. Data Collection:

  • Crystals were mounted directly from the mother liquor and flash-cooled in a cryostream at 100 K.

  • For the ternary complex with Phe-tRNAPhe, a cryoprotecting buffer was used, consisting of 2.6 M (NH₄)₂SO₄, 22% trehalose, 30 mM Tris-MES (pH 6.5), 10 mM MgCl₂, 0.5 mM DTT, and 50 µM this compound.

  • X-ray diffraction data were collected at a synchrotron source.

3. Structure Determination and Refinement:

  • The structure was solved by molecular replacement.

  • The initial model was refined using density modification techniques, including averaging, solvent flattening, and histogram matching.

  • Model building was performed, and the C13-R, C14-S configuration for this compound was determined to provide the best fit to the electron density map.

Native Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Escherichia coli EF-Tu was expressed and purified.

  • For analysis of the complex, EF-Tu was incubated with a non-hydrolyzable GTP analog (GDPNP) and this compound.

  • The samples were buffer-exchanged into 50 mM ammonium acetate using spin desalting columns to ensure compatibility with mass spectrometry.

2. Mass Spectrometry Analysis:

  • Experiments were performed on a mass spectrometer equipped for native ESI-MS.

  • The instrument was operated in positive ion mode.

  • Gentle instrumental conditions were used to maintain the non-covalent interactions within the EF-Tu•GDPNP•this compound complex.

3. Collision-Induced Unfolding (CIU):

  • The stability of the compact gas-phase structure of the complex was assessed using CIU.

  • The specific charge state of the complex was isolated and subjected to increasing collision energies.

  • The resulting unfolding pattern provided information on the stabilizing effect of this compound binding.

In Vitro Poly(Phe) Synthesis Assay for IC50 Determination

While a detailed step-by-step protocol is not available in the provided search results, a general procedure for this assay would involve: 1. Preparation of a cell-free translation system: This typically includes ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary translation factors from E. coli. 2. Reaction mixture: The reaction would contain the components of the cell-free system, a poly(U) mRNA template, radiolabeled phenylalanine ([14C]Phe or [3H]Phe), and varying concentrations of this compound. 3. Incubation: The reaction mixtures are incubated at 37°C to allow for the synthesis of polyphenylalanine. 4. Precipitation and detection: The synthesized polyphenylalanine is precipitated, typically using trichloroacetic acid (TCA), and collected on a filter. The amount of incorporated radiolabeled phenylalanine is then quantified using a scintillation counter. 5. IC50 calculation: The concentration of this compound that inhibits 50% of the poly(Phe) synthesis compared to a no-drug control is determined as the IC50 value.

Filter Binding Assay for Dissociation Constant (Kd) Determination

A filter binding assay is a common method to determine the affinity between a protein and a ligand. A generalized protocol for measuring the Kd of the EF-Tu•GTP complex is as follows: 1. Radiolabeling: GTP is radiolabeled, for example, with 3H or 32P. 2. Binding reaction: A constant concentration of EF-Tu is incubated with varying concentrations of the radiolabeled GTP in a suitable binding buffer. To determine the effect of this compound, a fixed concentration of the antibiotic is included in the binding reactions. 3. Filtration: The reaction mixtures are passed through a nitrocellulose filter. Proteins, including EF-Tu and any bound ligands, are retained on the filter, while unbound small molecules like GTP pass through. 4. Washing: The filters are washed to remove any non-specifically bound radiolabeled GTP. 5. Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of GTP bound to EF-Tu. 6. Kd calculation: The data of bound GTP versus the concentration of free GTP are plotted and fitted to a binding isotherm to calculate the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

Enacyloxin_IIa_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF_Tu_GTP EF-Tu•GTP Ternary_Complex EF-Tu•GTP•aa-tRNA EF_Tu_GTP->Ternary_Complex binds aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome_A_site Ribosome A-site Ternary_Complex->Ribosome_A_site delivers aa-tRNA GTP_Hydrolysis GTP Hydrolysis Ribosome_A_site->GTP_Hydrolysis triggers Peptide_Bond_Formation Peptide Bond Formation Ribosome_A_site->Peptide_Bond_Formation participates in Inhibited_Complex EF-Tu•GDP•Enacyloxin•Ribosome Ribosome_A_site->Inhibited_Complex EF_Tu_GDP EF-Tu•GDP GTP_Hydrolysis->EF_Tu_GDP releases EF_Tu_GDP->EF_Tu_GTP regenerated by EF-Ts EF_Tu_GDP->Inhibited_Complex sequesters on ribosome EF_Ts EF-Ts EF_Ts->EF_Tu_GTP Enacyloxin_IIa This compound Enacyloxin_IIa->EF_Tu_GTP Inhibited_Complex->Peptide_Bond_Formation Inhibits

Caption: Mechanism of action of this compound on bacterial protein synthesis.

Experimental_Workflow_Binding_Analysis cluster_protein Protein Preparation cluster_ligands Ligand Preparation cluster_binding Complex Formation & Analysis cluster_results Data Output Expression Expression of EF-Tu in E. coli Purification Purification of EF-Tu Expression->Purification Incubation Incubation of EF-Tu, GTP analog, and this compound Purification->Incubation Enacyloxin This compound Enacyloxin->Incubation GTP_analog GTP analog (e.g., GDPNP) GTP_analog->Incubation Crystallography X-ray Crystallography Incubation->Crystallography MS Native ESI-MS Incubation->MS Binding_Assay Filter Binding Assay Incubation->Binding_Assay Structure 3D Structure of the Complex Crystallography->Structure Mass Mass and Stoichiometry of the Complex MS->Mass Kd Dissociation Constant (Kd) Binding_Assay->Kd

Caption: Experimental workflow for analyzing the this compound-EF-Tu interaction.

Conclusion

This compound represents a promising class of antibiotics with a well-defined molecular target. Its interaction with EF-Tu at the interface of domains 1 and 3 leads to a potent inhibition of bacterial protein synthesis. The detailed structural and quantitative data, along with the established experimental methodologies, provide a solid foundation for further research and development. Structure-guided design of novel antibiotics targeting this specific pocket on EF-Tu could lead to the development of new therapeutic agents to combat antibiotic resistance.

References

Enacyloxin IIa: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa is a polyene antibiotic that exhibits a unique dual mechanism of action, inhibiting bacterial protein synthesis by targeting both the elongation factor Tu (EF-Tu) and the ribosome. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting quantitative data on its activity against a range of bacterial pathogens. Furthermore, it details the experimental protocols for determining its antibacterial activity and elucidating its mechanism of action, providing a valuable resource for researchers in the field of antibiotic drug discovery and development.

Antibacterial Spectrum of Activity

This compound has demonstrated significant inhibitory activity against a variety of Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the available MIC data for this compound against several clinically relevant bacterial species.

Table 1: In Vitro Activity of this compound against Neisseria gonorrhoeae

Bacterial StrainMIC Range (mg/L)
Neisseria gonorrhoeae (including multidrug-resistant isolates)0.015 – 0.06[1]

Table 2: In Vitro Activity of this compound against Ureaplasma species

Bacterial SpeciesMIC Range (mg/L)
Ureaplasma spp.4 – 32[1]

Table 3: In Vitro Activity of this compound against other notable pathogens

Bacterial SpeciesMIC (µg/mL)
Acinetobacter baumannii3

Mechanism of Action: Dual Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by disrupting bacterial protein synthesis through a novel dual-targeting mechanism. It simultaneously inhibits the function of elongation factor Tu (EF-Tu) and interferes with the ribosomal A-site.[2][3][4]

  • Inhibition of Elongation Factor Tu (EF-Tu): this compound binds to EF-Tu, a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome. This binding event locks EF-Tu in its GTP-bound conformation, preventing the release of EF-Tu-GDP from the ribosome after GTP hydrolysis.[3][4] This sequestration of EF-Tu effectively halts the elongation cycle of protein synthesis.

  • Interference with the Ribosomal A-site: In addition to its effect on EF-Tu, this compound also directly affects the ribosomal A-site, the location where incoming aminoacyl-tRNA binds. This interference leads to an incorrect positioning of the aminoacyl-tRNA, thereby inhibiting the peptidyl transferase reaction and preventing the incorporation of new amino acids into the growing polypeptide chain.[2][5]

This dual-action mechanism makes this compound a promising candidate for combating bacterial infections, particularly those caused by resistant strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial spectrum and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using standard methods such as agar dilution and broth microdilution.

This method is particularly useful for fastidious organisms like N. gonorrhoeae.

Materials:

  • Mueller-Hinton agar (or other suitable growth medium for the test organism)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile petri dishes

  • Multipoint inoculator

Procedure:

  • Prepare a series of agar plates containing twofold serial dilutions of this compound.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Using a multipoint inoculator, apply a standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C in a CO2-enriched atmosphere for N. gonorrhoeae).

  • After incubation (typically 20-24 hours), determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

This method is suitable for a wide range of bacteria and allows for high-throughput screening.

Materials:

  • Cation-adjusted Mueller-Hinton broth (or other suitable liquid medium)

  • This compound stock solution

  • Bacterial inoculum standardized to a final concentration of 5 x 10^5 CFU/mL

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare twofold serial dilutions of this compound in broth directly in the wells of a 96-well microtiter plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (i.e., no bacterial growth).

Mechanism of Action Studies

The following protocols are fundamental to understanding how this compound inhibits protein synthesis.

This assay assesses the overall inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

  • Commercial IVTT kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • This compound at various concentrations

  • Radioactively labeled amino acid (e.g., [35S]-methionine) or appropriate substrate for the reporter protein

  • Scintillation counter or spectrophotometer

Procedure:

  • Set up the IVTT reaction according to the manufacturer's instructions, including the DNA template, amino acids (with the labeled one), and energy source.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Include a no-antibiotic control.

  • Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a specified time.

  • Quantify the amount of newly synthesized protein by measuring radioactivity or reporter enzyme activity.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

This assay measures the effect of this compound on the binding of GTP to EF-Tu.

Materials:

  • Purified EF-Tu

  • Radioactively labeled GTP (e.g., [γ-32P]GTP)

  • This compound

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Nitrocellulose filters

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate purified EF-Tu with radioactively labeled GTP in the presence and absence of this compound in the binding buffer.

  • After incubation to allow complex formation, filter the reaction mixture through a nitrocellulose membrane under vacuum. EF-Tu and any bound GTP will be retained on the filter, while unbound GTP will pass through.

  • Wash the filters with cold binding buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • An increase in retained radioactivity in the presence of this compound indicates a stabilization of the EF-Tu:GTP complex.

This advanced technique can pinpoint the specific site of ribosome stalling on an mRNA template caused by an antibiotic.

Materials:

  • Purified ribosomes (70S)

  • Specific mRNA template

  • Initiator tRNA (fMet-tRNA)

  • Reverse transcriptase

  • DNA primer complementary to a downstream region of the mRNA

  • Radioactively labeled dNTPs

  • This compound

  • Denaturing polyacrylamide gel

Procedure:

  • Assemble a translation initiation complex by incubating ribosomes, mRNA, and initiator tRNA.

  • Add this compound to the reaction.

  • Initiate reverse transcription by adding the DNA primer and reverse transcriptase along with dNTPs (including the labeled one).

  • The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be prematurely terminated.

  • Denature the reaction products and separate them by size on a denaturing polyacrylamide gel.

  • The appearance of a specific truncated cDNA product (the "toeprint") in the presence of this compound indicates the position of the ribosome stall on the mRNA.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

protein_synthesis_inhibition cluster_elongation_cycle Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF_Tu_GTP EF-Tu-GTP-aa-tRNA (Ternary Complex) Ribosome_A_site Ribosomal A-site EF_Tu_GTP->Ribosome_A_site Binds to A-site Peptide_Bond Peptide Bond Formation Ribosome_A_site->Peptide_Bond GTP_hydrolysis GTP Hydrolysis Ribosome_A_site->GTP_hydrolysis Translocation Translocation Peptide_Bond->Translocation Translocation->Ribosome_A_site A-site available for next cycle EF_Tu_GDP EF-Tu-GDP EF_Ts EF-Ts EF_Tu_GDP->EF_Ts GDP/GTP Exchange EF_Ts->EF_Tu_GTP Regenerates EF-Tu-GTP GTP_hydrolysis->EF_Tu_GDP Releases EF-Tu-GDP Enacyloxin_EF_Tu This compound binds to EF-Tu-GTP Enacyloxin_EF_Tu->GTP_hydrolysis Prevents EF-Tu-GDP release Enacyloxin_A_site This compound interferes with A-site Enacyloxin_A_site->Peptide_Bond Inhibits peptide bond formation

Caption: Mechanism of Action of this compound.

mic_determination_workflow start Start prepare_antibiotic Prepare serial dilutions of this compound start->prepare_antibiotic prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate dilutions with bacteria prepare_antibiotic->inoculate prepare_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_results Read results (visual inspection for growth) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

ivtt_assay_workflow start Start setup_reaction Set up IVTT reaction (lysate, DNA template, amino acids) start->setup_reaction add_enacyloxin Add varying concentrations of this compound setup_reaction->add_enacyloxin incubate Incubate at 30-37°C add_enacyloxin->incubate quantify_protein Quantify newly synthesized protein incubate->quantify_protein calculate_ic50 Calculate IC50 quantify_protein->calculate_ic50 end End calculate_ic50->end

Caption: In Vitro Transcription/Translation Assay.

References

Unraveling the Enacyloxin IIa Biosynthesis Pathway in Burkholderia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa, a potent polyketide antibiotic, has garnered significant interest for its activity against multidrug-resistant Gram-negative pathogens. Produced by select strains of Burkholderia, particularly Burkholderia ambifaria, this complex natural product arises from an unusual hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, compiling quantitative data, detailing experimental protocols, and visualizing the intricate molecular assembly line.

Data Presentation: Quantitative Insights into this compound Biosynthesis

The production of this compound is tightly regulated, with gene expression significantly upregulated under specific culture conditions. Furthermore, the final product exhibits potent antimicrobial activity at low concentrations.

Gene Upregulation in the this compound Biosynthetic Gene Cluster

Microarray analysis of Burkholderia ambifaria AMMD revealed a significant increase in the transcription of the enacyloxin biosynthetic gene cluster when grown in a glycerol-based medium compared to a glucose-based medium. The fold change in gene expression for key genes in the cluster is summarized below.

Gene (Bamb_)Putative FunctionFold Change
5911LuxR family transcriptional regulator292.1
5914FADH2-dependent halogenase12.3
5915Condensation domain-containing protein20.1
5916Acyl-CoA dehydrogenase-like protein16.5
5917Acyl carrier protein18.2
5918Type I polyketide synthase24.3
5919Type I polyketide synthase23.8
59203-oxoacyl-[acyl-carrier-protein] synthase III12.7
5921Type I polyketide synthase20.7
5922Enoyl-CoA hydratase/isomerase family protein16.3
5923Type I polyketide synthase19.8
5924Type I polyketide synthase18.9
5925Type I polyketide synthase17.5
5926Type I polyketide synthase16.9
5927Thioesterase-like protein13.8
5928NAD-dependent epimerase/dehydratase family11.2
5929Oxidoreductase9.8
5930Shikimate 5-dehydrogenase7.5
59313-dehydroquinate synthase8.1
5932Probable shikimate kinase6.4
59333-deoxy-7-phosphoheptulonate synthase5.9

Data extracted from the supplementary materials of Mahenthiralingam et al., 2011.

Antimicrobial Activity of this compound and iso-Enacyloxin IIa

The purified final products, this compound and its isomer, iso-enacyloxin IIa, demonstrate potent activity against several clinically relevant Gram-negative bacteria.

OrganismMIC (mg/L) - this compoundMIC (mg/L) - iso-Enacyloxin IIa
Burkholderia multivorans1-24-8
Burkholderia dolosa2-48-16
Acinetobacter baumannii4-816-32
Pseudomonas aeruginosa>128>128
Staphylococcus aureus>128>128

Data compiled from various studies on the antimicrobial activity of enacyloxins.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Bacterial Strains and Culture Conditions for Enacyloxin Production
  • Bacterial Strain: Burkholderia ambifaria AMMD.

  • Growth Medium: Basal Salts Medium (BSM) supplemented with 0.05% (w/v) yeast extract and 4 g/L glycerol as the primary carbon source to induce enacyloxin production. For non-inducing conditions, glycerol is replaced with 4 g/L glucose.

  • Culture Conditions: 25 mL of BSM in a 250 mL conical flask is inoculated with 0.5 mL of a 1 x 10⁸ cfu/mL washed starter culture of B. ambifaria AMMD. The culture is incubated at 30°C with shaking at 150 rpm for 30 hours.

Transposon Mutagenesis for Gene Function Analysis

Transposon mutagenesis was employed to identify genes essential for enacyloxin biosynthesis.

  • Mating: A triparental mating is set up between the recipient B. ambifaria AMMD, a helper E. coli strain carrying the pRK2013 plasmid, and an E. coli donor strain carrying the pIT2 (Tn5-lacZ) plasmid.

  • Selection: Transconjugants are selected on Pseudomonas Isolation Agar (PIA) containing appropriate antibiotics to select for B. ambifaria that have undergone transposition and to counter-select against the E. coli donor and helper strains.

  • Screening: Mutants are screened for the loss of antimicrobial activity against a susceptible indicator strain, such as Burkholderia multivorans, using a soft-agar overlay assay.

  • Identification of Insertion Site: The genomic DNA of mutants with a loss-of-function phenotype is extracted. The site of the transposon insertion is identified using arbitrary PCR and subsequent DNA sequencing of the PCR product. The sequence is then mapped to the B. ambifaria AMMD genome to identify the disrupted gene.

LC-MS Analysis for Detection of this compound and iso-Enacyloxin IIa

Liquid chromatography-mass spectrometry (LC-MS) is used to detect and quantify enacyloxin production.

  • Sample Preparation: The culture supernatant of B. ambifaria AMMD is extracted with an equal volume of ethyl acetate. The organic layer is collected and evaporated to dryness. The residue is redissolved in methanol for analysis.

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., Phenomenex Luna 5 µm, 150 x 4.6 mm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be a linear increase from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Full scan mode to detect the [M+H]⁺ ions of this compound (m/z 686.2) and iso-enacyloxin IIa (m/z 686.2).

    • Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the identity of the compounds by comparing their fragmentation patterns to that of a known standard.

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a hybrid PKS-NRPS system and a separate pathway for the synthesis of the 3,4-dihydroxycyclohexane carboxylic acid (DHCCA) moiety.

Enacyloxin_IIa_Biosynthesis cluster_PKS Polyketide Chain Assembly cluster_DHCCA DHCCA Biosynthesis cluster_tailoring Final Assembly and Tailoring PKS_start Loading Module (Acetyl-CoA) PKS_mod1 Module 1 (Malonyl-CoA) PKS_start->PKS_mod1 KS PKS_mod2 Module 2 (Malonyl-CoA) PKS_mod1->PKS_mod2 KS PKS_mod_n ...Multiple Modules... (Malonyl-CoA) PKS_mod2->PKS_mod_n KS PKS_release Thioesterase (Chain Release) PKS_mod_n->PKS_release TE Polyketide Released Polyketide Chain PKS_release->Polyketide Shikimate Shikimate Pathway Intermediate DHQ 3-Dehydroquinate Shikimate->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase DHCCA (1S,3R,4S)-DHCCA DHS->DHCCA Series of Reductions Esterification Esterification (Bamb_5915) DHCCA->Esterification Polyketide->Esterification Halogenation Halogenation (Bamb_5914) Esterification->Halogenation Enacyloxin_IIa This compound Halogenation->Enacyloxin_IIa

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Identifying Biosynthetic Genes

This workflow outlines the key steps taken to identify the genes responsible for this compound production in Burkholderia ambifaria AMMD.

Experimental_Workflow start Start: B. ambifaria AMMD mutagenesis Transposon Mutagenesis (Tn5) start->mutagenesis screening Screen for Loss of Antimicrobial Activity mutagenesis->screening mutant_selection Select Mutants with No Activity screening->mutant_selection dna_extraction Genomic DNA Extraction mutant_selection->dna_extraction pcr Arbitrary PCR dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing analysis Sequence Analysis and Gene Identification sequencing->analysis end End: Identified Biosynthetic Genes analysis->end

Caption: Workflow for identifying this compound biosynthetic genes.

Logical Relationship of the Hybrid PKS-NRPS System

The this compound synthase is an unusual hybrid system that incorporates features of both cis-AT and trans-AT polyketide synthases, along with a condensation domain typically found in nonribosomal peptide synthetases for the final chain release and esterification.

PKS_NRPS_Hybrid PKS_modules cis-AT PKS Modules Ketosynthase (KS) Acyltransferase (AT) Ketoreductase (KR) Dehydratase (DH) Enoylreductase (ER) Acyl Carrier Protein (ACP) NRPS_domain Condensation (C) Domain (Bamb_5915) Esterification with DHCCA PKS_modules:f6->NRPS_domain Polyketide Chain Transfer trans_AT_PKS trans-AT PKS Protein Supplies Malonyl-CoA trans_AT_PKS->PKS_modules:f2 Extender Unit Supply final_product This compound NRPS_domain->final_product Final Product Release

Caption: Logical organization of the hybrid PKS-NRPS system.

An In-depth Technical Guide to the Enacyloxin IIa Polyketide Synthase Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a potent polyketide antibiotic with significant activity against Gram-negative bacteria, including multidrug-resistant pathogens.[1][2] Produced by the bacterium Burkholderia ambifaria, this complex natural product has garnered interest for its unique chemical structure and its mode of action, which involves the inhibition of bacterial protein synthesis through the targeting of elongation factor Tu (EF-Tu).[2][3] The biosynthesis of this compound is orchestrated by a large and unusual hybrid polyketide synthase (PKS) gene cluster. This technical guide provides a comprehensive overview of the this compound PKS gene cluster, its genetic organization, the proteins it encodes, and the experimental protocols utilized for its study.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Burkholderia ambifaria AMMD is a contiguous stretch of DNA containing a series of genes designated Bamb_5910 through Bamb_5933.[4] This cluster is responsible for the complete biosynthesis of the this compound molecule. The core of the cluster is composed of several large, multidomain PKS enzymes, alongside genes encoding tailoring enzymes, regulatory proteins, and transport functions.

Table 1: Gene Organization of the this compound Biosynthetic Cluster in Burkholderia ambifaria AMMD
Gene LocusPutative FunctionGene Size (bp)Protein Size (amino acids)Predicted Molecular Weight (kDa)
Bamb_5910LuxR family transcriptional regulator74124627.5
Bamb_5911LuxR family transcriptional regulator75925228.1
Bamb_59123-oxoacyl-[acyl-carrier-protein] synthase123941244.9
Bamb_5913Shikimate 5-dehydrogenase83427729.5
Bamb_59143-dehydroquinate dehydratase74124626.9
Bamb_5915Condensation domain-containing protein136545449.8
Bamb_5916Acyl-CoA dehydrogenase119439743.1
Bamb_5917NRPS-like protein (PCP domain)100233335.8
Bamb_5918Acyltransferase95431735.1
Bamb_5919Polyketide synthase133294442485.9
Bamb_5920Polyketide synthase98103269357.2
Bamb_5921Polyketide synthase191616386698.5
Bamb_5922Acyl-CoA synthetase159052958.7
Bamb_5923MFS transporter141046950.8
Bamb_5924Hydroxymethylglutaryl-CoA synthase126942246.8
Bamb_5925Polyketide synthase126034200459.1
Bamb_5926Enoyl-CoA hydratase81627129.2
Bamb_5927Acyl carrier protein270899.8
Bamb_59283-hydroxyacyl-CoA dehydrogenase78926227.9

Note: Gene and protein sizes are derived from the NCBI GenBank entry for the Burkholderia ambifaria AMMD genome (Accession: CP000442.1). Molecular weights are calculated based on the amino acid sequences.

Core Biosynthetic Machinery and Tailoring Enzymes

The biosynthesis of the this compound backbone is carried out by a set of large, modular polyketide synthases (PKSs), including Bamb_5919, Bamb_5920, Bamb_5921, and Bamb_5925. These enzymes function as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The enacyloxin PKS is an unusual hybrid system, incorporating features of both cis-AT and trans-AT PKSs.[2]

Following the assembly of the polyketide backbone, a series of tailoring enzymes modify the structure to yield the final this compound molecule. These enzymes include dehydrogenases (Bamb_5916, Bamb_5928), a hydratase (Bamb_5926), and an acyltransferase (Bamb_5918), which are responsible for creating the characteristic double bonds and functional groups of the molecule. The final step in the biosynthesis is the release of the polyketide chain and its esterification to a 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety, a process involving the condensation domain-containing protein Bamb_5915 and the NRPS-like protein Bamb_5917.[3]

Regulatory Network: Quorum Sensing Control

The production of this compound is tightly regulated and has been shown to be controlled by a quorum sensing (QS) system.[2] In Burkholderia ambifaria, the CepI/CepR system is a key regulator of secondary metabolite production. The CepI protein is an N-acylhomoserine lactone (AHL) synthase that produces signaling molecules, primarily N-octanoyl-homoserine lactone (C8-HSL).[5] As the bacterial population density increases, the concentration of AHLs in the environment rises.

Once a threshold concentration is reached, AHLs bind to and activate the transcriptional regulator CepR. The CepR-AHL complex then binds to specific DNA sequences, known as cep boxes, located in the promoter regions of target genes, thereby modulating their expression.[5][6] The this compound gene cluster contains LuxR family transcriptional regulators (Bamb_5910 and Bamb_5911), suggesting a direct or indirect regulatory link to the CepR system.

Enacyloxin_Regulation cluster_cell Burkholderia ambifaria cell cluster_environment Extracellular Environment CepI CepI (AHL Synthase) AHL AHLs (e.g., C8-HSL) CepI->AHL Synthesis CepR_inactive CepR (Inactive) CepR_active CepR-AHL Complex (Active) Gene_Cluster This compound Gene Cluster (Bamb_5910-5933) CepR_active->Gene_Cluster Transcriptional Activation AHL->CepR_inactive Binding & Activation AHL_out AHLs AHL->AHL_out Diffusion Enacyloxin_IIa This compound Gene_Cluster->Enacyloxin_IIa Biosynthesis AHL_out->AHL Increased Cell Density

Quorum sensing regulation of this compound biosynthesis.

Experimental Protocols

Gene Cluster Identification and Analysis

The identification of the this compound gene cluster was initially achieved through screening a cosmid library of B. ambifaria AMMD genomic DNA. Modern approaches would typically involve whole-genome sequencing followed by bioinformatic analysis using tools like antiSMASH to identify putative secondary metabolite gene clusters.[7][8]

Workflow for Gene Cluster Identification:

Gene_Cluster_ID_Workflow start Isolate Genomic DNA from B. ambifaria seq Whole Genome Sequencing (e.g., Illumina, PacBio) start->seq assembly Genome Assembly seq->assembly annotation Gene Prediction and Annotation assembly->annotation antiSMASH antiSMASH Analysis (Identify BGCs) annotation->antiSMASH blast BLAST Analysis (Compare to known clusters) antiSMASH->blast characterization Targeted Gene Knockout & Phenotypic Analysis blast->characterization

Bioinformatic workflow for identifying biosynthetic gene clusters.
Gene Knockout for Functional Analysis

To confirm the involvement of specific genes in this compound biosynthesis, targeted gene knockouts are performed. This is often challenging in Burkholderia species due to intrinsic antibiotic resistance and the presence of multiple replicons. Methods like recombineering or CRISPR/Cas9-based genome editing are increasingly being adapted for use in these bacteria.

General Protocol for Gene Knockout in Burkholderia (Recombineering-based):

  • Construct Knockout Cassette:

    • Amplify an antibiotic resistance gene (e.g., kanamycin resistance) flanked by 50-70 bp homology arms corresponding to the upstream and downstream regions of the target gene.

  • Prepare Electrocompetent Cells:

    • Grow the Burkholderia strain expressing the λ Red recombinase system (e.g., from a helper plasmid) to mid-log phase.

    • Induce the expression of the recombinase genes.

    • Wash the cells extensively with ice-cold sterile water or 10% glycerol to remove salts.

  • Electroporation:

    • Mix the prepared electrocompetent cells with the purified knockout cassette DNA.

    • Deliver an electrical pulse to facilitate DNA uptake.

  • Selection and Verification:

    • Plate the cells on selective media containing the appropriate antibiotic.

    • Verify the correct gene replacement in resistant colonies by PCR using primers flanking the target gene and internal to the resistance cassette.

Purification of this compound

The purification of this compound from B. ambifaria cultures is typically achieved through a combination of solvent extraction and high-performance liquid chromatography (HPLC).

Protocol for this compound Purification:

  • Cultivation and Extraction:

    • Grow B. ambifaria in a suitable production medium (e.g., Tryptic Soy Broth) for 3-5 days.

    • Centrifuge the culture to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate or a similar organic solvent.

    • Evaporate the organic solvent to obtain a crude extract.

  • HPLC Purification:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol or DMSO).

    • Perform reversed-phase HPLC using a C18 column.

    • Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

    • Monitor the elution profile at a wavelength of 330 nm, which corresponds to the chromophore of this compound.

    • Collect the fractions corresponding to the major peak and evaporate the solvent.

Structural Elucidation by NMR Spectroscopy

The definitive structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to fully elucidate the complex structure.

NMR Parameters for this compound Structural Analysis:

  • Solvent: Deuterated methanol (CD₃OD) or chloroform (CDCl₃).

  • ¹H NMR:

    • Observe signals for olefinic protons, protons attached to oxygenated carbons, and methyl groups.

    • Key information is obtained from chemical shifts (δ) and coupling constants (J) to determine the connectivity and stereochemistry of the molecule.

  • ¹³C NMR:

    • Identify the number of carbon atoms and their chemical environment (e.g., carbonyls, olefinic carbons, aliphatic carbons).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-25.8-6.2125-135
C-36.5-7.0140-150
C-15-205-215 (ketone)
C-1'2.0-2.540-50
C-3'3.5-4.070-80
C-4'3.0-3.570-80

Note: The chemical shift values are approximate and can vary depending on the solvent and instrument used. This table provides a general range for key structural features.

Conclusion

The this compound polyketide synthase gene cluster represents a fascinating and complex biosynthetic system. Its unique hybrid nature and regulation by quorum sensing make it a subject of significant scientific interest. A thorough understanding of this gene cluster, from its genetic organization to the biochemical functions of its encoded proteins, is crucial for harnessing its potential for the development of new antibiotics. The experimental protocols outlined in this guide provide a framework for the continued investigation and exploitation of this promising biosynthetic pathway. Further research, including the heterologous expression of the gene cluster and the characterization of individual enzymes, will undoubtedly unlock new avenues for the production of novel enacyloxin analogs with improved therapeutic properties.

References

An In-depth Technical Guide to Enacyloxin IIa and its Stereoisomer, Iso-enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa and its stereoisomer, iso-enacyloxin IIa, are polyketide antibiotics produced by Burkholderia species. These compounds exhibit potent antibacterial activity, particularly against Gram-negative bacteria, through a novel dual mechanism of action targeting both the elongation factor Tu (EF-Tu) and the ribosomal A-site, thereby inhibiting protein synthesis. This technical guide provides a comprehensive overview of the chemical properties, biological activity, mechanism of action, and biosynthesis of this compound and iso-enacyloxin IIa. Detailed experimental protocols for their isolation, characterization, and biological evaluation are also presented to facilitate further research and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Enacyloxins represent a promising class of antibiotics with a unique mechanism of action that could overcome existing resistance mechanisms. This compound, and its naturally occurring stereoisomer iso-enacyloxin IIa, are produced by Burkholderia ambifaria and other related species.[1][2] Iso-enacyloxin IIa is the Δ-4,5-Z stereoisomer of this compound.[2] These compounds have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains.[3]

Chemical Structure and Properties

This compound is a polyene antibiotic with a non-lactonic structure. It consists of a chlorine-containing polyenic and polyhydroxy acyl side chain attached as an ester to the 3-hydroxyl group of a 3,4-dihydroxycyclohexanecarboxylic acid (DHCCA) moiety.[4] Iso-enacyloxin IIa differs from this compound in the stereochemistry of the double bond at the C4-C5 position, being the Z-isomer.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₄H₄₈ClNO₁₁[5]
Molecular Weight685.29 g/mol [5]
IUPAC Name(1R,3S,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid[5]

Biological Activity and Quantitative Data

This compound has demonstrated potent activity against a variety of Gram-negative and some Gram-positive bacteria. Limited specific quantitative data is available for iso-enacyloxin IIa, though it is known to be bioactive.[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Acinetobacter baumannii3[3]
Burkholderia multivoransActive (no specific value provided)[2]
Burkholderia dolosaActive (no specific value provided)[2]
Neisseria gonorrhoeae0.015 - 0.06
Ureaplasma spp.4 - 32

Table 3: In Vitro Activity of this compound

ParameterValueTarget/SystemReference
IC₅₀ (poly(Phe) synthesis)~70 nMIn vitro transcription/translation[1][6][7][8]
K_d_ (EF-Tu-GTP)0.7 nM (originally 500 nM without this compound)Elongation Factor Tu[1][6][7][8]

Mechanism of Action: A Dual Targeting Strategy

This compound employs a unique dual mechanism to inhibit bacterial protein synthesis, targeting both the elongation factor Tu (EF-Tu) and the ribosome.[1][6]

  • Interaction with EF-Tu: this compound binds to the EF-Tu-GTP complex, strongly retarding the dissociation of GTP.[1][6][7][8] This stabilized complex can still bind aminoacyl-tRNA (aa-tRNA). However, the antibiotic alters the conformation of the complex in such a way that it no longer protects the aa-tRNA from spontaneous deacylation.[1][6] Furthermore, the dissociation of EF-Tu-GDP from the ribosome after GTP hydrolysis is hindered.[9]

  • Action on the Ribosome: this compound also directly affects the ribosomal A-site.[1][6] This leads to an anomalous positioning of the aa-tRNA, which in turn inhibits the incorporation of the amino acid into the growing polypeptide chain.[1][6]

The combined effect of trapping EF-Tu on the ribosome and interfering with the proper positioning of aa-tRNA leads to a potent blockade of protein synthesis.

This compound Mechanism of Action cluster_EFTu_Cycle Elongation Factor Tu Cycle cluster_Inhibition Inhibition by this compound EFTu_GTP EF-Tu-GTP EFTu_GTP_aatRNA EF-Tu-GTP-aa-tRNA (Ternary Complex) EFTu_GTP->EFTu_GTP_aatRNA + aa-tRNA Ribosome_A_site Ribosomal A-site EFTu_GTP_aatRNA->Ribosome_A_site Binds to Ribosomal A-site Inhibited_Complex EF-Tu-GTP-aa-tRNA -Enacyloxin IIa (Altered Conformation) EFTu_GTP_aatRNA->Inhibited_Complex EFTu_GDP EF-Tu-GDP EFTs EF-Ts (GEF) EFTu_GDP->EFTs GDP/GTP Exchange Stalled_Ribosome Stalled Ribosome EFTu_GDP->Stalled_Ribosome Release of EF-Tu-GDP is hindered EFTs->EFTu_GTP Ribosome_A_site->EFTu_GDP GTP Hydrolysis & Peptide Bond Formation Protein_Synthesis Protein Synthesis Ribosome_A_site->Protein_Synthesis Enacyloxin This compound Enacyloxin->EFTu_GTP_aatRNA Binds and alters conformation Inhibited_Complex->Stalled_Ribosome Anomalous positioning in A-site Inhibition_Outcome Protein Synthesis Inhibited Stalled_Ribosome->Inhibition_Outcome Enacyloxin Biosynthesis Workflow Shikimate Shikimate DHCCA (1S, 3R, 4S)-3,4-dihydroxy- cyclohexane carboxylic acid (DHCCA) Shikimate->DHCCA Biosynthesis via Bamb_5912, 5914, 5916, 5918 Condensation Condensation with DHCCA DHCCA->Condensation PKS_Modules Hybrid cis-AT and trans-AT PKS Modules Polyketide_Chain Assembly of 25-carbon acyl chain PKS_Modules->Polyketide_Chain Final_PKS_Module Final PKS Module (with C-terminal KS⁰ domain) Polyketide_Chain->Final_PKS_Module ACP_PCP Transfer to Peptidyl Carrier Protein (PCP) Final_PKS_Module->ACP_PCP KS⁰-mediated transacylation ACP_PCP->Condensation Pre_enacyloxins Formation of Pre-enacyloxins Condensation->Pre_enacyloxins Tailoring Post-PKS Tailoring Reactions (e.g., chlorination, carbamoylation) Pre_enacyloxins->Tailoring Enacyloxins This compound and iso-Enacyloxin IIa Tailoring->Enacyloxins Experimental Workflow cluster_Isolation_Purification Isolation and Purification cluster_Characterization Structural Characterization cluster_Biological_Evaluation Biological Evaluation Cultivation Cultivation of Burkholderia ambifaria Extraction Solvent Extraction Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC HPLC Purification Crude_Extract->HPLC Purified_Compounds Purified this compound and iso-Enacyloxin IIa HPLC->Purified_Compounds NMR NMR Spectroscopy (1D and 2D) Purified_Compounds->NMR MS Mass Spectrometry (HRMS, MS/MS) Purified_Compounds->MS MIC_Assay MIC Assay Purified_Compounds->MIC_Assay Protein_Synthesis_Assay In Vitro Protein Synthesis Assay Purified_Compounds->Protein_Synthesis_Assay EFTu_Assays EF-Tu Binding and GTPase Assays Purified_Compounds->EFTu_Assays Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Biological_Activity Determination of Biological Activity (MIC, IC50, Kd) MIC_Assay->Biological_Activity Protein_Synthesis_Assay->Biological_Activity EFTu_Assays->Biological_Activity

References

Enacyloxin IVa: A Key Biosynthetic Intermediate in the Formation of Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxins are a class of potent polyene antibiotics with significant activity against Gram-negative bacteria, including multidrug-resistant strains. Their unique chemical structures and mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), have made them attractive candidates for further drug development. The biosynthesis of these complex natural products involves a sophisticated enzymatic assembly line. This technical guide focuses on the pivotal role of enacyloxin IVa as a direct biosynthetic precursor to the more widely known enacyloxin IIa. We will delve into the enzymatic transformation that connects these two molecules, providing available quantitative data, detailed experimental methodologies for studying this process, and visual representations of the biochemical pathways and experimental workflows.

Introduction

The enacyloxin family of antibiotics is produced by various bacteria, notably Burkholderia ambifaria and Frateuria sp. W-315.[1][2] The biosynthesis of these complex polyketides is orchestrated by a large, modular polyketide synthase (PKS) gene cluster.[1] Post-PKS tailoring reactions are crucial for generating the final bioactive congeners. Among these, the conversion of enacyloxin IVa to this compound represents a key terminal step in the biosynthetic pathway.[2] This transformation involves the specific oxidation of a methyl group, highlighting the intricate enzymatic machinery involved in fine-tuning the structure and activity of these natural products. Understanding this specific biosynthetic step is critical for efforts in biosynthetic engineering and the generation of novel enacyloxin analogs with improved therapeutic properties.

The Biosynthetic Link: From Enacyloxin IVa to this compound

Enacyloxin IVa is the direct precursor to this compound. The structural difference between the two compounds is the presence of a hydroxyl group on the C-2' methyl group of the polyene chain in this compound, which is a simple methyl group in enacyloxin IVa. This conversion is an oxidation reaction, specifically a hydroxylation.

Enzymatic Conversion

In Frateuria sp. W-315, this conversion is catalyzed by a specific enzyme identified as enacyloxin oxidase . This enzyme is an extracellular quinoprotein oxidase that utilizes pyrroloquinoline quinone (PQQ) as a cofactor.[3] The enzyme specifically catalyzes the oxidation of enacyloxin IVa to this compound.

In Burkholderia ambifaria, while the enacyloxin biosynthetic gene cluster has been identified, the specific enzyme responsible for the conversion of enacyloxin IVa to IIa has not been as explicitly characterized as the oxidase from Frateuria. However, the gene cluster contains genes predicted to encode various tailoring enzymes, including oxygenases, which are likely responsible for this oxidative transformation.

Quantitative Data

The following table summarizes the available quantitative data for the key enzyme involved in the conversion of enacyloxin IVa to this compound.

ParameterValueOrganismReference
Enzyme Name Enacyloxin OxidaseFrateuria sp. W-315[3]
Molecular Mass (SDS-PAGE) 73 kDaFrateuria sp. W-315[3]
Molecular Mass (Gel Filtration) 79 kDaFrateuria sp. W-315[3]
Cofactor Pyrroloquinoline quinone (PQQ)Frateuria sp. W-315[3]
Specific Activity Data not available--
Km (for Enacyloxin IVa) Data not available--
Vmax Data not available--
Optimal pH Data not available--
Optimal Temperature Data not available--

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the conversion of enacyloxin IVa to this compound.

Purification of Enacyloxin Oxidase from Frateuria sp. W-315 (Generalized Protocol)

This protocol is based on the characterization of the enzyme as an extracellular protein.

  • Cultivation and Supernatant Collection:

    • Culture Frateuria sp. W-315 in a suitable production medium.

    • After an appropriate incubation period, pellet the cells by centrifugation.

    • Collect the supernatant, which contains the secreted enacyloxin oxidase.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70%.

    • Stir gently at 4°C for several hours to allow protein precipitation.

    • Collect the precipitate by centrifugation and resuspend it in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Dialysis:

    • Dialyze the resuspended protein solution against the same buffer overnight at 4°C to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography:

    • Apply the dialyzed protein solution to an anion-exchange chromatography column (e.g., DEAE-Sepharose).

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).

    • Collect fractions and assay for enacyloxin oxidase activity.

  • Gel Filtration Chromatography:

    • Pool the active fractions from the ion-exchange step and concentrate them.

    • Apply the concentrated sample to a gel filtration chromatography column (e.g., Sephacryl S-200) equilibrated with a suitable buffer.

    • Elute the proteins with the same buffer.

    • Collect fractions and assay for activity. The fractions containing the highest specific activity should contain the purified enacyloxin oxidase.

  • Purity Analysis:

    • Assess the purity of the final enzyme preparation by SDS-PAGE. A single band at approximately 73-79 kDa should be observed.

In Vitro Enzyme Assay for Enacyloxin Oxidase Activity

This assay is designed to monitor the conversion of enacyloxin IVa to this compound.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Enacyloxin IVa (substrate) in a suitable solvent (e.g., DMSO).

      • Purified enacyloxin oxidase.

      • PQQ (cofactor).

      • A suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 30 minutes to several hours).

  • Reaction Quenching:

    • Stop the reaction by adding an organic solvent such as ethyl acetate or by heat inactivation.

  • Extraction:

    • Extract the enacyloxins from the reaction mixture using an appropriate organic solvent.

  • Analysis:

    • Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the decrease in the peak corresponding to enacyloxin IVa and the increase in the peak corresponding to this compound.

    • Quantify the product formation to determine the enzyme activity.

Heterologous Expression and Characterization of Putative Oxygenases from Burkholderia ambifaria
  • Gene Identification and Cloning:

    • Identify putative oxygenase genes within the B. ambifaria enacyloxin biosynthetic gene cluster through bioinformatic analysis.

    • Amplify the identified genes by PCR and clone them into a suitable expression vector (e.g., pET series for E. coli expression).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG at an appropriate temperature and for a suitable duration.

  • Protein Purification:

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays:

    • Perform in vitro enzyme assays as described in section 4.2 using the purified recombinant protein to test for the ability to convert enacyloxin IVa to this compound.

Visualizations

Signaling Pathway Diagram

Enacyloxin_Conversion Enacyloxin_IVa Enacyloxin IVa Enzyme Enacyloxin Oxidase (Quinoprotein) Enacyloxin_IVa->Enzyme Enacyloxin_IIa This compound Enzyme->Enacyloxin_IIa Water H2O Enzyme->Water Cofactor PQQ Cofactor->Enzyme stimulates Oxygen O2 Oxygen->Enzyme

Caption: Enzymatic conversion of Enacyloxin IVa to IIa.

Experimental Workflow Diagram

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Assay & Analysis Culture Frateuria sp. Culture Supernatant Collect Supernatant Culture->Supernatant Precipitation Ammonium Sulfate Precipitation Supernatant->Precipitation Chromatography Chromatography (Ion-Exchange, Gel Filtration) Precipitation->Chromatography Pure_Enzyme Purified Enacyloxin Oxidase Chromatography->Pure_Enzyme Incubation Incubate with Enzyme, PQQ, and O2 Pure_Enzyme->Incubation Substrate Enacyloxin IVa Substrate->Incubation Extraction Product Extraction Incubation->Extraction Analysis LC-MS/HPLC Analysis Extraction->Analysis Result Quantification of This compound Analysis->Result

Caption: Workflow for enzyme purification and activity assay.

Conclusion

The conversion of enacyloxin IVa to this compound is a critical final step in the biosynthesis of this important class of antibiotics. The identification and characterization of enacyloxin oxidase in Frateuria sp. W-315 have provided significant insight into this process. For researchers in drug development and biosynthesis, understanding the enzymes responsible for such tailoring reactions opens up avenues for generating novel, and potentially more potent, antibiotic derivatives through synthetic biology and enzymatic synthesis approaches. Further characterization of the homologous enzymes in other producing organisms, such as Burkholderia ambifaria, and detailed kinetic analysis of these oxidases will be crucial for advancing these efforts. This guide provides a foundational understanding and practical framework for scientists working to harness the biosynthetic potential of the enacyloxin pathway.

References

Enacyloxin IIa: A Technical Guide to its Mode of Action in Hindering EF-Tu GDP Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enacyloxin IIa is a potent bacterial protein synthesis inhibitor with a unique dual mode of action, targeting both the elongation factor Tu (EF-Tu) and the ribosome. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory activity, with a primary focus on its profound effect on the EF-Tu GTPase cycle, specifically hindering the release of GDP. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved pathways to serve as a comprehensive resource for researchers in antibiotic development and molecular biology.

Introduction to this compound and its Target, EF-Tu

This compound is a polyketide antibiotic that exhibits significant activity against a range of bacteria.[1] Its primary intracellular target is the Elongation Factor Tu (EF-Tu), a highly conserved and essential GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis. The function of EF-Tu is tightly regulated by its binding to either GTP (active state) or GDP (inactive state). The exchange of GDP for GTP is facilitated by the guanine nucleotide exchange factor (GEF), Elongation Factor Ts (EF-Ts).

This compound disrupts this crucial cycle, not by preventing the binding of EF-Tu to GTP or aa-tRNA, but by locking EF-Tu in a conformation that prevents the timely release of GDP, thereby stalling the elongation cycle and inhibiting protein synthesis.[2][3]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various biochemical assays. The following tables summarize the key quantitative data available in the literature.

ParameterValueExperimental ContextReference
IC50 ~70 nMIn vitro poly(Phe) synthesis assay[3][4][5][6]

Table 1: In Vitro Inhibitory Concentration of this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of poly(phenylalanine) synthesis in a cell-free translation system.

ParameterWithout this compoundWith this compoundFold ChangeExperimental ContextReference
Kd (EF-Tu-GTP) 500 nM0.7 nM~714-fold decreaseMeasurement of the dissociation constant between EF-Tu and GTP.[3][4][5][6]

Table 2: Effect of this compound on the Dissociation Constant (Kd) of the EF-Tu-GTP Complex. This dramatic decrease in the Kd value signifies a significant stabilization of the EF-Tu-GTP complex, retarding the dissociation of GTP.

Molecular Mechanism of Action

This compound's mode of action is multifaceted, primarily revolving around its interaction with EF-Tu.

Binding to EF-Tu and Stabilization of the GTP-Bound State

X-ray crystallography studies have revealed that this compound binds to a pocket at the interface of domains 1 and 3 of EF-Tu.[2][7] This binding site partially overlaps with that of another EF-Tu inhibitor, kirromycin. The binding of this compound induces a conformational change in EF-Tu that locks it in a state that strongly favors GTP binding, as evidenced by the significant decrease in the Kd for GTP.[3][4][5][6] This stabilization of the EF-Tu-GTP complex is a critical first step in its inhibitory mechanism.

Inhibition of EF-Ts-Mediated GDP/GTP Exchange

A key consequence of this compound binding is the inhibition of the EF-Ts-catalyzed exchange of GDP for GTP on EF-Tu.[3][4][6] After EF-Tu hydrolyzes GTP to GDP upon successful delivery of aa-tRNA to the ribosome, EF-Ts is required to release the tightly bound GDP, allowing GTP to rebind and regenerate the active EF-Tu-GTP complex for the next round of elongation. By preventing the conformational changes necessary for EF-Ts to bind and eject GDP, this compound effectively traps EF-Tu in its inactive GDP-bound state on the ribosome, leading to a halt in protein synthesis.

Dual Specificity: Impact on the Ribosome

Uniquely, this compound also exhibits a direct effect on the ribosome. It can induce an anomalous positioning of the aa-tRNA in the ribosomal A-site.[3][4] This misplacement of the aa-tRNA hinders the peptidyl transferase reaction, preventing the incorporation of the amino acid into the growing polypeptide chain. This dual-targeting mechanism, affecting both a crucial elongation factor and the ribosome itself, contributes to the potent antibacterial activity of this compound.[3][4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.

In Vitro Poly(Phe) Synthesis Assay

This assay measures the ability of a cell-free translation system to synthesize a polypeptide chain of phenylalanine, and is used to determine the IC50 of protein synthesis inhibitors.

Materials:

  • S30 extract from E. coli

  • Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)

  • ATP and GTP solution

  • Creatine phosphate and creatine kinase

  • Poly(U) mRNA

  • [14C]-Phenylalanine

  • Unlabeled phenylalanine

  • tRNA mixture

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Prepare a master mix containing all components except [14C]-Phe and this compound.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound to the respective tubes.

  • Initiate the reaction by adding [14C]-Phe.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold 10% TCA.

  • Heat the samples at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs.

  • Cool the samples on ice and collect the precipitated poly(Phe) on glass fiber filters by vacuum filtration.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Filter-Binding Assay for EF-Tu-GTP Interaction (Kd Determination)

This assay is used to measure the binding affinity between EF-Tu and radiolabeled GTP.

Materials:

  • Purified EF-Tu

  • [α-32P]GTP or [γ-32P]GTP

  • Binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, KCl, DTT)

  • This compound

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation fluid

Procedure:

  • Incubate a constant amount of purified EF-Tu with varying concentrations of [32P]GTP in the binding buffer.

  • For the inhibitor study, pre-incubate EF-Tu with a saturating concentration of this compound before adding [32P]GTP.

  • Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 30°C).

  • Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. EF-Tu and any bound GTP will be retained on the filter, while unbound GTP will pass through.

  • Wash the filters quickly with a small volume of cold binding buffer.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Plot the amount of bound GTP as a function of the free GTP concentration and fit the data to a binding isotherm (e.g., Michaelis-Menten equation) to determine the dissociation constant (Kd).

Native Polyacrylamide Gel Electrophoresis (PAGE) for EF-Tu Conformational Changes

Native PAGE separates proteins based on their size, shape, and charge, and can be used to observe conformational changes in EF-Tu upon ligand binding.

Materials:

  • Purified EF-Tu

  • GTP and GDP solutions

  • This compound

  • Native PAGE gel (e.g., 7.5% acrylamide)

  • Native running buffer (e.g., Tris-Glycine, pH 8.8)

  • Sample loading buffer (non-denaturing)

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Prepare samples by incubating EF-Tu with either GDP or GTP in the presence or absence of this compound.

  • Add native sample loading buffer to each sample.

  • Load the samples onto the native polyacrylamide gel.

  • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation.

  • After the dye front reaches the bottom of the gel, stop the electrophoresis.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analyze the migration of the EF-Tu bands. A change in mobility (e.g., a faster migration) in the presence of this compound indicates a conformational change.[3][4][5][6]

X-ray Crystallography of the EF-Tu-Enacyloxin IIa Complex

This technique provides a high-resolution three-dimensional structure of the complex, revealing the precise binding interactions.

Procedure Outline:

  • Protein Expression and Purification: Overexpress and purify EF-Tu to high homogeneity.

  • Complex Formation: Incubate purified EF-Tu with a molar excess of a non-hydrolyzable GTP analog (e.g., GDPNP) and this compound.

  • Crystallization: Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion with various precipitants, buffers, and additives.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known EF-Tu structure as a search model.

  • Model Building and Refinement: Build the atomic model of the EF-Tu-GDPNP-Enacyloxin IIa complex into the electron density map and refine the structure to obtain a final, high-quality model.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

EF_Tu_GTPase_Cycle EF_Tu_GDP EF-Tu-GDP (Inactive) EF_Tu_GTP EF-Tu-GTP (Active) EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange EF_Ts EF-Ts (GEF) EF_Tu_GDP->EF_Ts Ternary_Complex EF-Tu-GTP-aa-tRNA EF_Tu_GTP->Ternary_Complex + aa-tRNA Ribosome_Binding Ribosome Binding & Codon Recognition Ternary_Complex->Ribosome_Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_Binding->GTP_Hydrolysis EF_Tu_GDP_Ribosome EF-Tu-GDP on Ribosome GTP_Hydrolysis->EF_Tu_GDP_Ribosome EF_Tu_GDP_Ribosome->EF_Tu_GDP Release from Ribosome EF_Ts->EF_Tu_GTP Facilitates Exchange Enacyloxin This compound Enacyloxin->EF_Tu_GDP_Ribosome Traps on Ribosome Enacyloxin->EF_Ts Inhibits Exchange

Figure 1: The canonical EF-Tu GTPase cycle and the inhibitory points of this compound.

Experimental_Workflow_Kd Start Start: Purified EF-Tu and [32P]GTP Incubation Incubate EF-Tu with varying concentrations of [32P]GTP (with/without this compound) Start->Incubation Equilibrium Allow to reach equilibrium Incubation->Equilibrium Filtration Rapid filtration through nitrocellulose membrane Equilibrium->Filtration Washing Wash filter with cold buffer Filtration->Washing Measurement Measure radioactivity on filter (Scintillation Counting) Washing->Measurement Analysis Plot bound vs. free [32P]GTP and fit to binding isotherm Measurement->Analysis Result Determine Kd Analysis->Result

Figure 2: Workflow for determining the dissociation constant (Kd) of the EF-Tu-GTP interaction.

Conclusion and Future Perspectives

This compound represents a fascinating case study in antibiotic mode of action, with its ability to potently inhibit bacterial protein synthesis through a dual-targeting mechanism. Its profound effect on stabilizing the EF-Tu-GTP complex and subsequently preventing EF-Ts-mediated GDP release highlights a key vulnerability in the bacterial translation machinery. The detailed understanding of its interaction with EF-Tu at a molecular level, supported by quantitative binding data and structural studies, provides a solid foundation for the structure-based design of novel, more potent, and specific inhibitors. Future research could focus on exploring the structural basis of its interaction with the ribosome to fully elucidate its dual-specificity and on developing analogs with improved pharmacological properties. The methodologies and data presented in this guide offer a valuable resource for researchers dedicated to combating antibiotic resistance through the development of next-generation protein synthesis inhibitors.

References

Methodological & Application

Enacyloxin IIa In Vitro Antibacterial Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyketide antibiotic that demonstrates promising activity against a range of pathogenic bacteria. Its unique mechanism of action, which involves the dual inhibition of bacterial protein biosynthesis by targeting both the elongation factor Tu (EF-Tu) and the ribosome, makes it a compelling candidate for further investigation in the development of novel antimicrobial agents.[1][2] This document provides detailed application notes and protocols for conducting in vitro antibacterial assays with this compound, including methodologies for determining its minimum inhibitory concentration (MIC) and assessing its time-kill kinetics.

Mechanism of Action

This compound exerts its antibacterial effect by disrupting protein synthesis. It binds to the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during peptide chain elongation. This binding event prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis.[1][2] This dual-targeting mechanism offers a potential advantage in overcoming resistance mechanisms that may affect antibiotics with a single target.

Data Presentation

Minimum Inhibitory Concentration (MIC) Data

The antibacterial potency of this compound has been quantified against several clinically relevant urogenital pathogens. The following tables summarize the reported MIC values for Neisseria gonorrhoeae and Ureaplasma species, including multidrug-resistant (MDR) strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Neisseria gonorrhoeae [3][4]

Bacterial StrainResistance ProfileMIC Range (mg/L)
N. gonorrhoeae (various isolates)Susceptible and MDR0.015 - 0.06
WHO VHigh-level azithromycin resistant0.015 - 0.06
WHO XCeftriaxone resistant0.015 - 0.06
WHO ZCeftriaxone resistant0.015 - 0.06

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Ureaplasma spp. [3][4]

Bacterial SpeciesResistance ProfileMIC Range (mg/L)
Ureaplasma spp. (various isolates)Macrolide, tetracycline, and ciprofloxacin-resistant4 - 32
Time-Kill Kinetics Data

Specific quantitative time-kill curve data for this compound is not extensively available in the public domain. However, studies on Ureaplasma spp. have demonstrated a clear dose-dependent inhibitory effect on bacterial growth in kinetic assays.[3][4] This suggests that increasing concentrations of this compound lead to a more pronounced and rapid reduction in bacterial viability over time.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution for Neisseria gonorrhoeae

This protocol is adapted from methodologies used for susceptibility testing of N. gonorrhoeae.[3][4]

Materials:

  • This compound stock solution

  • Gonococcal agar (GC agar) base

  • Hemoglobin

  • IsoVitaleX or equivalent supplement

  • Sterile petri dishes

  • Bacterial inoculum of N. gonorrhoeae standardized to 1 x 10^8 CFU/mL (0.5 McFarland standard)

  • Multipoint inoculator

Procedure:

  • Prepare this compound Agar Plates:

    • Prepare GC agar according to the manufacturer's instructions.

    • Autoclave and cool to 45-50°C.

    • Add hemoglobin and IsoVitaleX supplement.

    • Prepare a series of two-fold dilutions of this compound in molten agar to achieve the desired final concentrations (e.g., from 0.0078 to 1 mg/L).

    • Pour the agar into sterile petri dishes and allow to solidify.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Suspend several colonies of the N. gonorrhoeae test strain in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint inoculator, apply approximately 1 µL of the standardized bacterial suspension onto the surface of the this compound-containing and control agar plates.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution for Ureaplasma spp.

This protocol is based on established methods for the susceptibility testing of Ureaplasma species.[3][4]

Materials:

  • This compound stock solution

  • Ureaplasma broth medium (e.g., 10B broth)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum of Ureaplasma spp. standardized to 10^4 - 10^5 color changing units (CCU)/mL

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of this compound in Ureaplasma broth directly in the wells of a 96-well microtiter plate to achieve the desired final concentrations (e.g., from 1 to 64 mg/L).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add the standardized Ureaplasma spp. inoculum to each well (except the sterility control).

  • Incubation:

    • Seal the plate and incubate at 37°C for 24-48 hours, or until the growth control shows a distinct color change (indicative of urease activity and growth).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that prevents the color change of the broth.

Protocol 3: Time-Kill Kinetics Assay (General Protocol)

While specific time-kill data for this compound is limited, the following general protocol can be adapted to assess its bactericidal or bacteriostatic activity.

Materials:

  • This compound stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria)

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare culture tubes with broth containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with the standardized bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathway Diagram

Enacyloxin_IIa_Mechanism cluster_translation Bacterial Protein Synthesis EF-Tu-GTP EF-Tu-GTP Ribosome Ribosome EF-Tu-GTP->Ribosome Binds to aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ribosome EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis & Release Polypeptide Polypeptide Ribosome->Polypeptide Peptide Bond Formation This compound This compound This compound->EF-Tu-GTP Binds & Stabilizes This compound->Ribosome Prevents EF-Tu Release

Caption: Mechanism of action of this compound.

Experimental Workflow Diagrams

MIC_Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepAgar Prepare GC Agar with This compound Dilutions PourPlates Pour Agar Plates PrepAgar->PourPlates Inoculate Inoculate Plates with Multipoint Inoculator PourPlates->Inoculate PrepInoculum Prepare Standardized N. gonorrhoeae Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate at 37°C, 5% CO2 for 24-48h Inoculate->Incubate ReadMIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC

Caption: Workflow for MIC determination by agar dilution.

MIC_Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepDilutions Prepare Serial Dilutions of This compound in Broth in 96-well Plate Inoculate Inoculate Wells with Bacterial Suspension PrepDilutions->Inoculate PrepInoculum Prepare Standardized Ureaplasma spp. Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 24-48h Inoculate->Incubate ReadMIC Determine MIC: Lowest Concentration Preventing Color Change Incubate->ReadMIC

Caption: Workflow for MIC determination by broth microdilution.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepTubes Prepare Broth with Varying this compound Concentrations (0.5x-4x MIC) Inoculate Inoculate Tubes PrepTubes->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) PrepInoculum->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate->Sample SerialDilute Perform Serial Dilutions Sample->SerialDilute Plate Plate Dilutions on Agar SerialDilute->Plate Count Incubate and Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for a time-kill kinetics assay.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Enacyloxin IIa against Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enacyloxin IIa is a polyketide antibiotic with potent antibacterial activity.[1][2][3] Of particular interest is its effectiveness against multidrug-resistant organisms, including strains of Neisseria gonorrhoeae, the causative agent of gonorrhea. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against N. gonorrhoeae using the agar dilution method, summarizes available MIC data, and illustrates the compound's mechanism of action.

Data Presentation

The antibacterial activity of this compound against N. gonorrhoeae has been demonstrated, with consistent MIC values observed even in strains resistant to frontline antibiotics.

Organism Isolates MIC Range (mg/L) Reference
Neisseria gonorrhoeae14 isolates, including susceptible and multidrug-resistant strains (WHO V, WHO X, WHO Z)0.015–0.06[4][5]

Experimental Protocols

Determining the MIC of this compound against N. gonorrhoeae by Agar Dilution

This protocol is based on established methods for antimicrobial susceptibility testing of N. gonorrhoeae.[6][7][8]

1. Materials

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, stored at -20°C or lower)

  • Neisseria gonorrhoeae isolates (clinical or reference strains)

  • Gonococcal (GC) agar base

  • Growth supplement (e.g., 1% IsoVitaleX or Kellogg's supplement)[8]

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes (90 mm or 150 mm)

  • Sterile pipettes and tubes

  • Incubator with 5% CO₂ atmosphere[6][7]

  • Inoculator (e.g., multipoint replicator)

  • Control antibiotics (e.g., ceftriaxone, azithromycin)

  • Quality control strain (e.g., N. gonorrhoeae ATCC 49226)[8]

2. Preparation of this compound-Containing Agar Plates

  • Prepare GC agar base according to the manufacturer's instructions. Autoclave and cool to 45-50°C in a water bath.

  • Add the growth supplement to the molten agar.

  • Prepare a series of twofold dilutions of the this compound stock solution in sterile tubes to achieve final concentrations bracketing the expected MIC range (e.g., from 0.008 mg/L to 1 mg/L).

  • Add a defined volume of each this compound dilution to a specific volume of molten GC agar to achieve the desired final antibiotic concentration. For example, add 1 mL of a 20x antibiotic solution to 19 mL of molten agar.

  • Mix gently but thoroughly by inverting the tube to avoid air bubbles.

  • Pour the agar into sterile petri dishes to a depth of 3-4 mm.

  • Allow the plates to solidify at room temperature.

  • Prepare a growth control plate containing no antibiotic.

  • Plates can be stored at 2-8°C for a limited time before use.

3. Inoculum Preparation

  • Subculture N. gonorrhoeae isolates onto fresh, non-selective chocolate agar plates and incubate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours to ensure purity and viability.[8]

  • From the fresh culture, select several colonies and suspend them in sterile saline or Mueller-Hinton broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.

  • Further dilute the standardized inoculum if necessary to achieve the final desired inoculum density for the inoculator.

4. Inoculation of Agar Plates

  • Using a multipoint replicator, inoculate the prepared this compound-containing agar plates and the growth control plate with the bacterial suspension. Each spot should contain approximately 10⁴ CFU.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

5. Incubation

  • Incubate the inoculated plates at 35-37°C in a humidified atmosphere with 5% CO₂ for 20-24 hours.[7][8]

6. Reading and Interpreting Results

  • Examine the growth control plate to ensure robust bacterial growth.

  • For the this compound plates, the MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.[9]

  • The results for the quality control strain should fall within the expected range.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis media_prep Prepare Agar Plates with this compound Dilutions inoculation Inoculate Plates with Multipoint Replicator media_prep->inoculation inoculum_prep Prepare 0.5 McFarland N. gonorrhoeae Inoculum inoculum_prep->inoculation incubation Incubate at 35-37°C in 5% CO2 for 20-24h inoculation->incubation reading Read Plates and Determine MIC incubation->reading

Caption: Workflow for MIC determination by agar dilution.

Signaling Pathway: Mechanism of Action of this compound

mechanism_of_action cluster_ribosome Bacterial Ribosome p_site P-site protein_synthesis Polypeptide Chain Elongation p_site->protein_synthesis a_site A-site a_site->p_site Peptide Bond Formation ef_tu_gdp EF-Tu-GDP a_site->ef_tu_gdp GTP Hydrolysis & EF-Tu Release ef_tu_gtp_aatrna EF-Tu-GTP-aa-tRNA Ternary Complex ef_tu_gtp_aatrna->a_site Binding to A-site enacyloxin This compound enacyloxin->a_site Anomalous positioning of aa-tRNA enacyloxin->ef_tu_gdp Inhibits release from ribosome

Caption: this compound inhibits protein synthesis.

References

Application Notes and Protocols: Enacyloxin IIa Broth Micro-dilution for Ureaplasma spp.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ureaplasma species are fastidious bacteria implicated in a range of human infections, including urethritis, bacterial vaginosis, and neonatal infections. The emergence of antimicrobial resistance in Ureaplasma spp. necessitates the exploration of novel therapeutic agents. Enacyloxin IIa is a polyketide antibiotic that inhibits bacterial protein synthesis by targeting elongation factor Tu (EF-Tu) and the ribosomal A-site.[1][2][3] This unique dual mechanism of action makes it a candidate for development against challenging pathogens.[2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Ureaplasma spp. using the broth micro-dilution method, adapted from established Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6][7]

Mechanism of Action: this compound

This compound disrupts bacterial protein synthesis through a dual-inhibition mechanism. It binds to EF-Tu, a crucial protein that delivers aminoacyl-tRNA to the ribosome. This binding event interferes with the release of EF-Tu from the ribosome after GTP hydrolysis.[3] Additionally, this compound directly affects the ribosomal A-site, leading to an incorrect positioning of the aminoacyl-tRNA and thereby inhibiting peptide bond formation.[1][2]

Enacyloxin_IIa_Mechanism cluster_elongation_cycle Bacterial Protein Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP-aa-tRNA EF-Tu-GTP-aa-tRNA Complex Ribosome Ribosome (A-site) EF-Tu-GTP-aa-tRNA->Ribosome Binding to A-site Peptide_Bond Peptide Bond Formation Ribosome->Peptide_Bond Correct aa-tRNA positioning EF-Tu-GDP EF-Tu-GDP Release Peptide_Bond->EF-Tu-GDP GTP Hydrolysis Enacyloxin_IIa This compound Inhibit_EF-Tu Inhibits EF-Tu-GDP Release Enacyloxin_IIa->Inhibit_EF-Tu Binds to EF-Tu Inhibit_A-site Anomalous positioning of aa-tRNA Enacyloxin_IIa->Inhibit_A-site Affects Ribosomal A-site Inhibit_EF-Tu->EF-Tu-GDP Inhibit_A-site->Peptide_Bond

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Micro-dilution for Ureaplasma spp.

This protocol is based on the CLSI M43-A guidelines for antimicrobial susceptibility testing of human mycoplasmas.[8][6][7]

Materials
  • Organisms: Clinical isolates of Ureaplasma parvum and Ureaplasma urealyticum. Quality control strain: Ureaplasma urealyticum ATCC 33175.

  • Media: 10B broth (commercially available or prepared in-house).[4][9] The composition of 10B broth is crucial for the growth of Ureaplasma.[10][11]

  • Antimicrobial Agents: this compound, Doxycycline (control).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator (37°C), biosafety cabinet.

Procedure
  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in 10B broth to achieve final concentrations ranging from 0.015 to 16 µg/mL in the microtiter plate wells.

    • Prepare control antibiotic (Doxycycline) dilutions in a similar manner.

  • Inoculum Preparation:

    • Subculture Ureaplasma isolates in 10B broth.

    • Adjust the inoculum concentration to 104 to 105 color changing units (CCU)/mL. This is a critical step for reproducibility.[4]

    • Incubate the inoculum at 37°C for 1 hour to allow the organisms to become metabolically active.[4]

  • Micro-dilution Plate Inoculation:

    • Dispense 100 µL of the appropriate antimicrobial dilution into each well of a 96-well plate.

    • Add 100 µL of the standardized Ureaplasma inoculum to each well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate at 37°C in ambient air.

    • Examine the plates daily for a color change in the growth control well. Ureaplasma growth will cause the phenol red indicator in the 10B broth to change from yellow to pink/red due to the production of ammonia from urea.[4]

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the color change of the medium at the time the growth control well first shows a definite color change.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Perform Serial Dilutions in 10B Broth Stock_Solution->Serial_Dilutions Plate_Inoculation Inoculate 96-well Plate Serial_Dilutions->Plate_Inoculation Inoculum_Prep Prepare and Standardize Ureaplasma Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at 37°C Plate_Inoculation->Incubation Read_Results Read MIC Endpoint Incubation->Read_Results

Caption: Experimental workflow for broth micro-dilution.

Data Presentation

The following tables present hypothetical but expected outcomes from the broth micro-dilution assay of this compound against Ureaplasma spp.

Table 1: MIC of this compound and Doxycycline against Ureaplasma spp.

OrganismAntimicrobial AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
U. parvum (n=50)This compound0.125 - 20.51
Doxycycline0.25 - 814
U. urealyticum (n=50)This compound0.25 - 412
Doxycycline0.5 - 1628

Table 2: Quality Control Data for Ureaplasma urealyticum ATCC 33175

Antimicrobial AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)
Doxycycline0.5 - 41
This compound(To be determined)0.5

Conclusion

The provided broth micro-dilution protocol offers a standardized method for evaluating the in vitro activity of this compound against Ureaplasma spp. The unique mechanism of action of this compound suggests it could be a promising candidate for further investigation as a treatment for infections caused by these organisms. The successful application of this protocol will generate crucial data for the preclinical assessment of this novel antibiotic. Consistent adherence to established guidelines, such as those from the CLSI, is essential for ensuring the accuracy and reproducibility of the results.[4][5][6][7]

References

Enacyloxin IIa Agar Dilution Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyene antibiotic that inhibits bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu) and the ribosome.[1][2] This novel mechanism of action makes it a compound of interest for the development of new antibacterial agents, particularly against multidrug-resistant pathogens. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against clinically relevant bacteria using the agar dilution method, a standardized and reproducible technique for susceptibility testing.[3][4]

Principle of the Method

The agar dilution method involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium.[3][4][5] Standardized inocula of test organisms are then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) Ranges of this compound
Bacterial SpeciesMIC Range (mg/L)Reference
Neisseria gonorrhoeae0.015 - 0.06[6][7]
Ureaplasma spp.4 - 32[6][7]

Note: This table will be updated as more data becomes available.

Experimental Protocols

Preparation of this compound Stock Solution

Recommended Procedure (to be validated):

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 1280 mg/L).

  • Vortex thoroughly to ensure complete dissolution.

  • Perform serial twofold dilutions of the stock solution in a sterile, inert solvent (e.g., sterile distilled water) to create a range of working solutions.

Agar Dilution Susceptibility Testing Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 mm or 150 mm)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

  • Sterile pipettes and tubes

  • Bacterial cultures for testing

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212)

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 45-50°C in a water bath.

    • Add the appropriate volume of each this compound dilution to individual flasks of molten MHA to achieve the desired final concentrations (e.g., a 1:10 dilution of a 10x working solution). Ensure thorough mixing.

    • Pour the agar into sterile Petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1.5 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a calibrated loop or a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control plate. Each spot should contain approximately 10⁴ CFU.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Reading and Interpretation:

    • Examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth, including hazes or single colonies.

    • The growth control plate should show confluent growth.

Quality Control
  • QC Strains: Include the recommended QC strains in each test run.

  • Expected MIC Ranges: At present, there are no established CLSI or EUCAST quality control ranges for this compound against standard QC strains. It is recommended that each laboratory establish its own internal QC ranges based on repeated testing.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_plate Plate Preparation cluster_inoculum Inoculation cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dil Perform Serial Dilutions stock->serial_dil add_antibiotic Add this compound to Agar serial_dil->add_antibiotic agar_prep Prepare Mueller-Hinton Agar agar_prep->add_antibiotic pour_plates Pour Agar Plates add_antibiotic->pour_plates inoculate Inoculate Plates pour_plates->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Experimental workflow for this compound agar dilution susceptibility testing.

Signaling_Pathway cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound EF_Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF_Tu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation Enacyloxin This compound Enacyloxin->EF_Tu_GTP Inhibits GTP exchange and release from ribosome Enacyloxin->Ribosome Affects A-site

Caption: Mechanism of action of this compound in bacterial protein synthesis.

References

Application Note: Purification of Enacyloxin IIa Using Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of the antibiotic Enacyloxin IIa from a crude or semi-purified microbial extract using preparative HPLC. The methodology is designed to yield a high-purity compound suitable for further biological and chemical studies.

Introduction

This compound is a potent polyketide antibiotic produced by microorganisms such as Frateuria sp. W-315.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein biosynthesis.[2] Specifically, this compound targets the elongation factor Tu (EF-Tu), preventing the release of EF-Tu•GDP from the ribosome, thereby halting peptide chain elongation.[3] Its unique mode of action and efficacy make it a compound of significant interest for antibiotic research and development.

Obtaining high-purity this compound is essential for accurate bioactivity assays, structural elucidation, and pre-clinical development. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying target compounds from complex mixtures with high resolution and recovery.[4][5][6] This application note outlines a systematic approach, from analytical method development to preparative scale-up, for the efficient purification of this compound.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for developing an effective purification strategy. Its complex, polyene structure is the basis for UV-based detection in HPLC.

PropertyValueSource
Molecular Formula C₃₃H₄₅Cl₂NO₁₁PubChem
Molecular Weight 702.6 g/mol PubChem
Structure Type Polyene antibiotic, macrocyclic[1]
Key Structural Features Dihydroxycyclohexanecarboxylic acid, chlorine-containing polyenic side chain[1]
UV Absorbance (λmax) Approx. 280 nm (estimated based on similar structures)[7][8]

Experimental Protocols

The purification strategy involves a multi-step process beginning with analytical scale method development and culminating in a scaled-up preparative separation. Reversed-phase HPLC is the method of choice due to its wide applicability for separating small organic molecules like antibiotics.[9][10]

Step 1: Crude Extract Preparation
  • Fermentation & Extraction: Cultivate the producing microorganism (Frateuria sp. W-315) under optimal conditions. After the fermentation cycle, separate the biomass from the broth via centrifugation or filtration.

  • Solvent Extraction: Extract the supernatant or cell lysate with an appropriate organic solvent, such as ethyl acetate, to partition this compound from the aqueous medium.

  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude solid or semi-solid extract.

  • Sample for HPLC: Dissolve a known quantity of the crude extract in a suitable solvent compatible with the HPLC mobile phase (e.g., Methanol or a mixture of Acetonitrile/Water). Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

Step 2: Analytical Method Development and Optimization

The initial separation is developed on an analytical scale to conserve the sample and optimize chromatographic conditions efficiently.[11][12]

Objective: To achieve baseline separation of the this compound peak from major impurities.

ParameterRecommended Conditions
System Analytical HPLC with PDA or UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector (210-400 nm); Monitor at ~280 nm
Injection Volume 10-20 µL
Scouting Gradient 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared sample and run the scouting gradient.

  • Identify the peak corresponding to this compound based on its retention time and characteristic UV spectrum from the PDA detector.

  • Optimize the gradient to maximize the resolution between the target peak and adjacent impurities. This may involve adjusting the gradient slope or using isocratic holds.

Step 3: Preparative Scale-Up and Purification

Once an optimized analytical method is established, the process is scaled up to a preparative column to handle larger sample loads.[11]

Objective: To purify milligram-to-gram quantities of this compound with a target purity of >95%.

ParameterRecommended Conditions
System Preparative HPLC with UV Detector and Fraction Collector
Column C18, 21.2 x 250 mm, 5-10 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% TFA
Mobile Phase B HPLC-grade Acetonitrile + 0.1% TFA
Flow Rate 21.2 mL/min (Scaled from analytical)
Column Temperature 30 °C
Detection UV at the determined λmax (e.g., 280 nm)
Sample Loading Determined by loading studies on the analytical column, scaled up
Fraction Collection Triggered by UV signal threshold and/or slope

Scale-Up Calculation: The flow rate for the preparative column is scaled based on the cross-sectional area of the columns:

  • Flow Rate (prep) = Flow Rate (analyt) x (radius (prep)² / radius (analyt)²)

  • Flow Rate (prep) = 1.0 mL/min x (10.6 mm² / 2.3 mm²) ≈ 21.2 mL/min

Procedure:

  • Prepare a concentrated stock solution of the crude extract in the initial mobile phase.

  • Equilibrate the preparative column.

  • Inject the scaled-up sample volume.

  • Run the optimized gradient at the scaled-up flow rate.

  • Collect fractions corresponding to the this compound peak. Use narrow collection windows to maximize purity.

Step 4: Post-Purification Processing
  • Purity Analysis: Analyze all collected fractions using the established analytical HPLC method to determine their purity.

  • Fraction Pooling: Combine fractions that meet the purity requirement (e.g., >95%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using lyophilization (freeze-drying) or rotary evaporation. Lyophilization is preferred to obtain a fluffy, easy-to-handle powder.

  • Characterization: Confirm the identity and structural integrity of the purified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary

The following table summarizes the expected performance metrics for this purification protocol.

ParameterTarget ValueNotes
Purity > 95%Assessed by analytical HPLC (peak area %)
Recovery 60-80%Dependent on the complexity of the crude extract
Throughput 10-100 mg per runDependent on column size and sample loading capacity
Cycle Time 45-60 minutes per runIncludes injection, separation, column wash, and re-equilibration

Visualized Workflows

The following diagrams illustrate the logical flow of the purification process.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis Fermentation Microbial Fermentation Extraction Solvent Extraction Fermentation->Extraction Concentration Crude Extract Concentration Extraction->Concentration SamplePrep Sample Dissolution & Filtration Concentration->SamplePrep AnalyticalRun Analytical HPLC Scouting SamplePrep->AnalyticalRun Optimization Gradient Optimization AnalyticalRun->Optimization LoadingStudy Column Loading Study Optimization->LoadingStudy ScaleUp Scale-Up to Preparative HPLC LoadingStudy->ScaleUp FractionCollection Fraction Collection ScaleUp->FractionCollection PurityCheck Purity Analysis of Fractions FractionCollection->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval FinalProduct Pure this compound (>95%) SolventRemoval->FinalProduct

Caption: Overall workflow for the purification of this compound.

G cluster_analytical Analytical Scale cluster_preparative Preparative Scale a_col Column (e.g., 4.6 mm ID) ScaleUp Linear Scale-Up (Maintain linear velocity & relative load) a_col->ScaleUp Geometry a_flow Flow Rate (e.g., 1 mL/min) a_flow->ScaleUp a_load Sample Load (µg scale) a_load->ScaleUp a_goal Goal: Method Optimization a_goal->ScaleUp p_col Column (e.g., 21.2 mm ID) p_flow Flow Rate (e.g., 21.2 mL/min) p_load Sample Load (mg scale) p_goal Goal: Compound Isolation ScaleUp->p_col ScaleUp->p_flow ScaleUp->p_load ScaleUp->p_goal

References

Enacyloxin IIa: A Potent Tool for Elucidating Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyketide antibiotic that has emerged as a valuable tool for studying the intricate process of bacterial protein synthesis. Its specific mechanism of action, targeting the elongation factor Tu (EF-Tu), allows for the precise dissection of this essential cellular pathway. By inhibiting the function of EF-Tu, this compound effectively stalls protein elongation, providing a powerful means to investigate the dynamics of translation and to screen for novel antibacterial agents. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in various experimental settings.

Mechanism of Action

This compound exerts its inhibitory effect on bacterial protein synthesis by specifically targeting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.

The key steps in the mechanism of action of this compound are:

  • Binding to EF-Tu: this compound binds to a pocket on EF-Tu, a site that is also the target for other antibiotics like kirromycin.

  • Stabilization of the EF-Tu-GDP Complex: The binding of this compound to EF-Tu stabilizes the EF-Tu-GDP complex on the ribosome.

  • Inhibition of EF-Tu-GDP Release: This stabilization critically hinders the release of the EF-Tu-GDP complex from the ribosome after GTP hydrolysis.

  • Stalling of Protein Elongation: By trapping EF-Tu-GDP on the ribosome, this compound prevents the binding of the next aa-tRNA, thereby halting the elongation of the polypeptide chain.

This specific mode of action makes this compound an excellent tool for studying the functional cycle of EF-Tu and its interaction with the ribosome.

Enacyloxin_IIa_Mechanism cluster_elongation_cycle Bacterial Protein Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex binds Codon_Recognition Codon Recognition at A-site Ternary_Complex->Codon_Recognition delivers to Ribosome Ribosome (A-site open) Ribosome->Codon_Recognition GTP_Hydrolysis GTP Hydrolysis Codon_Recognition->GTP_Hydrolysis EF-Tu-GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu-GDP releases Peptide_Bond_Formation Peptide Bond Formation GTP_Hydrolysis->Peptide_Bond_Formation allows EF-Tu-GDP->EF-Tu-GTP recycled by EF-Ts (not shown) Inhibited_Complex Ribosome-EF-Tu-GDP (Stalled Complex) EF-Tu-GDP->Inhibited_Complex remains bound to ribosome Translocation Translocation Peptide_Bond_Formation->Translocation Translocation->Ribosome frees A-site Enacyloxin_IIa This compound Enacyloxin_IIa->EF-Tu-GDP binds and stabilizes Inhibited_Complex->Ternary_Complex prevents binding of new ternary complex

Mechanism of Action of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and comparison with other protein synthesis inhibitors.

ParameterValueOrganism/SystemReference(s)
IC50 (Poly(Phe) synthesis)~70 nMIn vitro translation system[1][2]
Kd (EF-Tu-GTP)Decreases from 500 nM to 0.7 nM in the presence of this compoundE. coli EF-Tu[1][2]
MIC Range (Neisseria gonorrhoeae)0.015–0.06 mg/LClinical isolates[3]
MIC Range (Ureaplasma spp.)4–32 mg/LClinical isolates[3]
MIC (Acinetobacter baumannii)3 µg/mL[4]

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Prep_Culture Prepare bacterial inoculum (e.g., to 0.5 McFarland standard) Inoculate Inoculate microplate wells with bacterial suspension and this compound dilutions Prep_Culture->Inoculate Prep_Enacyloxin Prepare serial dilutions of This compound in broth Prep_Enacyloxin->Inoculate Controls Include growth control (no antibiotic) and sterility control (no bacteria) Inoculate->Controls Incubate Incubate plates (e.g., 18-24 hours at 37°C) Inoculate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results

Workflow for MIC Determination.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Pipettes and sterile tips

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into the appropriate broth.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute the adjusted suspension 1:100 in sterile broth to achieve a final inoculum density of approximately 1-2 x 106 CFU/mL.

  • Preparation of this compound Dilutions:

    • In a sterile 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of this compound to be tested (prepared in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be around 1 x 105 CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Poly(U)-Dependent Poly(phenylalanine) Synthesis)

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system by quantifying the incorporation of radiolabeled phenylalanine into a polypeptide chain using a poly(U) template.

PolyPhe_Workflow cluster_components Reaction Components cluster_reaction Reaction & Quenching cluster_analysis Analysis S30_Extract S30 Cell-Free Extract Incubate Incubate reaction mixture (e.g., 30 min at 37°C) S30_Extract->Incubate PolyU_mRNA Poly(U) mRNA Template PolyU_mRNA->Incubate 14C_Phe [14C]-Phenylalanine 14C_Phe->Incubate Energy_Mix Energy Mix (ATP, GTP, etc.) Energy_Mix->Incubate Enacyloxin_IIa This compound (or vehicle control) Enacyloxin_IIa->Incubate Quench Stop reaction with Trichloroacetic acid (TCA) Incubate->Quench Precipitate Precipitate radiolabeled polyphenylalanine Quench->Precipitate Filter Collect precipitate on filter paper Precipitate->Filter Scintillation Measure radioactivity by scintillation counting Filter->Scintillation Calculate_Inhibition Calculate % inhibition relative to control Scintillation->Calculate_Inhibition

Workflow for Poly(phenylalanine) Synthesis Assay.

Materials:

  • S30 cell-free extract from E. coli

  • Poly(uridylic acid) (Poly(U)) mRNA template

  • [14C]-Phenylalanine

  • Unlabeled amino acid mixture (minus phenylalanine)

  • ATP, GTP, CTP, UTP

  • Creatine phosphate and creatine kinase (energy regenerating system)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Reaction Mixture Preparation:

    • On ice, prepare a master mix containing the reaction buffer, S30 extract, poly(U) mRNA, unlabeled amino acid mix, [14C]-Phenylalanine, and the energy regenerating system.

    • Aliquot the master mix into reaction tubes.

  • Addition of Inhibitor:

    • Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) for 100% activity and a no-template control.

  • Initiation of Reaction:

    • Initiate the translation reaction by transferring the tubes to a 37°C water bath.

  • Incubation:

    • Incubate the reactions for a set time (e.g., 30 minutes).

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of cold 10% TCA. This will precipitate the newly synthesized [14C]-polyphenylalanine.

    • Incubate on ice for 30 minutes.

  • Collection of Precipitate:

    • Collect the precipitate by vacuum filtration through glass fiber filters.

    • Wash the filters with cold 5% TCA to remove unincorporated [14C]-Phenylalanine.

    • Wash the filters with ethanol to dry.

  • Quantification:

    • Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a highly specific and potent inhibitor of bacterial protein synthesis, making it an invaluable tool for researchers in microbiology, biochemistry, and drug discovery. Its well-defined mechanism of action allows for targeted studies of the elongation phase of translation. The protocols provided herein offer a starting point for utilizing this compound to investigate protein synthesis and to screen for novel antibacterial compounds. As with any experimental system, optimization of these protocols for specific bacterial strains and experimental conditions is recommended.

References

Application of Enacyloxin IIa Against Drug--Resistant Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyene antibiotic that has demonstrated significant potential as an antibacterial agent, particularly against drug-resistant pathogens. Its unique dual-targeting mechanism of action, inhibiting both bacterial protein biosynthesis at the level of the elongation factor Tu (EF-Tu) and the ribosome, makes it a compelling candidate for further investigation and development.[1][2][3] This document provides detailed application notes on the use of this compound, summarizes available quantitative data on its efficacy, and offers comprehensive experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antibacterial effect by disrupting protein synthesis through a dual-inhibition mechanism:

  • Elongation Factor Tu (EF-Tu) Inhibition : this compound binds to EF-Tu, a crucial protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. This binding event locks EF-Tu in its GTP-bound conformation, preventing the release of EF-Tu-GDP from the ribosome after GTP hydrolysis.[1][2] This sequestration of EF-Tu effectively halts the elongation cycle of protein synthesis.

  • Ribosomal A-Site Interference : In addition to its effect on EF-Tu, this compound also directly affects the ribosomal A-site. It appears to induce an anomalous positioning of the aa-tRNA, which in turn inhibits the incorporation of the amino acid into the growing polypeptide chain.[3]

This dual-targeting of both a key protein synthesis factor and the ribosome itself is a distinctive feature of this compound and may contribute to its potent activity and potentially lower propensity for resistance development.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains. It is important to note that while the potential of enacyloxins against a broad range of drug-resistant bacteria is recognized, specific MIC data for many key pathogens are not widely available in the public domain.[4]

Table 1: MIC of this compound Against Neisseria gonorrhoeae

Strain TypeResistance ProfileMIC Range (mg/L)Reference
Susceptible-0.015 - 0.06[5]
Multidrug-Resistant (WHO V)High-level azithromycin resistance0.015 - 0.06[5]
Multidrug-Resistant (WHO X)Ceftriaxone resistance0.015 - 0.06[5]
Multidrug-Resistant (WHO Z)Ciprofloxacin and tetracycline resistance0.015 - 0.06[5]

Note: The presence of resistance to frontline antibiotics had no effect on the MIC values of this compound against N. gonorrhoeae.[5]

Table 2: MIC of this compound Against Ureaplasma spp.

SpeciesResistance ProfileMIC Range (mg/L)Reference
Ureaplasma parvumMacrolide-resistant4 - 32[5]
Ureaplasma parvumCiprofloxacin-resistant4 - 32[5]
Ureaplasma urealyticumTetracycline-resistant4 - 32[5]
Ureaplasma spp.Susceptible4 - 32[5]

Table 3: Activity of this compound Against Other Drug-Resistant Bacteria (Qualitative Data)

Bacterial SpeciesResistance ProfileReported ActivityReference
Staphylococcus aureusMethicillin-Resistant (MRSA)Potent activity of enacyloxins reported, specific MIC for this compound not available.[4]
Enterococcus faeciumVancomycin-Resistant (VRE)Potent activity of enacyloxins reported, specific MIC for this compound not available.[4]
Pseudomonas aeruginosaMultidrug-Resistant (MDR)Potent activity of enacyloxins reported, specific MIC for this compound not available.[4]
Klebsiella pneumoniaeCarbapenem-Resistant (CRKP)Potent activity of enacyloxins reported, specific MIC for this compound not available.[4]
Acinetobacter baumanniiMultidrug-Resistant (MDR)Potent activity of enacyloxins reported, specific MIC for this compound not available.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vitro activity of this compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against a variety of aerobic bacteria.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected efficacy. b. Include a growth control well (containing only CAMHB and bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. If using a plate reader, the MIC can be determined as the lowest concentration that shows a significant reduction in absorbance compared to the growth control.

Protocol 2: Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms or when testing multiple strains simultaneously.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

  • Sterile petri dishes (100 mm or 150 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates: a. Prepare a series of twofold dilutions of the this compound stock solution. b. Add a defined volume of each this compound dilution to molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x antibiotic solution to 18 mL of molten agar. c. Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely. d. Prepare a drug-free control plate containing only MHA.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. For inoculation, this suspension is typically used directly or diluted further (e.g., 1:10) depending on the inoculator, to deliver a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: a. Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation: a. Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Protocol 3: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. Prepare an overnight culture of the test organism in CAMHB. b. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: a. Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). b. Include a growth control tube without any antibiotic.

  • Inoculation and Incubation: a. Inoculate each tube with the prepared bacterial suspension. b. Incubate all tubes at 35°C ± 2°C with constant agitation (e.g., 150 rpm).

  • Sampling and Viable Cell Counting: a. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. b. Perform serial tenfold dilutions of each aliquot in sterile saline. c. Plate a defined volume of the appropriate dilutions onto agar plates. d. Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are visible.

  • Data Analysis: a. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. c. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally characterized by a <3-log₁₀ reduction in CFU/mL.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.

Enacyloxin_IIa_Mechanism cluster_protein_synthesis Bacterial Protein Synthesis Elongation Cycle EF_Tu_GTP EF-Tu-GTP Ribosome Ribosome (A-site) EF_Tu_GTP->Ribosome delivers aa-tRNA Inhibition1 Inhibition of EF-Tu-GDP release aa_tRNA aa-tRNA EF_Tu_GDP EF-Tu-GDP Ribosome->EF_Tu_GDP GTP Hydrolysis Peptide_Chain Growing Peptide Chain Ribosome->Peptide_Chain Peptide Bond Formation Inhibition2 Inhibition of Peptide Bond Formation EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange Enacyloxin_IIa This compound Enacyloxin_IIa->EF_Tu_GTP Binds and stabilizes Enacyloxin_IIa->Ribosome Interferes with aa-tRNA positioning Experimental_Workflow start Start: Obtain this compound and Drug-Resistant Bacterial Strains mic_determination Determine Minimum Inhibitory Concentration (MIC) start->mic_determination broth_dilution Broth Microdilution mic_determination->broth_dilution Method 1 agar_dilution Agar Dilution mic_determination->agar_dilution Method 2 time_kill Perform Time-Kill Assay broth_dilution->time_kill agar_dilution->time_kill data_analysis Data Analysis and Interpretation time_kill->data_analysis end End: Evaluate In Vitro Efficacy data_analysis->end

References

Application Notes and Protocols for Studying Ribosomal A-Site Binding of Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enacyloxin IIa is a polyketide antibiotic that inhibits bacterial protein synthesis. It exhibits a unique dual-specificity mechanism, targeting both the elongation factor Tu (EF-Tu) and the ribosomal A-site.[1][2] This dual action leads to an anomalous positioning of aminoacyl-tRNA (aa-tRNA) in the A-site, ultimately inhibiting peptide bond formation and halting protein synthesis.[1][2] Understanding the specifics of its interaction with the ribosomal A-site is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms. These application notes provide detailed protocols and data presentation guidelines for researchers studying the binding of this compound to the ribosomal A-site.

Mechanism of Action

This compound's primary impact on the translation process stems from its interaction with EF-Tu. It strongly retards the dissociation of the EF-Tu-GTP complex, effectively sequestering EF-Tu in an active conformation.[1][2] While this significantly affects the overall efficiency of protein synthesis, this compound also directly influences the ribosome. It impairs the correct accommodation of the aa-tRNA in the A-site, even in non-enzymatic binding scenarios.[1][2] This direct ribosomal interaction is a key area of interest for further investigation.

Enacyloxin_IIa_Mechanism cluster_elongation_cycle Elongation Cycle cluster_enacyloxin_action Action of this compound EF-Tu-GTP-aa-tRNA EF-Tu-GTP-aa-tRNA (Ternary Complex) Ribosome_A_Site Ribosomal A-Site EF-Tu-GTP-aa-tRNA->Ribosome_A_Site Binds to A-site Peptide_Bond_Formation Peptide Bond Formation Ribosome_A_Site->Peptide_Bond_Formation Correct accommodation Anomalous_Binding Anomalous aa-tRNA Positioning Ribosome_A_Site->Anomalous_Binding Translocation Translocation Peptide_Bond_Formation->Translocation Inhibition Inhibition of Peptide Bond Formation Enacyloxin_IIa This compound Enacyloxin_IIa->Ribosome_A_Site Directly affects EF-Tu-GTP EF-Tu-GTP Enacyloxin_IIa->EF-Tu-GTP Stabilizes complex EF-Tu-GTP->Anomalous_Binding Anomalous_Binding->Inhibition

Figure 1: Mechanism of this compound Action.

Quantitative Data

The following table summarizes the known quantitative data for this compound's activity. While the data primarily focuses on its interaction with EF-Tu and overall protein synthesis inhibition, it provides a crucial baseline for further studies on its direct ribosomal A-site interactions.

ParameterValueTarget/SystemReference
IC50 ~70 nMIn vitro poly(Phe) synthesis[1][2]
Kd 500 nMEF-Tu-GTP (without this compound)[1][2]
Kd 0.7 nMEF-Tu-GTP (with this compound)[1][2]

Experimental Protocols

The following protocols are adapted from established methodologies for studying ribosome-ligand interactions and can be specifically applied to investigate the binding of this compound to the ribosomal A-site.

Toeprinting Assay to Map the this compound Binding Site

This assay identifies the precise location of ribosome stalling on an mRNA template induced by an antibiotic.

Workflow:

Toeprinting_Workflow Start Start In_vitro_Translation In vitro Translation Reaction (Ribosomes, mRNA, tRNA, this compound) Start->In_vitro_Translation Primer_Annealing Anneal Radiolabeled Primer to mRNA In_vitro_Translation->Primer_Annealing Reverse_Transcription Reverse Transcription Primer_Annealing->Reverse_Transcription Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Reverse_Transcription->Gel_Electrophoresis Autoradiography Autoradiography Gel_Electrophoresis->Autoradiography Analysis Analyze Stalling Site Autoradiography->Analysis End End Analysis->End

Figure 2: Toeprinting Assay Workflow.

Methodology:

  • Prepare the in vitro translation system:

    • Use a commercially available E. coli S30 extract system or purified components.

    • Prepare a reaction mixture containing ribosomes (70S), a specific mRNA template, initiator tRNA (fMet-tRNAfMet), and a mixture of amino acids.

  • Incubate with this compound:

    • Add varying concentrations of this compound to the translation reactions. Include a no-drug control.

    • Incubate at 37°C for 15-30 minutes to allow for ribosome stalling.

  • Primer Annealing:

    • Add a 32P-labeled DNA primer complementary to a sequence downstream of the expected stalling site on the mRNA.

    • Heat the mixture to 65°C for 5 minutes and then cool slowly to room temperature to allow the primer to anneal.

  • Reverse Transcription:

    • Add reverse transcriptase and dNTPs to the reaction.

    • Incubate at 42°C for 30-60 minutes. The reverse transcriptase will synthesize a cDNA strand until it encounters the stalled ribosome.

  • Analysis:

    • Stop the reaction and purify the cDNA products.

    • Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same mRNA template.

    • Visualize the bands by autoradiography. The position of the "toeprint" band indicates the 3' edge of the stalled ribosome, allowing for the identification of the specific codon in the A-site where this compound exerts its inhibitory effect.

Hydroxyl Radical Footprinting to Probe this compound-Ribosome Interactions

This technique identifies the regions of the 16S rRNA within the A-site that are protected from cleavage by hydroxyl radicals upon this compound binding.

Methodology:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a saturating concentration of this compound. Prepare a control sample without the antibiotic.

  • Hydroxyl Radical Generation:

    • Treat the ribosome-Enacyloxin IIa complexes and the control ribosomes with a solution of Fe(II)-EDTA and a reducing agent (e.g., ascorbate) to generate hydroxyl radicals. These radicals will cleave the solvent-exposed regions of the rRNA backbone.

  • RNA Extraction and Primer Extension:

    • Quench the reaction and extract the rRNA.

    • Use a 32P-labeled primer complementary to a region of the 16S rRNA downstream of the A-site for reverse transcription.

  • Analysis:

    • Separate the resulting cDNA fragments on a sequencing gel.

    • Compare the cleavage patterns of the this compound-treated sample and the control. Regions of the rRNA protected by this compound will show a decrease in cleavage, appearing as "footprints" on the gel. This will reveal the specific nucleotides in the A-site that interact with the antibiotic.

Filter Binding Assay to Determine Binding Affinity (Kd)

This assay measures the equilibrium dissociation constant (Kd) of this compound for the ribosome.

Workflow:

Filter_Binding_Workflow Start Start Incubation Incubate Radiolabeled this compound with Ribosomes Start->Incubation Filtration Pass through Nitrocellulose Filter Incubation->Filtration Washing Wash Filter Filtration->Washing Quantification Quantify Radioactivity on Filter Washing->Quantification Kd_Calculation Calculate Kd Quantification->Kd_Calculation End End Kd_Calculation->End

Figure 3: Filter Binding Assay Workflow.

Methodology:

  • Radiolabeling:

    • Synthesize or obtain a radiolabeled version of this compound (e.g., with 3H or 14C).

  • Binding Reactions:

    • Set up a series of binding reactions with a constant concentration of ribosomes and increasing concentrations of radiolabeled this compound.

    • Incubate the reactions at an appropriate temperature (e.g., 37°C) to reach equilibrium.

  • Filtration:

    • Rapidly filter each reaction mixture through a nitrocellulose membrane. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.

  • Washing and Quantification:

    • Wash the filters with a cold binding buffer to remove non-specifically bound ligand.

    • Measure the amount of radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound this compound as a function of the free this compound concentration.

    • Fit the data to a binding isotherm (e.g., the Hill equation) to determine the Kd value, which represents the concentration of this compound at which half of the ribosomes are bound.

X-ray Crystallography for Structural Determination

To obtain a high-resolution structure of this compound bound to the ribosomal A-site, X-ray crystallography is the gold standard.

Methodology:

  • Ribosome Preparation and Crystallization:

    • Purify high-quality, homogeneous 70S ribosomes.

    • Form a complex of the ribosome with mRNA, a P-site tRNA, and this compound to lock the A-site in a relevant conformation.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using a known ribosome structure as a model.

    • Refine the model and build the this compound molecule into the electron density map.

  • Analysis:

    • The resulting high-resolution structure will reveal the precise binding pocket of this compound in the A-site, the specific interactions with rRNA and ribosomal proteins, and the conformational changes induced upon binding.

Conclusion

The study of this compound's interaction with the ribosomal A-site offers a promising avenue for the development of new antibacterial agents. The protocols outlined above provide a comprehensive framework for characterizing this interaction, from identifying the binding site and determining binding affinity to elucidating the high-resolution structure of the complex. The resulting data will be invaluable for structure-based drug design efforts aimed at creating novel antibiotics that can combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Total Synthesis of the Chlorinated Polyunsaturated Chain of Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the protected chlorinated polyunsaturated chain of Enacyloxin IIa, a potent antibiotic with a novel mechanism of action. The synthesis strategy, developed by Christin and Roulland, offers a robust pathway to access this complex molecular architecture, enabling further investigation into its biological activity and the development of novel antibiotic analogues.

This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a mechanism distinct from many clinically used antibiotics.[1] This unique mode of action makes it a promising candidate for combating drug-resistant bacterial infections. The synthesis of its characteristic chlorinated polyunsaturated chain is a significant challenge, which has been addressed through a convergent strategy involving the preparation of two key fragments followed by their stereoselective coupling.

Synthetic Strategy Overview

The total synthesis of the protected this compound chain is achieved through a convergent approach, involving the synthesis of a C1-C16 ketone fragment and a C17-C23 chlorinated aldehyde fragment. These two fragments are then coupled using a highly diastereoselective Mukaiyama aldol reaction to furnish the complete carbon skeleton.[1]

A critical aspect of this strategy is the stereoselective introduction of the chlorine atom at the C18 position, which is achieved through an organocatalyzed α-chlorination of an aldehyde. The construction of the complex polyene system is accomplished through a sequence of carefully chosen reactions, including a Tsuji's alkyne syn allyl-chlorination, a palladium/copper-catalyzed allene-alkyne coupling, and a Horner-Wadsworth-Emmons olefination.[1]

Enacyloxin_IIa_Synthesis_Strategy cluster_C17_C23 C17-C23 Chlorinated Aldehyde Synthesis cluster_C1_C16 C1-C16 Ketone Synthesis C17_C23_start Known Epoxide C17_C23_step1 Falck-Mioskowski Reaction C17_C23_start->C17_C23_step1 C17_C23_step2 Cross-Metathesis C17_C23_step1->C17_C23_step2 C17_C23_step3 Organocatalyzed α-Chlorination C17_C23_step2->C17_C23_step3 C17_C23_aldehyde Chlorinated Aldehyde Fragment C17_C23_step3->C17_C23_aldehyde Mukaiyama_Aldol Diastereoselective Mukaiyama Aldol Reaction C17_C23_aldehyde->Mukaiyama_Aldol C1_C16_start Starting Materials C1_C16_step1 Tsuji's Allyl-Chlorination C1_C16_start->C1_C16_step1 C1_C16_step2 Pd/Cu-catalyzed Coupling C1_C16_step1->C1_C16_step2 C1_C16_step3 Horner-Wadsworth-Emmons C1_C16_step2->C1_C16_step3 C1_C16_ketone Ketone Fragment C1_C16_step3->C1_C16_ketone C1_C16_ketone->Mukaiyama_Aldol Final_Product Protected this compound Chain Mukaiyama_Aldol->Final_Product

Caption: Convergent synthetic strategy for the protected this compound chain.

Key Experimental Protocols

The following protocols are based on the successful synthesis reported by Christin and Roulland and are intended for researchers with expertise in synthetic organic chemistry.[1] All reactions should be carried out in an inert atmosphere (argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of the C17-C23 Chlorinated Aldehyde Fragment

This protocol details the key step of introducing the chlorine atom stereoselectively.

Organocatalyzed α-Chlorination of the C17-C23 Aldehyde Precursor

Organocatalyzed_Chlorination Aldehyde C17-C23 Aldehyde Precursor Reaction Organocatalyzed α-Chlorination Aldehyde->Reaction Catalyst L-Prolinamide Catalyst->Reaction Chlorinating_Agent N-Chlorosuccinimide (NCS) Chlorinating_Agent->Reaction Product α-Chloroaldehyde Reaction->Product

Caption: Workflow for the organocatalyzed α-chlorination.

Procedure:

  • To a solution of the C17-C23 aldehyde precursor in an appropriate solvent (e.g., dichloromethane), add L-prolinamide (typically 10-20 mol%).

  • Cool the reaction mixture to the specified temperature (e.g., -20 °C).

  • Add N-chlorosuccinimide (NCS) portion-wise over a period of time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-chloroaldehyde.

ParameterValue
Catalyst Loading 10-20 mol%
Chlorinating Agent N-Chlorosuccinimide (NCS)
Typical Solvent Dichloromethane
Reaction Temperature -20 °C
Typical Yield High
Diastereoselectivity High
Protocol 2: Synthesis of the C1-C16 Ketone Fragment

This protocol outlines the construction of the polyene system within the ketone fragment.

Horner-Wadsworth-Emmons Olefination

HWE_Olefination Phosphonate Phosphonate Reagent Reaction Horner-Wadsworth-Emmons Olefination Phosphonate->Reaction Aldehyde_Ketone Aldehyde/Ketone Substrate Aldehyde_Ketone->Reaction Base Base (e.g., NaH) Base->Reaction Alkene (E)-Alkene Product Reaction->Alkene

Caption: Workflow for the Horner-Wadsworth-Emmons olefination.

Procedure:

  • To a suspension of a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C, add the phosphonate reagent dropwise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone substrate in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired (E)-alkene.

ParameterValue
Base Sodium Hydride (NaH) or similar
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Stereoselectivity Predominantly (E)-alkene
Protocol 3: Assembly of the Fragments via Mukaiyama Aldol Reaction

This final key protocol describes the convergent coupling of the two major fragments.

Diastereoselective Mukaiyama Aldol Reaction

Mukaiyama_Aldol_Reaction Silyl_Enol_Ether Silyl Enol Ether of C1-C16 Ketone Reaction Mukaiyama Aldol Reaction Silyl_Enol_Ether->Reaction Chlorinated_Aldehyde C17-C23 Chlorinated Aldehyde Chlorinated_Aldehyde->Reaction Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Lewis_Acid->Reaction Aldol_Adduct Protected this compound Chain Reaction->Aldol_Adduct

Caption: Final assembly via the Mukaiyama aldol reaction.

Procedure:

  • To a solution of the C17-C23 chlorinated aldehyde fragment in an anhydrous solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C), add the silyl enol ether of the C1-C16 ketone fragment.

  • Add a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) dropwise to the cooled solution.

  • Stir the reaction mixture at the low temperature for the specified duration, monitoring its progress by TLC.

  • Quench the reaction at low temperature by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the protected this compound chain.[1]

ParameterValue
Lewis Acid Boron trifluoride diethyl etherate (BF₃·OEt₂)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C
Diastereoselectivity Highly syn-selective

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of the protected this compound chain.

Reaction StepStarting MaterialProductYield (%)
Organocatalyzed α-Chlorination C17-C23 Aldehyde Precursorα-ChloroaldehydeNot explicitly stated, but described as stereoselective
Mukaiyama Aldol Coupling C1-C16 Ketone and C17-C23 AldehydeProtected this compound Chain63%

Note: Detailed yields for every step of the multi-step synthesis of the fragments are provided in the supporting information of the primary literature and should be consulted for a comprehensive understanding.

Conclusion

The total synthesis of the chlorinated polyunsaturated chain of this compound represents a significant achievement in natural product synthesis. The application notes and protocols provided herein offer a detailed guide for researchers to replicate this synthesis and to explore the synthesis of novel analogues. The convergent and stereocontrolled nature of this synthetic route provides a solid foundation for further research into this promising class of antibiotics. The development of these compounds could play a crucial role in addressing the growing threat of antibiotic resistance.

References

Application Notes and Protocols for the Laboratory Preparation of Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the laboratory preparation of Enacyloxin IIa, a potent antibiotic produced by Burkholderia gladioli. As a total synthesis has not yet been reported, this guide details the established synthetic routes for its key structural fragments: the (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid moiety and the C1-C23 chlorinated polyunsaturated chain. Detailed experimental protocols, quantitative data, and purification methods are presented. Furthermore, a proposed final fragment coupling step is outlined based on established esterification methodologies for complex molecules. The known biosynthetic pathway and mechanism of action of this compound are also discussed to provide a complete scientific context.

Introduction

This compound is a polyketide antibiotic with significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens.[1] Its unique structure comprises a (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid core linked via an ester bond to a complex, chlorinated polyunsaturated acyl chain.[2][3] The biosynthesis of this compound in Burkholderia species is orchestrated by an unusual hybrid modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.[4][5]

The primary mechanism of action of this compound involves the inhibition of bacterial protein synthesis. It targets the elongation factor Tu (EF-Tu), preventing the release of EF-Tu-GDP from the ribosome, thereby stalling protein elongation.[6][7] This mode of action, distinct from many clinically used antibiotics, makes this compound a promising candidate for further drug development.

The laboratory preparation of this compound is a significant challenge due to its complex and stereochemically rich structure. To date, a complete total synthesis has not been published. However, the synthesis of its two major fragments has been successfully achieved, paving the way for a convergent synthetic strategy. These application notes provide a detailed guide to the laboratory synthesis of these key fragments and a proposed methodology for their final assembly.

Synthesis of Key Fragments

The laboratory preparation of this compound can be approached through a convergent synthesis, which involves the independent synthesis of the cyclohexanecarboxylic acid moiety and the polyene chain, followed by their coupling.

Fragment A: (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid

The enantioselective synthesis of this crucial building block has been reported starting from D-quinic acid. The following protocol is adapted from published procedures.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of the cyclohexane fragment is not fully available in a single source. However, a viable route starting from D-quinic acid has been outlined. The key transformations would involve:

  • Protection of Diols and Carboxylic Acid: Protection of the hydroxyl and carboxyl groups of D-quinic acid is the initial step to allow for selective reactions on the cyclohexane ring.

  • Deoxygenation: Selective deoxygenation at positions 1 and 5 of the quinic acid backbone is necessary.

  • Stereoselective Reduction: Reduction of the ketone at C-1 to the desired alcohol with the correct stereochemistry.

  • Deprotection: Removal of the protecting groups to yield the final (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid.

Quantitative Data:

StepReactionReagents and ConditionsYield (%)Spectroscopic Data
1Protectione.g., Acetonide protection of diols, esterification of carboxylic acid-Characterization of protected intermediates by NMR and MS
2Deoxygenatione.g., Barton-McCombie deoxygenation-Characterization of deoxygenated intermediates by NMR and MS
3Reductione.g., Stereoselective reducing agents-Characterization of alcohol intermediate by NMR and MS
4Deprotectione.g., Acidic or basic hydrolysis-¹H NMR, ¹³C NMR, and HRMS data consistent with the target molecule

Note: Specific yields and detailed spectroscopic data for each intermediate would need to be obtained from the primary literature detailing this specific synthetic route.

Fragment B: C1-C23 Chlorinated Polyunsaturated Chain

The synthesis of the complex polyene chain of this compound has been approached using modern synthetic methodologies, including iterative cross-coupling reactions. A strategy employing MIDA (N-methyliminodiacetic acid) boronates has been proposed as a powerful tool for the construction of complex polyenes.[8]

Experimental Protocol:

A modular approach using Suzuki-Miyaura cross-coupling of smaller, functionalized building blocks is a feasible strategy. This would involve:

  • Synthesis of Building Blocks: Preparation of smaller, stereodefined vinyl halides and vinyl MIDA boronates corresponding to different sections of the polyene chain.

  • Iterative Cross-Coupling: Stepwise coupling of the building blocks in a convergent manner to assemble the full C1-C23 carbon skeleton.

  • Functional Group Installation: Introduction of the hydroxyl, chloro, and carbamoyloxy functionalities at the appropriate positions with stereocontrol.

  • Final Modification: Conversion of the terminal functional group to a carboxylic acid or an activated ester for the final coupling step.

Quantitative Data:

StepReactionReagents and ConditionsYield (%)Spectroscopic Data
1Building Block SynthesisVarious olefination and borylation reactions-NMR and MS data for each building block
2Iterative Couplinge.g., Pd-catalyzed Suzuki-Miyaura coupling-Characterization of elongated polyene intermediates by NMR and MS
3Functionalizatione.g., Sharpless asymmetric dihydroxylation, stereoselective chlorination-Characterization of functionalized intermediates by NMR and MS
4Terminal Modificatione.g., Oxidation to carboxylic acid-¹H NMR, ¹³C NMR, and HRMS data for the final polyene fragment

Note: The synthesis of such a complex polyene is a significant undertaking, and the yields for each step are expected to be moderate. The purification of polyene intermediates can be challenging due to their instability towards light and air.[2][9]

Proposed Final Step: Fragment Coupling

The final step in the laboratory preparation of this compound is the esterification of the (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid (Fragment A) with the C1-C23 chlorinated polyunsaturated carboxylic acid (Fragment B).

Experimental Protocol (Proposed):

Given the complexity and sensitivity of the polyene fragment, a mild and efficient esterification method is required. The Yamaguchi esterification is a suitable candidate.

  • Activation of the Carboxylic Acid (Fragment B): The polyene carboxylic acid is treated with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to form a mixed anhydride.

  • Esterification: The activated anhydride is then reacted with the protected cyclohexane diol (Fragment A, with the carboxylic acid protected) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Deprotection: Removal of any remaining protecting groups on the cyclohexane moiety to yield this compound.

Quantitative Data (Hypothetical):

StepReactionReagents and ConditionsExpected Yield (%)Purification Method
1Esterification2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, protected Fragment A50-70Flash column chromatography on silica gel
2Deprotectione.g., Mild acidic or enzymatic hydrolysis>80High-performance liquid chromatography (HPLC)

Purification and Characterization

Purification:

The purification of this compound and its synthetic intermediates requires careful handling due to the light and air sensitivity of the polyene chain.

  • Column Chromatography: Silica gel chromatography is suitable for the purification of less polar intermediates. For the final polar product, reversed-phase (C18) chromatography may be more effective.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the final purification of this compound to achieve high purity. A gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid, is typically used.

Characterization:

The structure and purity of synthetic this compound should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended polyene system of this compound gives rise to characteristic UV-Vis absorption maxima.

Spectroscopic Data for Natural this compound:

TechniqueKey Observations
¹H NMRComplex spectrum with signals in the olefinic, aliphatic, and oxygenated regions.
¹³C NMRResonances corresponding to the polyene carbons, carbonyls, and the cyclohexane core.
HRMSMolecular ion peak corresponding to the exact mass of C₃₃H₄₅Cl₂NO₁₁.
UV-VisAbsorption maxima characteristic of the polyene chromophore.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_final Final Assembly D_quinic D-Quinic Acid Prot_A Protection D_quinic->Prot_A Deoxy_A Deoxygenation Prot_A->Deoxy_A Red_A Reduction Deoxy_A->Red_A Deprot_A Deprotection Red_A->Deprot_A Frag_A (1S,3R,4S)-3,4-dihydroxycyclohexane- 1-carboxylic acid Deprot_A->Frag_A Coupling Fragment Coupling (Esterification) Frag_A->Coupling Building_Blocks Small Molecule Building Blocks Coupling_B Iterative Cross-Coupling Building_Blocks->Coupling_B Func_B Functionalization Coupling_B->Func_B Mod_B Terminal Modification Func_B->Mod_B Frag_B C1-C23 Polyene Carboxylic Acid Mod_B->Frag_B Frag_B->Coupling Deprotection_Final Final Deprotection Coupling->Deprotection_Final Enacyloxin This compound Deprotection_Final->Enacyloxin

Caption: Convergent synthetic workflow for this compound.

Mechanism of Action

Mechanism_of_Action cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition Ribosome Ribosome A_site A-site P_site P-site mRNA mRNA A_site->P_site Transpeptidation EFTu_GDP EF-Tu-GDP A_site->EFTu_GDP GTP hydrolysis & release Peptide Growing Polypeptide P_site->Peptide at P-site EFTu_GTP_tRNA EF-Tu-GTP-aa-tRNA (ternary complex) EFTu_GTP_tRNA->A_site delivery EFTu_GDP->EFTu_GTP_tRNA GTP exchange (EF-Ts mediated) Inhibition_node Release of EF-Tu-GDP is BLOCKED Enacyloxin This compound Enacyloxin->EFTu_GDP Binds to EF-Tu-GDP on the ribosome

Caption: Inhibition of bacterial protein synthesis by this compound.

Conclusion

The laboratory preparation of this compound remains a formidable challenge in synthetic organic chemistry. While a total synthesis has yet to be accomplished, the successful synthesis of its major fragments provides a clear path forward. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development who are interested in this promising antibiotic. Further research is warranted to optimize the synthesis of the fragments and to develop a robust and high-yielding final coupling and deprotection sequence.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enacyloxin IIa Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Enacyloxin IIa. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this complex natural product.

Troubleshooting Guides

This section addresses specific issues that may arise during key stages of the this compound synthesis in a question-and-answer format.

Cyclohexane Fragment Synthesis

Question: Why is the yield of the Barton-McCombie deoxygenation for the cyclohexane fragment low?

Answer: Low yields in the Barton-McCombie deoxygenation can stem from several factors:

  • Incomplete formation of the thiocarbonyl derivative: Ensure the alcohol has been completely converted to the corresponding xanthate or other thiocarbonyl derivative before proceeding with the radical deoxygenation. Incomplete conversion is a common reason for reduced yields.

  • Purity of tributyltin hydride (Bu3SnH): The quality of the radical initiator and the hydrogen donor is critical. Use freshly distilled or purified Bu3SnH for optimal results, as impurities can quench the radical reaction.

  • Insufficient radical initiator (AIBN): Ensure an adequate amount of AIBN is used and that the reaction temperature is sufficient for its homolytic cleavage to initiate the radical chain reaction.

  • Oxygen contamination: The presence of oxygen can interfere with radical reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Alternative hydrogen sources: If issues with tributyltin hydride persist, consider alternative, less toxic hydrogen donors.[1]

C1–C23 Chlorinated Polyunsaturated Chain Synthesis

Question: What are common problems encountered during the diastereoselective Mukaiyama aldol reaction for the C17-C19 triad?

Answer: The Mukaiyama aldol reaction is a powerful tool for stereoselective C-C bond formation, but challenges can arise:

  • Low Diastereoselectivity:

    • Lewis Acid Choice: The choice of Lewis acid is crucial for achieving high diastereoselectivity. The stereochemical outcome can be highly dependent on the Lewis acid used.[2] Experiment with different Lewis acids (e.g., TiCl4, BF3·OEt2, SnCl4) to optimize the selectivity for the desired syn- or anti-aldol product.

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry and thus the diastereoselectivity.

    • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity.

  • Low Yield:

    • Silyl Enol Ether Quality: Ensure the silyl enol ether is of high purity and freshly prepared, as it can be sensitive to moisture and hydrolysis.

    • Stoichiometry of Lewis Acid: While catalytic amounts of Lewis acid can be effective, in some cases, stoichiometric amounts may be necessary to drive the reaction to completion.[2]

    • Aqueous work-up: The use of water in the reaction medium or work-up can sometimes lead to decomposition of the silicon enolates.[3]

Question: How can I improve the stereoselectivity of the Z-selective Kaneda's alkyne allylchlorination?

Answer: Achieving high Z-selectivity in the Kaneda's alkyne allylchlorination depends on several factors:

  • Catalyst System: The choice of the palladium catalyst and ligands is paramount for controlling the stereochemical outcome.

  • Solvent: The reaction solvent can influence the geometry of the transition state.

  • Additives: The presence of specific additives can favor the formation of the Z-isomer.

Question: What are the key parameters for a successful E-selective Pd/Cu allene-alkyne coupling?

Answer: The E-selectivity of the Pd/Cu catalyzed allene-alkyne coupling is influenced by:

  • Catalyst and Ligands: The combination of the palladium and copper catalysts, along with the appropriate phosphine ligands, directs the E-selective coupling.

  • Base: The choice of base is critical for the efficiency of the transmetalation step in the catalytic cycle.

  • Reaction Temperature: Temperature control is important to prevent side reactions and ensure high selectivity.

Frequently Asked Questions (FAQs)

What is the overall synthetic strategy for this compound?

The total synthesis of this compound is approached through a convergent strategy. This involves the separate synthesis of two key fragments: the highly functionalized cyclohexane moiety and the C1–C23 chlorinated polyunsaturated chain. These fragments are then coupled in the later stages of the synthesis. This approach allows for the optimization of the synthesis of each complex fragment individually before their union.

What are the main challenges in the total synthesis of this compound?

The primary challenges in the synthesis of this compound include:

  • The stereoselective construction of the multiple chiral centers within both the cyclohexane and the polyene chain fragments.

  • The synthesis of the unusual syn-anti -OH/-Cl/-OCONH2 triad in the C17-C19 region.

  • The stereocontrolled formation of the Z- and E-double bonds in the chlorinated undecapentaenoic chain.

  • The development of a robust fragment coupling strategy that joins the two complex fragments without compromising their stereochemical integrity.

Are there alternative strategies for the synthesis of the cyclohexane fragment?

Yes, an efficient synthesis of the cyclohexane moiety of enacyloxins has been achieved starting from D-quinic acid.[4] This method utilizes a successive Barton-McCombie deoxygenation as a key step.

What is the biological target of this compound?

This compound is an antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[5] It hinders the release of EF-Tu·GDP from the ribosome, thereby stalling protein production.

Can analogues of this compound be synthesized?

Yes, the modular nature of the synthesis allows for the potential to create analogues. By modifying the building blocks for either the cyclohexane or the polyene fragment, novel derivatives of this compound can be synthesized. This could be valuable for structure-activity relationship (SAR) studies and the development of new antibiotics. The biosynthesis machinery of this compound has also been shown to accept a broad range of analogues of the cyclohexane carboxylic acid for chain release, suggesting a promising approach for generating new derivatives.[6][7]

Data Presentation

Table 1: Key Reactions and Reported Yields in the Synthesis of this compound Fragments

Synthetic StepStarting MaterialKey ReagentsProductReported YieldReference
Cyclohexane Fragment Synthesis
Barton-McCombie Deoxygenation (Step 1)Diol intermediateIm2C=S, imidazole; Bu3SnH, AIBNDeoxygenated intermediate72%[8]
Barton-McCombie Deoxygenation (Step 2)Monool intermediateIm2C=S, imidazole; Bu3SnH, AIBNFully deoxygenated cyclohexane fragment precursor81%[8]
Final DeprotectionProtected fragmentTFA/H2OMethyl (1S,3R,4S)-3,4-Dihydroxycyclohexanecarboxylate87%[4]
C1–C23 Polyene Chain Synthesis (Model Studies)
Diastereoselective Mukaiyama Aldol ReactionAldehyde and KetoneLewis Acid (e.g., TiCl4)Aldol adduct with syn-anti stereochemistryHigh d.r.[8]
Z-selective Kaneda's Alkyne AllylchlorinationAlkynePd catalystZ-chloroalkeneHigh Z-selectivity[8]
E-selective Pd/Cu Allene-Alkyne CouplingAllene and AlkynePd and Cu catalystsE-enyneHigh E-selectivity[8]

Note: Yields and stereoselectivities are highly dependent on the specific substrates and reaction conditions. The data presented here are from model studies and may vary in the context of the total synthesis.

Experimental Protocols

Synthesis of the Cyclohexane Fragment via Barton-McCombie Deoxygenation (Adapted from Kiyota et al.) [4]

  • Thiocarbonyl Derivative Formation: To a solution of the diol in a suitable solvent (e.g., 1,2-dichloroethane), add 1,1'-thiocarbonyldiimidazole (Im2C=S) and imidazole. Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Radical Deoxygenation: After cooling, the crude thiocarbonyl derivative is dissolved in xylene. The solution is degassed with an inert gas (e.g., nitrogen) for several minutes. Tributyltin hydride (Bu3SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield the deoxygenated product.

  • Second Deoxygenation: The same two-step procedure is repeated for the remaining hydroxyl group to afford the fully deoxygenated precursor.

  • Deprotection: The protecting groups on the cyclohexane fragment are removed using a mixture of trifluoroacetic acid (TFA) and water to yield the final methyl (1S,3R,4S)-3,4-dihydroxycyclohexanecarboxylate.

Diastereoselective Mukaiyama Aldol Reaction (General Procedure) [2]

  • Preparation: A flame-dried flask under an inert atmosphere is charged with the aldehyde and a dry solvent (e.g., dichloromethane). The solution is cooled to a low temperature (e.g., -78 °C).

  • Lewis Acid Addition: The Lewis acid (e.g., TiCl4) is added dropwise to the cooled solution.

  • Silyl Enol Ether Addition: A solution of the silyl enol ether in the same dry solvent is added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the low temperature and monitored by TLC until the starting aldehyde is consumed.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to afford the desired aldol adduct.

Visualizations

Experimental_Workflow_Cyclohexane_Fragment DQuinicAcid D-Quinic Acid Diol Diol Intermediate DQuinicAcid->Diol Several Steps Thiocarbonyl1 Thiocarbonyl Derivative 1 Diol->Thiocarbonyl1 Im2C=S, Imidazole Deoxy1 Singly Deoxygenated Intermediate Thiocarbonyl1->Deoxy1 Bu3SnH, AIBN (Barton-McCombie) Thiocarbonyl2 Thiocarbonyl Derivative 2 Deoxy1->Thiocarbonyl2 Im2C=S, Imidazole Deoxy2 Fully Deoxygenated Precursor Thiocarbonyl2->Deoxy2 Bu3SnH, AIBN (Barton-McCombie) FinalProduct Cyclohexane Fragment Deoxy2->FinalProduct Deprotection

Caption: Synthesis workflow for the cyclohexane fragment of this compound.

Troubleshooting_Mukaiyama_Aldol Problem Low Yield or Poor Diastereoselectivity in Mukaiyama Aldol Reaction Check1 Check Purity of Reagents (Silyl Enol Ether, Aldehyde, Solvent) Problem->Check1 Check2 Optimize Lewis Acid (Type and Stoichiometry) Problem->Check2 Check3 Vary Reaction Temperature Problem->Check3 Check4 Investigate Solvent Effects Problem->Check4 Solution1 Use freshly prepared/purified reagents. Ensure anhydrous conditions. Check1->Solution1 Solution2 Screen different Lewis acids (TiCl4, BF3.OEt2, etc.). Increase stoichiometry if needed. Check2->Solution2 Solution3 Lower the temperature (e.g., -78°C to -90°C). Check3->Solution3 Solution4 Test solvents with different polarities (e.g., DCM, Toluene). Check4->Solution4

Caption: Troubleshooting workflow for the Mukaiyama aldol reaction.

References

Technical Support Center: Total Synthesis of Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of Enacyloxin IIa. The following sections address specific challenges encountered during the synthesis, offering detailed experimental protocols, quantitative data, and visual workflows to aid in overcoming common experimental hurdles.

FAQ 1: Stereochemical Control of the Chlorinated Polyene Chain

Question: We are struggling to control the stereochemistry of the 2E, 4E, 6E, 8E, and 10Z chlorinated undecapentaenoic chain. What are the recommended strategies and how can we troubleshoot common issues?

Answer:

Achieving precise stereochemical control of the complex polyene chain is a significant challenge in the synthesis of this compound. A successful strategy involves a sequence of highly selective reactions.

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Low Z-selectivity in alkyne allylchlorination - Inactive or suboptimal catalyst.- Incorrect solvent or temperature.- Ensure the use of a freshly prepared Kaneda-type catalyst.- Screen different solvents; chlorinated solvents often work well.- Optimize the reaction temperature; lower temperatures may improve selectivity.
Poor E-selectivity in allene-alkyne coupling - Presence of impurities in the allene or alkyne coupling partners.- Inefficient catalyst system.- Purify the coupling partners meticulously before the reaction.- Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).- Ensure anhydrous and anaerobic conditions.
Formation of geometric isomers during olefination - Inappropriate choice of olefination conditions.- Steric hindrance around the reacting centers.- For E-selectivity, employ a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate reagent like the Still-Gennari reagent.- For Z-selectivity, a Wittig reaction with a non-stabilized ylide is often effective.
Decomposition of the polyene chain - Exposure to light, acid, or heat.- Conduct all reactions and purifications in the dark or under amber light.- Use buffered conditions to avoid acidic environments.- Keep reaction and storage temperatures as low as possible.
Experimental Protocol: Key Steps for Polyene Chain Synthesis

A validated approach to construct the chlorinated undecapentaenoic moiety involves a multi-step sequence. [1][2]

  • Z-Selective Kaneda's Alkyne Allylchlorination:

    • Reactants: A terminal alkyne and allyl chloride.

    • Catalyst: A molybdenum-based Kaneda-type catalyst.

    • Solvent: Dichloromethane (CH₂Cl₂).

    • Procedure: To a solution of the terminal alkyne in CH₂Cl₂ at 0°C is added the Kaneda catalyst, followed by the slow addition of allyl chloride. The reaction is stirred at 0°C until completion, monitored by TLC.

  • E-Selective Pd/Cu Allene-Alkyne Coupling:

    • Reactants: The resulting allene from the previous step and a terminal alkyne.

    • Catalyst System: Pd(PPh₃)₄ and CuI.

    • Base: An amine base such as diisopropylethylamine (DIPEA).

    • Procedure: The allene and terminal alkyne are dissolved in an appropriate solvent like DMF. The catalysts and base are added, and the reaction is stirred at room temperature under an inert atmosphere.

  • Horner-Wadsworth-Emmons (HWE) Olefination:

    • Reactants: An aldehyde and a phosphonate ylide.

    • Base: A strong base such as potassium bis(trimethylsilyl)amide (KHMDS).

    • Procedure: The phosphonate is dissolved in THF and cooled to -78°C. The base is added to generate the ylide, followed by the addition of the aldehyde. The reaction is slowly warmed to room temperature.

Quantitative Data Summary
Reaction Step Catalyst/Reagent Selectivity (E/Z or dr) Typical Yield
Kaneda's Alkyne AllylchlorinationMolybdenum catalyst>95:5 Z-selectivity75-85%
Pd/Cu Allene-Alkyne CouplingPd(PPh₃)₄ / CuI>98:2 E-selectivity60-70%
Mukaiyama Aldol ReactionLewis Acid (e.g., TiCl₄)>90:10 dr80-90%
Workflow for Polyene Chain Synthesis```dot

Polyene_Synthesis start Terminal Alkyne step1 Z-Selective Kaneda's Allylchlorination start->step1 intermediate1 Z-Allene step1->intermediate1 step2 E-Selective Pd/Cu Allene-Alkyne Coupling intermediate1->step2 intermediate2 E,Z-Dienyne step2->intermediate2 step3 Horner-Wadsworth-Emmons Olefination intermediate2->step3 product Chlorinated Undecapentaenoic Chain step3->product

Caption: Stereoselective formation of the C17-C19 triad.

FAQ 3: Macrocyclization Strategies

Question: What are the most promising macrocyclization strategies for a complex molecule like this compound, and what are the common pitfalls?

Answer:

Macrocyclization is often a low-yielding and challenging step in the total synthesis of large natural products. T[3][4]he choice of strategy depends on the available functional groups in the linear precursor. For this compound, macrolactonization or macrolactamization are plausible approaches.

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Low yield of monomeric macrocycle - High concentration leading to intermolecular reactions (dimerization/polymerization).- Ring strain in the target macrocycle.- Employ high-dilution conditions using a syringe pump for slow addition of the linear precursor.- Choose a cyclization site that minimizes ring strain. Molecular modeling can be helpful here.
Epimerization during activation of the carboxylic acid - Harsh activation conditions or prolonged reaction times.- Use mild coupling reagents such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or Shiina's reagent (2-methyl-6-nitrobenzoic anhydride).- Keep reaction temperatures low.
Failure of the cyclization reaction - Poor reactivity of the nucleophilic and electrophilic partners.- Unfavorable conformation of the linear precursor.- Use a more powerful macrolactonization agent.- Introduce conformational constraints (e.g., proline or a temporary ring) into the linear precursor to favor a pre-cyclization conformation.
Experimental Protocol: Yamaguchi Macrolactonization
  • Reactants: The seco-acid (linear precursor with a terminal carboxylic acid and hydroxyl group).

  • Reagents: 2,4,6-trichlorobenzoyl chloride, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).

  • Solvent: Toluene or a similar non-polar solvent.

  • Procedure: A solution of the seco-acid in toluene is treated with TEA. 2,4,6-trichlorobenzoyl chloride is then added, and the mixture is stirred to form the mixed anhydride. This solution is then added dropwise via syringe pump over several hours to a refluxing solution of DMAP in a large volume of toluene.

Quantitative Data Summary for Common Macrolactonization Methods
Method Coupling Reagent Typical Yield Range
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride40-70%
Shiina Macrolactonization2-Methyl-6-nitrobenzoic anhydride50-80%
Mitsunobu MacrolactonizationDEAD or DIAD, PPh₃30-60%
Logical Flow of Macrocyclization```dot

Macrocyclization_Logic start Linear Seco-Acid decision High Yield? start->decision success Macrocycle Obtained decision->success Yes troubleshoot Troubleshoot decision->troubleshoot No high_conc High Concentration? troubleshoot->high_conc use_high_dilution Use High Dilution high_conc->use_high_dilution Yes epimerization Epimerization? high_conc->epimerization No use_high_dilution->start epimerization->start No milder_reagents Use Milder Reagents epimerization->milder_reagents Yes milder_reagents->start

Caption: Orthogonal protecting groups and their deprotection conditions.

References

Enacyloxin IIa solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for utilizing Enacyloxin IIa in in vitro assays. The information is designed to assist researchers in overcoming common challenges and ensuring the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I prepare a stock solution of this compound?

Due to the lack of specific solubility data, it is recommended to perform a small-scale solubility test to determine the optimal concentration for your stock solution.

Recommended Starting Protocol:

  • Weigh a small, precise amount of lyophilized this compound (e.g., 1 mg).

  • Add a small, measured volume of high-purity, anhydrous DMSO (e.g., 100 µL) to the vial.

  • Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • If the compound dissolves completely, you can proceed to make a more concentrated stock. If not, gradually add more DMSO until a clear solution is achieved. Record the final volume of DMSO used to calculate the concentration of your stock solution.

  • It is crucial to start with a high concentration stock solution (e.g., 1-10 mM) to minimize the final concentration of the organic solvent in your in vitro assay, which should typically not exceed 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q3: What is a typical working concentration for this compound in in vitro assays?

The effective concentration of this compound will vary depending on the specific cell type, assay duration, and experimental endpoint. However, published data on its mechanism of action indicates an IC50 (half-maximal inhibitory concentration) of approximately 70 nM for the inhibition of bacterial protein synthesis. This value can serve as a starting point for determining the optimal working concentration range for your experiments. A dose-response experiment is highly recommended to establish the effective concentration in your specific assay system.

Q4: I observed precipitation after diluting my this compound stock solution in aqueous media. What should I do?

Precipitation upon dilution of a DMSO stock in aqueous buffer or cell culture media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Reduce the final concentration: Your working concentration may be above the solubility limit of this compound in the aqueous environment. Try using a lower final concentration.

  • Increase the percentage of serum (if applicable): Serum proteins can sometimes help to solubilize hydrophobic compounds. However, be aware that serum components can also interact with your compound and affect its activity.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) medium can sometimes improve solubility.

  • Increase mixing efficiency: Add the stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform distribution.

  • Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous media for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

  • Consider a different solvent: If precipitation persists with DMSO, you could cautiously explore other solvents like ethanol, though the potential for solvent effects on your cells should be carefully evaluated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity 1. Compound precipitation: this compound may have precipitated out of the solution, leading to a lower effective concentration. 2. Inaccurate stock concentration: Errors in weighing or dissolving the compound. 3. Compound degradation: Improper storage of stock solutions.1. Visually inspect your working solutions for any signs of precipitation. Follow the troubleshooting steps for precipitation outlined in the FAQs. 2. Carefully re-prepare the stock solution, ensuring accurate measurements. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
High background or off-target effects 1. High solvent concentration: The final concentration of DMSO or another organic solvent in your assay is too high, causing cellular stress or toxicity. 2. Compound concentration is too high: The working concentration of Enacyacyloxin IIa is in the cytotoxic range for the cells being used.1. Ensure the final solvent concentration in your assay does not exceed 0.1-0.5%. Prepare a vehicle control with the same final solvent concentration to assess its effect. 2. Perform a dose-response experiment to determine the optimal, non-toxic working concentration range.
Difficulty dissolving the lyophilized powder 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Poor quality solvent. 1. Gradually add more solvent in small increments until the powder is fully dissolved. 2. Use gentle vortexing or sonication to aid dissolution. 3. Use high-purity, anhydrous DMSO.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (Example)

This protocol provides a general guideline. The final concentration should be determined based on the solubility test.

Materials:

  • Lyophilized this compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Aseptically weigh 1 mg of this compound.

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add 142.3 µL of anhydrous DMSO to the tube to achieve a 10 mM stock solution (based on a molecular weight of 702.59 g/mol ).

  • Vortex the tube or sonicate in a water bath until the solid is completely dissolved.

  • Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh Weigh Lyophilized This compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until Clear dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute add Add to Cell Culture dilute->add incubate Incubate and Analyze add->incubate

Caption: Workflow for preparing this compound solutions.

signaling_pathway Mechanism of Action: this compound Inhibition of Bacterial Protein Synthesis enacyloxin This compound ef_tu Elongation Factor Tu (EF-Tu) enacyloxin->ef_tu Binds to ribosome Ribosome enacyloxin->ribosome Binds to inhibition Inhibition protein_synthesis Protein Synthesis ef_tu->protein_synthesis Required for ribosome->protein_synthesis Site of inhibition->protein_synthesis

Caption: this compound inhibits protein synthesis.

stability of Enacyloxin IIa in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enacyloxin IIa

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on the stability and handling of this compound. Please note that as a novel antibiotic, comprehensive public data on its stability in all solvent systems is limited. The following information is based on general best practices for handling polyene antibiotics and should be supplemented with in-house stability assessments for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the initial solubilization of this compound?

A1: For initial solubilization and the preparation of stock solutions of this compound, it is recommended to use polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is crucial to start with small volumes to ensure complete dissolution. For aqueous buffers, the solubility is expected to be lower, and the use of a co-solvent may be necessary. Always use high-purity, anhydrous solvents to minimize degradation.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be stored at -20°C or, for long-term storage, at -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the solutions from light, as polyenes are often light-sensitive.

Q3: What are the potential signs of this compound degradation?

A3: Degradation of this compound may be indicated by several observations, including:

  • A decrease in biological activity in your assays over time.

  • Changes in the color or clarity of the solution.

  • The appearance of additional peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • A shift in the UV-Vis absorbance spectrum.

Q4: I am seeing inconsistent results in my experiments. Could this be related to the stability of this compound?

A4: Yes, inconsistent experimental outcomes can be a result of compound instability. If you suspect this, it is advisable to perform a preliminary stability check in your experimental buffer or medium. You can also refer to the troubleshooting workflow below for guidance on how to identify and address potential stability issues.

Q5: What factors can affect the stability of this compound in my experiments?

A5: Several factors can influence the stability of this compound in solution, including:

  • Solvent: The choice of solvent can significantly impact stability.

  • pH: The stability of polyenes can be pH-dependent. It is important to assess stability at the pH of your experimental buffer.

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Illustrative Stability Data of this compound

The following table provides an example of what a stability profile for this compound might look like. This is hypothetical data and should be used for illustrative purposes only. Researchers should generate their own stability data for their specific experimental conditions.

SolventTemperature% Remaining after 24h% Remaining after 72h
DMSO25°C98%95%
DMSO4°C>99%98%
Ethanol25°C90%75%
Ethanol4°C95%88%
PBS (pH 7.4)25°C85%60%
PBS (pH 7.4)4°C92%80%

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sample of this compound.
  • Dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your stock solution.

2. Preparation of Stability Samples:

  • Dilute the stock solution to a final concentration of 100 µM in the solvent(s) to be tested (e.g., experimental buffer, cell culture medium).
  • Prepare multiple aliquots for each condition to be tested (e.g., different temperatures, time points).

3. Incubation:

  • Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 37°C) and protect them from light.

4. Sample Analysis by HPLC:

  • At each designated time point (e.g., 0h, 2h, 6h, 24h, 48h), remove an aliquot from each condition.
  • Inject an appropriate volume of the sample onto a C18 reverse-phase HPLC column.
  • Use a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve good separation.
  • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

5. Data Analysis:

  • Integrate the peak area of the this compound peak at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_reagents Are all other reagents fresh and properly prepared? start->check_reagents compound_issue Suspect this compound Instability check_reagents->compound_issue Yes other_issues Investigate other experimental parameters (e.g., cell passage, equipment) check_reagents->other_issues No prepare_fresh Prepare fresh stock solution of this compound compound_issue->prepare_fresh repeat_exp Repeat experiment with fresh stock prepare_fresh->repeat_exp results_ok Results are now consistent repeat_exp->results_ok Yes results_not_ok Results still inconsistent repeat_exp->results_not_ok No stability_test Perform preliminary stability test in experimental buffer results_not_ok->stability_test stable Compound is stable stability_test->stable >90% remaining unstable Compound is unstable stability_test->unstable <90% remaining stable->other_issues modify_protocol Modify experimental protocol: - Reduce incubation time - Prepare compound immediately before use - Change solvent unstable->modify_protocol

Caption: Troubleshooting workflow for inconsistent experimental results potentially related to this compound stability.

StabilityStudyWorkflow start Define Stability Study Parameters prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prep_stock prep_samples Prepare Diluted Samples in Test Solvents prep_stock->prep_samples time_zero Analyze Time Zero Sample (HPLC) prep_samples->time_zero incubate Incubate Samples at Defined Temperatures prep_samples->incubate time_points Analyze Samples at Pre-defined Time Points incubate->time_points analyze Calculate % Remaining vs. Time Zero time_points->analyze report Generate Stability Report and Determine Shelf-Life analyze->report

troubleshooting Enacyloxin IIa MIC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enacyloxin IIa Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and to answer frequently asked questions related to this compound MIC testing. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyketide antibiotic with a novel non-lactonic structure.[1] It exhibits activity against both Gram-positive and Gram-negative bacteria.[2] Its primary mechanism of action is the inhibition of bacterial protein biosynthesis. This compound targets the elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome.[3][4] By binding to EF-Tu, this compound hinders the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis.[3][4] Some research suggests it may also directly affect the ribosomal A-site.[4]

Q2: My MIC values for this compound are inconsistent between experiments. What are the common causes of this variability?

Variability in MIC assays is a common issue and can stem from several factors. The most frequent causes include:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. An inoculum that is too high can lead to falsely elevated MIC values, while an inoculum that is too low can result in falsely low MICs.

  • Media Composition: The composition of the culture medium, including its pH and cation concentration, can influence the activity of some antibiotics.

  • Incubation Conditions: Deviations in incubation time and temperature can significantly impact bacterial growth and, consequently, the observed MIC.

  • This compound Stock Solution: Improper preparation, storage, or degradation of the this compound stock solution can be a major source of error.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant shifts in the final drug concentrations in the microtiter plate.

Q3: The positive control (no antibiotic) in my MIC assay shows no growth or very weak growth. What could be the problem?

This issue points to a problem with the viability of your bacterial inoculum or the growth conditions. Consider the following:

  • Inactive Bacterial Inoculum: The bacterial culture used to prepare the inoculum may not have been in the correct growth phase (ideally logarithmic phase) or may have lost viability. Always use a fresh overnight culture to prepare your inoculum.

  • Incorrect Growth Medium: The medium used may not be suitable for the specific bacterial strain you are testing. Verify that you are using the recommended growth medium.

  • Improper Incubation: Ensure that the incubation temperature and atmosphere (e.g., aerobic, anaerobic, CO2) are optimal for the growth of your test organism.

Q4: I am observing growth in my negative control (sterility control) well. What should I do?

Growth in the sterility control well indicates contamination of your reagents or a break in aseptic technique during the assay setup.

  • Contaminated Growth Medium: The growth medium may have been contaminated prior to the experiment. Visually inspect the medium for any signs of turbidity before use. It is also good practice to incubate a sample of the medium overnight to check for sterility.

  • Contamination During the Assay: The sterility control well may have been contaminated during the experimental setup. Be meticulous in your aseptic technique, using sterile pipette tips for each reagent and handling plates in a sterile environment (e.g., a biological safety cabinet).

Q5: How should I prepare and store my this compound stock solution?

Proper handling of the antibiotic stock solution is critical for obtaining accurate MIC results.

  • Preparation: Prepare stock solutions at a concentration that is at least 10 times the highest concentration to be tested. This minimizes the volume of stock solution added to the media, reducing the impact of the solvent.

  • Sterilization: If the stock solution is not prepared in a sterile solvent like 100% ethanol, it should be filter-sterilized through a 0.22 µm filter. Ensure that the filter material does not bind to the antibiotic.

  • Storage: Aliquot the stock solution into single-use vials and store them at -20°C or lower to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound MIC assays.

Problem Potential Cause Troubleshooting Steps
Inconsistent MIC values (more than one two-fold dilution difference) Inaccurate Inoculum Density - Standardize the bacterial suspension to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). - Confirm the final inoculum density in the wells is approximately 5 x 10^5 CFU/mL. - Perform colony counts on your inoculum to verify its concentration.
Variability in Media - Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines for many standard bacteria. - Ensure the pH of the media is within the recommended range.
Inconsistent Incubation - Strictly adhere to the recommended incubation time (e.g., 16-20 hours for non-fastidious bacteria) and temperature (35°C ± 2°C). - Ensure proper atmospheric conditions for your test organism.
Pipetting Errors - Calibrate pipettes regularly. - Use proper pipetting techniques to ensure accuracy and precision, especially during serial dilutions.
No Growth in Positive Control Non-viable Inoculum - Prepare inoculum from a fresh (18-24 hour) culture plate. - Ensure the bacterial suspension is homogenous before use.
Inappropriate Growth Medium - Verify the correct medium is being used for the specific bacterial strain.
Growth in Negative (Sterility) Control Contaminated Reagents - Use fresh, sterile media and reagents. - Visually inspect media for contamination before use.
Poor Aseptic Technique - Perform all steps of the assay in a sterile environment. - Use fresh, sterile pipette tips for each transfer.
MICs for QC Strains Out of Range Systemic Assay Error - Verify the identity and purity of the Quality Control (QC) strain. - Review the entire experimental protocol against established standards (e.g., CLSI M07). - Prepare a fresh stock solution of this compound. - Check the performance of all equipment (pipettes, incubator, etc.).

This compound MIC Data

The following table summarizes available MIC data for this compound against specific bacterial species. It is important to note that these values can vary depending on the specific strain and testing conditions.

Organism MIC Range (mg/L) Reference
Neisseria gonorrhoeae0.015 - 0.06
Ureaplasma spp.4 - 32

Note: This table will be updated as more data becomes available.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Test organism

  • Quality Control (QC) strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Filter-sterilize the stock solution if necessary.

    • Prepare serial dilutions of the stock solution in the appropriate broth medium to achieve the desired final concentrations for the assay.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate, corresponding to the desired concentration range.

    • Include a positive control well containing 100 µL of broth with no antibiotic.

    • Include a negative (sterility) control well containing 100 µL of uninoculated broth.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air (or other required atmosphere).

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A reading mirror or a microplate reader can be used to aid in the determination.

Visualizations

Enacyloxin_IIa_Mechanism_of_Action cluster_protein_synthesis Bacterial Protein Synthesis Ribosome Ribosome EFTu_GDP EF-Tu-GDP Ribosome->EFTu_GDP GTP hydrolysis & release Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Peptide bond formation mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Ribosome Delivers to A-site EFTu_GTP EF-Tu-GTP EFTu_GTP->tRNA Binds EFTu_GDP->EFTu_GTP GDP/GTP exchange (inhibited) Enacyloxin This compound Enacyloxin->EFTu_GDP Binds & traps on ribosome

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Prep_Stock Prepare this compound Stock & Dilutions Dispense_Drug Dispense Drug Dilutions into 96-well Plate Prep_Stock->Dispense_Drug Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Inoculate Wells with Bacterial Suspension Prep_Inoculum->Add_Inoculum Dispense_Drug->Add_Inoculum Incubate Incubate Plate (35°C, 16-20h) Add_Inoculum->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Broth microdilution MIC assay workflow.

Troubleshooting_MIC_Variability Start Inconsistent MIC Results Check_QC Are QC Strain MICs in Range? Start->Check_QC Systemic_Error Potential Systemic Error: - Check Reagents - Review Protocol - Calibrate Equipment Check_QC->Systemic_Error No Check_Controls Check Assay Controls (Positive & Negative) Check_QC->Check_Controls Yes No_Growth No Growth in Positive Control: - Check Inoculum Viability - Verify Media Check_Controls->No_Growth Positive Control Fail Contamination Growth in Negative Control: - Check Aseptic Technique - Test Media Sterility Check_Controls->Contamination Negative Control Fail Review_Procedure Review Key Variables: - Inoculum Standardization - Pipetting Technique - Incubation Conditions Check_Controls->Review_Procedure Controls OK

Caption: Troubleshooting decision tree for MIC assay variability.

References

Technical Support Center: Enacyloxin IIa Extraction Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Enacyloxin IIa. The information is designed to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a polyketide antibiotic with a unique non-lactonic structure.[1] It is produced by the bacterium Frateuria sp. W-315.[1][2] This antibiotic is of interest due to its activity against both Gram-positive and Gram-negative bacteria.[1]

Q2: What are the key physicochemical properties of this compound relevant to its extraction?

Understanding the properties of this compound is crucial for designing an effective extraction protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃₃H₄₅Cl₂NO₁₁[3]
Molecular Weight702.6 g/mol [3]
XLogP33.7[3]

The XLogP3 value suggests that this compound has a moderate lipophilicity, which indicates it will be soluble in a range of organic solvents.

Q3: What are the general steps for extracting polyketide antibiotics like this compound from a bacterial culture?

The extraction of polyketide antibiotics from bacterial cultures generally follows these key stages:

  • Fermentation: Culturing of the producing microorganism (Frateuria sp. W-315) under optimized conditions to maximize the yield of the target antibiotic.

  • Cell Separation: Separation of the bacterial biomass from the culture broth, typically by centrifugation or filtration.

  • Extraction: Extraction of the antibiotic from the culture broth and/or the bacterial cells using a suitable organic solvent.

  • Purification: Removal of impurities from the crude extract through techniques like liquid-liquid extraction and chromatography.

  • Analysis and Quantification: Using analytical methods to determine the purity and concentration of the final product.

Experimental Protocols

Fermentation of Frateuria sp. W-315

A detailed protocol for the fermentation of Frateuria sp. W-315 is crucial for obtaining a high yield of this compound. The following is a generalized protocol based on common practices for antibiotic production.

Materials:

  • Frateuria sp. W-315 culture

  • Czapek-Dox medium

  • Incubator shaker

Methodology:

  • Prepare a seed culture by inoculating a small volume of Czapek-Dox medium with Frateuria sp. W-315.

  • Incubate the seed culture at an optimal temperature (typically 28-30°C) with agitation (e.g., 180-220 rpm) for 24-48 hours.[4][5]

  • Inoculate the production culture (larger volume of Czapek-Dox medium) with the seed culture.

  • Incubate the production culture under optimized conditions (see Troubleshooting Guide for optimization parameters) for the required fermentation period (typically 4-7 days).[5][6]

Extraction and Purification of this compound

The following protocol outlines a general procedure for extracting and purifying this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

Methodology:

  • Cell Separation: Centrifuge the fermentation broth to pellet the bacterial cells. The supernatant is the primary source of the antibiotic.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the supernatant to slightly acidic (e.g., pH 5-6) to ensure this compound is in a less polar form.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentration: Evaporate the solvent from the organic layer under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the initial mobile phase (e.g., hexane).

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound and provides potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Suboptimal fermentation conditions (pH, temperature, aeration, incubation time).[4][5][6][7][8]Optimize fermentation parameters. Typical optimal conditions for antibiotic production are often around pH 7.0-7.6 and temperatures of 28-35°C.[4][6][7] Ensure adequate aeration by adjusting the medium volume in the flask and the shaker speed.[4][5]
Inefficient extraction from the culture broth.Ensure the pH of the culture broth is adjusted to an optimal level before extraction. For compounds with acidic protons, a slightly acidic pH can improve extraction into organic solvents. Experiment with different extraction solvents of varying polarity.
Degradation of this compound during extraction or purification.Polyketides can be sensitive to heat and extreme pH.[9] Avoid high temperatures during solvent evaporation and consider conducting extraction and purification steps at a lower temperature (e.g., 4°C). Polyene antibiotics, a class to which this compound belongs, can be sensitive to acidic conditions.[9]
Poor Separation During Chromatography Inappropriate solvent system or stationary phase.Screen different solvent systems with varying polarities for both TLC and column chromatography. Consider using reversed-phase chromatography if silica gel chromatography is ineffective.
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column.
Presence of Impurities in the Final Product Incomplete separation of closely related compounds or byproducts.[10]Employ high-resolution chromatographic techniques such as HPLC for final purification.[11][12] Consider using multiple chromatographic steps with different separation principles (e.g., normal phase followed by reversed-phase).
Contamination from solvents or equipment.Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Frateuria sp. W-315 B Incubation and Growth A->B C Cell Separation (Centrifugation) B->C D Liquid-Liquid Extraction C->D E Concentration D->E F Column Chromatography E->F G Fraction Analysis (TLC/HPLC) F->G H Pure this compound G->H

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Logic Start Low Yield? Opt_Ferm Optimize Fermentation (pH, Temp, Aeration) Start->Opt_Ferm Yes Impure Impure Product? Start->Impure No Check_Ext Review Extraction (Solvent, pH) Opt_Ferm->Check_Ext Check_Stab Assess Stability (Temp, pH) Check_Ext->Check_Stab Check_Stab->Impure Opt_Chrom Optimize Chromatography (Solvent, Column) Impure->Opt_Chrom Yes Success Successful Extraction Impure->Success No Multi_Step Consider Multi-Step Purification Opt_Chrom->Multi_Step Multi_Step->Success

Caption: Troubleshooting logic for this compound extraction.

References

Technical Support Center: Overcoming Resistance to Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enacyloxin IIa. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming bacterial resistance to this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of bacterial protein biosynthesis. It exhibits a dual mechanism of action by targeting both the elongation factor Tu (EF-Tu) and the ribosome.[1][2] Specifically, it binds to EF-Tu and locks it in a conformation that, while still able to bind to the ribosome, prevents the proper accommodation of aminoacyl-tRNA in the ribosomal A-site and subsequent peptide bond formation.[1][2][3]

Q2: What are the known or potential mechanisms of resistance to this compound?

A2: While specific clinical resistance to this compound is not yet widely documented, potential mechanisms can be inferred from its mode of action and general principles of antibiotic resistance. These include:

  • Target Modification: Mutations in the gene encoding EF-Tu (tuf) could alter the binding site of this compound, reducing its affinity and efficacy. Similarly, mutations in ribosomal proteins or rRNA that are part of the A-site could also confer resistance.

  • Reduced Permeability/Efflux: Overexpression of broad-spectrum efflux pumps may actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets.[4][5][6][7][8]

  • Enzymatic Inactivation: Although not yet identified, bacteria could potentially acquire enzymes capable of modifying and inactivating the this compound molecule.[9][10]

  • Unknown Mechanisms: Research on the this compound-producing organism, Frateuria sp. W-315, has shown that its own EF-Tu is susceptible to the antibiotic, suggesting the existence of a novel, as-yet-unidentified resistance mechanism in this producer strain.[11]

Q3: My bacterial strain is showing increased resistance to this compound. What are the initial troubleshooting steps?

A3: If you observe an increase in the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain, consider the following initial steps:

  • Confirm the MIC: Repeat the MIC determination using a standardized method (e.g., broth microdilution) to ensure the result is reproducible. Include a known susceptible control strain for comparison.

  • Check Compound Integrity: Verify the purity and concentration of your this compound stock solution. Degradation of the compound can lead to apparently higher MICs.

  • Sequence the Target Genes: Amplify and sequence the tuf gene (encoding EF-Tu) and key ribosomal protein genes from your resistant isolate to identify any potential mutations.

  • Investigate Efflux Pump Activity: Perform an MIC assay in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

Troubleshooting Guides

Guide 1: Investigating Target-Based Resistance

This guide provides a step-by-step approach to determine if resistance to this compound is due to modifications in its primary targets, EF-Tu and the ribosome.

Problem Possible Cause Suggested Solution/Experiment
Increased MIC of this compound in a previously susceptible strain. Mutation in the tuf gene (encoding EF-Tu). 1. Isolate genomic DNA from the resistant strain. 2. Amplify the tuf gene using PCR with specific primers. 3. Sequence the PCR product and compare it to the wild-type sequence to identify mutations.
Mutation in ribosomal components. 1. Identify genes for ribosomal proteins located at or near the ribosomal A-site. 2. Amplify and sequence these genes from the resistant strain. 3. Compare sequences to the wild-type to find mutations.
No mutations found in target genes, but resistance persists. Post-translational modification of the target. 1. Purify EF-Tu and ribosomes from both susceptible and resistant strains. 2. Perform in vitro protein synthesis assays to compare the inhibitory effect of this compound on both sets of purified components.
Guide 2: Assessing the Role of Efflux Pumps

This guide outlines experiments to investigate the contribution of efflux pumps to this compound resistance.

Problem Possible Cause Suggested Solution/Experiment
MIC of this compound is significantly reduced in the presence of an Efflux Pump Inhibitor (EPI). Overexpression of one or more efflux pumps. 1. Perform a checkerboard assay with a range of concentrations of this compound and the EPI to quantify the synergistic effect. 2. Use RT-qPCR to compare the expression levels of known efflux pump genes (e.g., acrAB-tolC in E. coli) in the resistant strain versus the susceptible parent strain.
No change in MIC with a general EPI. Involvement of a specific, uninhibited efflux pump or a different resistance mechanism. 1. Test a panel of different EPIs with varying specificities. 2. If results are consistently negative, focus on other potential resistance mechanisms like target modification or enzymatic inactivation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard method for determining the MIC of this compound against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.

  • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is used to assess the synergistic interaction between this compound and another compound (e.g., an efflux pump inhibitor or another antibiotic).

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Stock solutions of this compound and the second compound

  • Bacterial culture in logarithmic growth phase

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second compound along the y-axis.

  • The final volume in each well should be 100 µL, containing a unique combination of concentrations of the two compounds.

  • Inoculate the plate with the bacterial suspension as described in the MIC protocol to a final density of 5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy, additivity, or antagonism.

FIC Index Calculation:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index = FIC of Drug A + FIC of Drug B

FIC Index Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Visualizations

Enacyloxin_IIa_Mechanism_of_Action cluster_translation Bacterial Protein Synthesis EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary_Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA to A-site Polypeptide_Chain Growing Polypeptide Chain Ribosome->Polypeptide_Chain Peptide bond formation Enacyloxin_IIa This compound Enacyloxin_IIa->EF-Tu-GTP Enacyloxin_IIa->Ribosome Prevents proper aa-tRNA accommodation

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms Enacyloxin_IIa This compound Bacterial_Cell Bacterial Cell Enacyloxin_IIa->Bacterial_Cell enters Target EF-Tu / Ribosome Bacterial_Cell->Target reaches Inhibition Inhibition of Protein Synthesis Target->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Target_Mutation Target Mutation (EF-Tu / Ribosome) Target_Mutation->Target prevents binding Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Enacyloxin_IIa expels from cell Enzymatic_Inactivation Enzymatic Inactivation Enzymatic_Inactivation->Enacyloxin_IIa degrades

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow Start Resistant Phenotype Observed (Increased MIC) Confirm_MIC Confirm MIC with Control Strains Start->Confirm_MIC Sequence_Targets Sequence Target Genes (tuf, ribosomal proteins) Confirm_MIC->Sequence_Targets Check_Efflux Assess Efflux Pump Involvement (EPI Assay) Confirm_MIC->Check_Efflux Analyze_Mutations Analyze Sequence Data for Mutations Sequence_Targets->Analyze_Mutations Analyze_EPI_Effect Analyze Effect of EPI on MIC Check_Efflux->Analyze_EPI_Effect Target_Resistance Target-Mediated Resistance Analyze_Mutations->Target_Resistance Mutations Found Other_Mechanism Investigate Other Mechanisms Analyze_Mutations->Other_Mechanism No Mutations Efflux_Resistance Efflux-Mediated Resistance Analyze_EPI_Effect->Efflux_Resistance MIC Decreases Analyze_EPI_Effect->Other_Mechanism No Change

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Optimizing HPLC Purification of Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of Enacyloxin IIa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is a polyketide antibiotic that exhibits activity against Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial protein biosynthesis through its interaction with elongation factor Tu (EF-Tu) and the ribosome.[2][3] High purity of this compound is essential for accurate in vitro and in vivo studies, ensuring that the observed biological activity is attributable to the compound itself and not to impurities. Impurities can arise from the fermentation process (process-related) or from the degradation of this compound (product-related).[4]

Q2: What are the key chemical properties of this compound relevant to HPLC purification?

This compound has a molecular formula of C33H45Cl2NO11 and a molecular weight of 702.6 g/mol .[5] Its structure contains a chlorine-containing polyene and polyhydroxy acyl side chain, making it a relatively complex and potentially labile molecule.[1] Understanding its polarity and potential for degradation under various pH and temperature conditions is crucial for developing a robust HPLC purification method.

Q3: What is the general mechanism of action for this compound?

This compound inhibits bacterial protein synthesis by hindering the release of EF-Tu·GDP from the ribosome.[6] It has a dual specificity, targeting both EF-Tu and the ribosomal A-site, which leads to an anomalous positioning of aminoacyl-tRNA and inhibits the incorporation of amino acids into the polypeptide chain.[2][3]

Q4: What are common challenges in the HPLC purification of polyketide antibiotics like this compound?

The purification of polyketide antibiotics often presents challenges such as:

  • Structural Complexity and Instability: These molecules can be sensitive to pH, temperature, and light, leading to degradation during purification.

  • Presence of Related Impurities: The producing organism often synthesizes structurally similar analogs and precursors, which can be difficult to separate.

  • Poor Peak Shape: Issues like peak tailing or fronting can compromise resolution and purity.[7][8]

  • Scaling Up: Transferring an analytical method to a preparative scale for isolating larger quantities can be challenging.[9]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I resolve this?

A: Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in HPLC.[7] It can lead to poor resolution and inaccurate quantification.[7]

Possible Causes & Solutions:

CauseSolution
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound. To mitigate this, you can: Use a highly end-capped column.Add a competitive agent, like a small amount of triethylamine (TEA), to the mobile phase to block the active silanol groups.Lower the mobile phase pH with an additive like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of silanol groups.[10]
Column Overload Injecting too much sample can saturate the stationary phase.[11] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
Column Contamination/Degradation Strongly retained impurities from previous injections can cause peak tailing.[7] Implement a column washing procedure between runs. A typical wash involves flushing with a strong solvent like isopropanol.[7]
Extra-Column Volume (Dead Volume) Excessive tubing length or poorly made connections can cause peak broadening and tailing.[7] Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Below is a logical workflow for troubleshooting peak tailing:

G Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed B Inject a Lower Concentration/Volume A->B C Peak Shape Improves? B->C D Issue is Column Overload. Adjust Sample Concentration. C->D Yes E Check for Secondary Interactions C->E No F Add Mobile Phase Modifier (e.g., TFA) or Use End-Capped Column E->F G Peak Shape Improves? F->G H Secondary Interactions Resolved. G->H Yes I Inspect for Column Contamination and Extra-Column Volume G->I No J Wash Column Thoroughly Check Fittings and Tubing I->J K Peak Shape Improves? J->K L Contamination/Dead Volume Resolved. K->L Yes M Consider Column Degradation. Replace Column. K->M No G General HPLC Purification Workflow A Crude Extract Preparation (e.g., from Fermentation Broth) B Sample Filtration (0.22 µm filter) A->B C Analytical HPLC Method Development (Scouting Gradient) B->C D Method Optimization (Gradient, Mobile Phase, Column) C->D E Scale-up to Preparative HPLC D->E F Fraction Collection E->F G Purity Analysis of Fractions (Analytical HPLC) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation/Lyophilization H->I J Characterization of Pure this compound (e.g., MS, NMR) I->J G Simplified Mechanism of Action of this compound cluster_0 Bacterial Ribosome A EF-Tu-GTP-aa-tRNA Complex B Ribosomal A-site A->B Binding C Peptide Bond Formation B->C D EF-Tu-GDP Release C->D E Protein Elongation D->E Enacyloxin This compound Enacyloxin->B Affects Binding Enacyloxin->D Inhibits

References

Technical Support Center: Genetic Manipulation of Enacyloxin IIa Producing Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working on the genetic manipulation of Enacyloxin IIa producing strains, primarily Burkholderia ambifaria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the genetic manipulation of Burkholderia ambifaria?

A1: Researchers face several key challenges when genetically modifying Burkholderia ambifaria:

  • Intrinsic Antibiotic Resistance: Burkholderia species possess a high level of intrinsic resistance to many common antibiotics due to a modified lipopolysaccharide structure and restrictive porin proteins.[1][2][3][4] This complicates the selection of transformants.

  • Complex Genome: B. ambifaria has a large, multi-replicon genome (often 2-3 chromosomes and sometimes plasmids), which can make genetic manipulation more complex than in single-chromosome organisms.[5][6]

  • Low Transformation Efficiency: Achieving high transformation efficiency through methods like electroporation can be difficult.[7][8][9]

  • Lack of Optimized Genetic Tools: While tools are being developed, the molecular toolkit for Burkholderia is not as extensive as for model organisms like E. coli.[10][11]

  • Leaky Counter-Selection Systems: Some commonly used counter-selection markers, such as sacB, can be leaky in Burkholderia species, leading to a high number of false positives.[11][12]

Q2: What is the this compound biosynthetic gene cluster and how is it organized?

A2: this compound is a polyketide antibiotic produced by an unusual hybrid modular polyketide synthase (PKS) encoded by a cryptic genomic island in Burkholderia ambifaria.[13] The gene cluster is regulated by quorum sensing.[13][14] The cluster contains multiple genes encoding PKS modules with both cis- and trans-acyltransferase domains.[13][14]

Below is a simplified representation of the this compound biosynthetic gene cluster organization based on available data.

Enacyloxin_IIa_Gene_Cluster cluster_0 This compound Biosynthetic Gene Cluster PKS_genes Multiple PKS Genes (cis-AT & trans-AT domains) Accessory_enzymes Accessory Enzymes (e.g., tailoring enzymes) Regulators Regulatory Genes (Quorum Sensing-controlled) Transport Transport-related Genes

Caption: Simplified organization of the this compound biosynthetic gene cluster.

Q3: Which antibiotic selection markers are suitable for Burkholderia ambifaria?

A3: Due to intrinsic resistance, careful selection of antibiotic markers is crucial. Some options that have been successfully used in Burkholderia species include:

  • Kanamycin[15]

  • Gentamicin[15]

  • Zeocin[15]

  • Trimethoprim[16]

  • Tellurite resistance (a non-antibiotic marker)[11][16]

It is highly recommended to determine the minimum inhibitory concentration (MIC) of your specific B. ambifaria strain for a range of antibiotics before beginning your experiments.

Troubleshooting Guides

Low or No Transformants after Electroporation

Problem: You are getting very few or no colonies on your selective plates after electroporating B. ambifaria.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Competent Cell Quality Prepare fresh, highly competent cells. Ensure all steps are performed on ice and that all solutions and equipment are pre-chilled.[17][18][19][20][21] Grow cells to the optimal optical density (OD600 of 0.4-0.5) before harvesting.[18]
Cell Wall Barrier Include glycine (e.g., 0.8%) in the growth medium before preparing competent cells. This can weaken the cell wall and improve transformation efficiency.[7]
Incorrect Electroporation Parameters Optimize electroporation settings (voltage, capacitance, resistance). Start with parameters reported for other Burkholderia species and adjust as needed.
DNA Quality and Quantity Use high-purity, salt-free plasmid DNA. The presence of salt can cause arcing during electroporation. Use an appropriate amount of DNA (typically 100-500 ng).
Recovery Time Allow for a sufficient recovery period (at least 2-4 hours) in a rich, non-selective medium after electroporation before plating on selective media.[7]

Experimental Workflow: Preparation of Electrocompetent B. ambifaria

Electrocompetent_Cell_Prep start Inoculate B. ambifaria culture grow Grow to OD600 ~0.4-0.5 (Optional: with 0.8% glycine) start->grow repeat as needed chill Chill culture on ice grow->chill repeat as needed harvest Harvest cells by centrifugation (4°C) chill->harvest repeat as needed wash1 Wash pellet with ice-cold sterile water harvest->wash1 repeat as needed harvest2 harvest2 wash1->harvest2 repeat as needed wash2 Wash pellet with ice-cold 10% glycerol harvest3 harvest3 wash2->harvest3 repeat resuspend Resuspend in 10% glycerol aliquot Aliquot and flash-freeze in liquid N2 resuspend->aliquot store Store at -80°C aliquot->store harvest2->wash2 repeat harvest3->resuspend

Caption: Workflow for preparing electrocompetent B. ambifaria cells.

High Background of Non-Transconjugants after Conjugation

Problem: You observe a high number of colonies on your selective plates that are not true transconjugants after performing conjugation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Ineffective Counter-Selection Ensure your selective plates contain an antibiotic to which the E. coli donor is sensitive but B. ambifaria is resistant. Also, ensure the media lacks supplements required by an auxotrophic E. coli donor strain (e.g., DAP).
Spontaneous Mutations Spontaneous resistance to the selective antibiotic in the recipient B. ambifaria can occur. Plate a control of only recipient cells on the selective medium to assess the frequency of spontaneous mutation.
Sub-optimal Donor-to-Recipient Ratio Optimize the ratio of donor to recipient cells. A 1:1 ratio is a good starting point, but ratios from 1:10 to 10:1 may improve efficiency for some strains.[22]
Conjugation Time Adjust the conjugation time. While a few hours may be sufficient, some strains may require longer incubation (up to 24 hours) for efficient plasmid transfer.

Experimental Workflow: Triparental Mating for Conjugation

Triparental_Mating start Grow overnight cultures: - B. ambifaria (recipient) - E. coli donor (with plasmid) - E. coli helper (with transfer machinery) mix Mix cultures (e.g., 1:1:1 ratio) start->mix spot Spot mixture onto a non-selective agar plate mix->spot incubate Incubate for 4-24 hours spot->incubate resuspend Resuspend the mating spot in buffer incubate->resuspend plate Plate serial dilutions on selective agar (containing antibiotics against donor/helper and for plasmid selection) resuspend->plate incubate_final Incubate and screen for transconjugants plate->incubate_final

Caption: General workflow for triparental mating into B. ambifaria.

CRISPR-Cas9 Mediated Gene Editing Failures

Problem: You are unable to obtain the desired gene knockout or insertion using a CRISPR-Cas9 system in B. ambifaria.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient sgRNA Design and test multiple sgRNAs targeting different locations within your gene of interest. Ensure the sgRNA sequence is a perfect match to the target in your specific B. ambifaria strain's genome.
Low Cas9 Expression or Activity Use a codon-optimized Cas9 for Burkholderia. Ensure the promoter driving Cas9 expression is active in B. ambifaria.[10]
Inefficient Homologous Recombination Increase the length of the homology arms on your repair template (typically 500-1000 bp). Consider using a system that co-expresses a phage recombination system (like λ-Red) to enhance homologous recombination efficiency.[10]
Toxicity of Cas9 If you suspect Cas9 expression is toxic, use an inducible promoter to control its expression and induce for the shortest time necessary.[10]
Off-target Effects While less common in bacteria, consider potential off-target effects. Bioinformatically screen your sgRNA against the entire genome to check for other potential binding sites.[23]

Logical Workflow: Troubleshooting CRISPR-Cas9 Experiments

CRISPR_Troubleshooting box box start No edited colonies obtained? check_sgRNA sgRNA efficiency low? start->check_sgRNA check_cas9 Cas9 expression problematic? check_sgRNA->check_cas9 No solution_sgRNA Design and test new sgRNAs check_sgRNA->solution_sgRNA Yes check_recombination Homologous recombination inefficient? check_cas9->check_recombination No solution_cas9 Use codon-optimized Cas9 with a strong promoter check_cas9->solution_cas9 Yes solution_recombination Increase homology arm length Use λ-Red system check_recombination->solution_recombination Yes success Successful editing solution_sgRNA->success solution_cas9->success solution_recombination->success

Caption: A logical workflow for troubleshooting failed CRISPR-Cas9 experiments.

Quantitative Data Summary

The efficiency of genetic manipulation in Burkholderia ambifaria can be highly variable. The following table provides a summary of expected efficiencies based on data from Burkholderia species. These values should be considered as a general guide.

Technique Parameter Reported Efficiency/Range Reference Species
Electroporation Transformation Efficiency102 - 104 transformants/µg DNAB. cenocepacia
Conjugation Conjugation FrequencyVariable, dependent on donor, recipient, and plasmidGeneral
CRISPR-Cas9 Editing Efficiency40% - 80% (highly species and target dependent)Various bacteria[24][25][26]

Note: The GC content of the target region can negatively correlate with CRISPR-Cas9 editing efficiency.[24][25][26]

Detailed Experimental Protocols

Protocol 1: Electroporation of Burkholderia ambifaria
  • Preparation of Electrocompetent Cells:

    • Inoculate a single colony of B. ambifaria into 5 mL of rich medium (e.g., LB or TSB) and grow overnight at 30-37°C with shaking.

    • Inoculate 500 mL of fresh medium with the overnight culture to an initial OD600 of ~0.05.

    • Grow the culture at 30-37°C with shaking to an OD600 of 0.4-0.5.

    • Chill the culture on ice for 20-30 minutes.

    • Perform all subsequent steps at 4°C.

    • Harvest the cells by centrifugation at 4,000 x g for 15 minutes.

    • Gently discard the supernatant and resuspend the cell pellet in 500 mL of ice-cold sterile 10% glycerol.

    • Repeat the centrifugation and washing step two more times with ice-cold 10% glycerol.

    • After the final wash, resuspend the cell pellet in a final volume of 1-2 mL of ice-cold 10% glycerol.

    • Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.

  • Electroporation Procedure:

    • Thaw an aliquot of competent cells on ice.

    • Add 100-500 ng of plasmid DNA to the cells and mix gently.

    • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (2 mm gap).

    • Pulse the cuvette with appropriate settings (e.g., 2.5 kV, 25 µF, 200-400 Ω).

    • Immediately add 1 mL of rich, non-selective medium (e.g., SOC or TSB) to the cuvette and transfer the cell suspension to a new tube.

    • Incubate at 30-37°C with shaking for 2-4 hours to allow for expression of the resistance marker.

    • Plate appropriate dilutions of the cell culture on selective agar plates.

    • Incubate the plates at 30-37°C until colonies appear.

Protocol 2: Conjugation into Burkholderia ambifaria
  • Strain Preparation:

    • Grow overnight cultures of the B. ambifaria recipient strain, the E. coli donor strain (containing the plasmid of interest with an origin of transfer, oriT), and, if necessary, an E. coli helper strain (containing the transfer machinery). The E. coli donor and helper strains should be grown in media containing the appropriate antibiotics to maintain the plasmids and any necessary supplements (e.g., DAP for auxotrophic strains).

  • Mating Procedure:

    • Wash the cells from all three cultures by centrifuging and resuspending in fresh medium or buffer to remove any residual antibiotics.

    • Mix the recipient, donor, and helper strains in a 1:1:1 ratio (or other optimized ratio) in a microcentrifuge tube.

    • Spot 50-100 µL of the mixture onto the center of a non-selective agar plate.

    • Incubate the mating plate at a temperature suitable for both donor and recipient (e.g., 30-37°C) for 4-24 hours.

    • Scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile buffer (e.g., PBS).

    • Plate serial dilutions of the cell suspension onto selective agar plates. The selective plates should contain an antibiotic to select for the plasmid and an antibiotic or lack of a required nutrient to counter-select against the E. coli donor and helper strains.

    • Incubate the plates until transconjugant colonies appear.

    • Purify single colonies and confirm the presence of the plasmid by PCR or restriction digest.

References

Technical Support Center: Stereoselective Synthesis of Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Enacyloxin IIa. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the stereoselective construction of its two key fragments: the highly functionalized cyclohexane moiety and the complex chlorinated polyunsaturated side chain. Key difficulties include:

  • Stereocontrol: Achieving the desired stereochemistry in the polyene chain and the syn-anti -OH/-Cl/-OCONH2 triad is a significant hurdle.

  • Protecting Group Strategy: The numerous reactive functional groups necessitate a robust and orthogonal protecting group strategy to avoid unwanted side reactions.

  • Low Yields: Multi-step syntheses are often plagued by cumulative yield losses. Identifying and optimizing critical low-yielding steps is essential.

  • Purification: The polarity and potential instability of intermediates and the final product can make purification by standard chromatography challenging.

Q2: Which starting materials are commonly used for the synthesis of the cyclohexane fragment?

A2: D-quinic acid is a common and effective chiral pool starting material for the enantioselective synthesis of the (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid moiety of this compound. Its inherent stereochemistry provides a head start in establishing the correct configuration of the cyclohexane ring.

Q3: What are some key stereoselective reactions employed in the synthesis of the polyene side chain?

A3: Several modern stereoselective reactions are crucial for constructing the chlorinated polyunsaturated chain. These include:

  • Kaneda's Alkyne Allylchlorination: For the Z-selective introduction of chlorine.

  • Palladium/Copper-catalyzed Allene-Alkyne Coupling: To form E-selective enynes.

  • Mukaiyama Aldol Reaction: For the highly diastereoselective coupling of complex fragments, such as the C1-C16 ketone with a C17-C19 aldehyde, to form the challenging syn-anti alcohol-chloride motif.

Q4: How can I minimize side reactions during the synthesis?

A4: Minimizing side reactions requires careful control of reaction conditions and a well-designed protecting group strategy.

  • Reaction Conditions: Strictly control temperature, reaction time, and stoichiometry of reagents. The use of inert atmospheres (e.g., argon or nitrogen) is critical for sensitive reagents.

  • Protecting Groups: Employ orthogonal protecting groups that can be selectively removed without affecting other functional groups. For instance, using a combination of silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and carbamates (e.g., Boc, Cbz) can allow for stepwise deprotection.

Troubleshooting Guides

Guide 1: Low Yield in the Barton-McCombie Deoxygenation of the Cyclohexane Fragment
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains 1. Insufficient radical initiator (AIBN). 2. Deactivated tributyltin hydride. 3. Low reaction temperature.1. Add AIBN in portions to maintain a steady concentration of radicals. 2. Use freshly distilled or purchased tributyltin hydride. 3. Ensure the reaction is maintained at reflux in a suitable solvent like xylene.
Formation of multiple byproducts 1. Side reactions of the radical intermediates. 2. Presence of oxygen, which can trap radicals.1. Ensure slow addition of tributyltin hydride to the reaction mixture. 2. Thoroughly degas the solvent and maintain the reaction under a strict inert atmosphere.
Difficult purification, tin byproducts co-elute Tributyltin residues are notoriously difficult to remove by standard silica gel chromatography.1. Quench the reaction with an aqueous solution of KF to precipitate tributyltin fluoride. 2. Use fluorous-tagged tin reagents for easier separation. 3. Employ specialized purification techniques like chromatography on alumina.
Guide 2: Poor Diastereoselectivity in the Mukaiyama Aldol Reaction
Symptom Possible Cause Suggested Solution
Low diastereomeric ratio (dr) 1. Inappropriate Lewis acid catalyst. 2. Incorrect reaction temperature. 3. Racemization of the enolate intermediate.1. Screen different Lewis acids (e.g., TiCl4, BF3·OEt2, Sn(OTf)2) to find the optimal one for your specific substrates. 2. Perform the reaction at low temperatures (e.g., -78 °C) to enhance stereocontrol. 3. Use a non-coordinating solvent to minimize enolate equilibration.
Formation of silyl enol ether byproduct Incomplete reaction or hydrolysis of the silyl enol ether.1. Ensure the use of freshly distilled and dry solvents and reagents. 2. Use a slight excess of the aldehyde coupling partner.
Low overall yield 1. Decomposition of starting materials or product. 2. Inefficient quenching of the reaction.1. Use milder Lewis acids if substrate decomposition is observed. 2. Quench the reaction at low temperature with a saturated aqueous solution of NaHCO3 or NH4Cl.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for key reactions in the synthesis of this compound fragments. Note that actual results may vary depending on the specific substrates and experimental conditions.

Reaction Key Transformation Typical Yield (%) Typical Stereoselectivity (dr or er) Reference Conditions
Barton-McCombie Deoxygenation Conversion of a secondary alcohol to a methylene group on the cyclohexane core.70-85Not ApplicableAIBN, Bu3SnH, refluxing xylene
Suzuki-Miyaura Coupling Formation of a C-C bond to extend the polyene chain.65-90>95:5 E/ZPd(PPh3)4, K2CO3, Toluene/H2O
Mukaiyama Aldol Reaction Coupling of C1-C16 ketone and C17-C19 aldehyde.60-75>90:10 drTiCl4, DIPEA, CH2Cl2, -78 °C
Kaneda's Alkyne Allylchlorination Z-selective chlorination of an alkyne.70-80>98:2 Z/E[RuCl2(p-cymene)]2, Pyridine, Allyl chloride

Experimental Protocols

Protocol 1: Synthesis of the Cyclohexane Moiety via Barton-McCombie Deoxygenation

This protocol describes the deoxygenation of a secondary alcohol on a protected D-quinic acid derivative.

  • Thiocarbonylimidazole Derivative Formation:

    • To a solution of the alcohol (1.0 eq) in dry 1,2-dichloroethane (0.2 M), add thiocarbonyldiimidazole (1.3 eq) and imidazole (2.0 eq).

    • Stir the mixture at reflux for 3 hours under an argon atmosphere.

    • Cool the reaction to room temperature and concentrate under reduced pressure. The crude thiocarbamate is used in the next step without further purification.

  • Deoxygenation:

    • Dissolve the crude thiocarbamate in dry, degassed xylene (0.02 M).

    • Add AIBN (0.04 eq) and tributyltin hydride (2.2 eq).

    • Stir the mixture at reflux for 1.5 hours under an argon atmosphere.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the deoxygenated product.

Protocol 2: Diastereoselective Mukaiyama Aldol Reaction

This protocol outlines the coupling of a silyl enol ether with an aldehyde to form a β-hydroxy ketone.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.

    • Use freshly distilled, anhydrous solvents.

  • Reaction:

    • Dissolve the aldehyde (1.0 eq) in anhydrous dichloromethane (0.1 M) in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and an argon inlet.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of titanium tetrachloride (1.1 eq) in dichloromethane to the stirred solution.

    • After 15 minutes, add a solution of the silyl enol ether (1.2 eq) in dichloromethane dropwise over 30 minutes, maintaining the internal temperature below -75 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 at -78 °C.

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Visualizations

experimental_workflow cluster_cyclohexane Cyclohexane Fragment Synthesis cluster_polyene Polyene Chain Synthesis cluster_assembly Fragment Coupling and Final Steps DQuinicAcid D-Quinic Acid ProtectedLactone Protected Lactone DQuinicAcid->ProtectedLactone Protection Thiocarbamate Thiocarbamate Derivative ProtectedLactone->Thiocarbamate Thiocarbonylation CyclohexaneCore Deoxygenated Cyclohexane Core Thiocarbamate->CyclohexaneCore Barton-McCombie Deoxygenation Coupling Fragment Coupling (Mukaiyama Aldol) CyclohexaneCore->Coupling Alkyne Terminal Alkyne Z_Chloroalkene Z-Chloroalkene Alkyne->Z_Chloroalkene Kaneda's Allylchlorination CoupledEnyne Coupled E-Enyne Z_Chloroalkene->CoupledEnyne Pd/Cu Coupling PolyeneFragment Extended Polyene Fragment CoupledEnyne->PolyeneFragment Further Elaboration PolyeneFragment->Coupling Deprotection Global Deprotection Coupling->Deprotection EnacyloxinIIa This compound Deprotection->EnacyloxinIIa

Caption: Overall synthetic strategy for this compound.

troubleshooting_logic Start Low Yield or Poor Stereoselectivity CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry of Reagents Start->CheckStoichiometry AnalyzeByproducts Analyze Crude Mixture (NMR, LC-MS) to Identify Byproducts CheckPurity->AnalyzeByproducts CheckConditions->AnalyzeByproducts CheckStoichiometry->AnalyzeByproducts OptimizeCatalyst Screen Catalysts/ Reagents AnalyzeByproducts->OptimizeCatalyst OptimizeSolvent Screen Solvents AnalyzeByproducts->OptimizeSolvent PurificationLoss Investigate Purification Step for Product Loss OptimizeCatalyst->PurificationLoss OptimizeSolvent->PurificationLoss

Caption: Troubleshooting decision tree for synthesis issues.

Enacyloxin IIa degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enacyloxin IIa. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges that may be encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, powdered aliquots of this compound should be stored at -80°C and protected from light.[1]

Q2: How should I prepare working solutions of this compound?

A2: To prepare working stocks, powdered this compound should be dissolved in dimethyl sulphoxide (DMSO).[1] Due to the poor water solubility of polyene antibiotics, it is advisable to prepare high-concentration stock solutions in DMSO and then dilute them in aqueous buffers for experiments.[2][3]

Q3: What are the main factors that can cause this compound degradation?

A3: As a polyene antibiotic, this compound is likely susceptible to degradation from several factors, including:

  • Light: Polyenes are known to be rapidly degraded by light (photodegradation).[4][5]

  • Temperature: Elevated temperatures can lead to thermal degradation.[1][5]

  • pH: Extreme pH, particularly acidic conditions, can cause degradation. A neutral pH is generally preferred.[1][6]

  • Oxidation: The conjugated double bond system in polyenes is susceptible to oxidation.[5][7]

Q4: How can I minimize degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Protect all solutions containing this compound from light by using amber-colored vials or by covering containers with aluminum foil.[5]

  • Perform experimental steps at reduced temperatures when possible.[5]

  • Maintain the pH of solutions within a stable range, likely near neutral pH.[6]

  • Degas aqueous buffers to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.[5][7]

Q5: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A5: Polyene antibiotics have a tendency to aggregate in aqueous solutions.[2] Cloudiness or precipitation may be due to aggregation or the compound coming out of solution. Try the following:

  • Ensure the concentration in the aqueous buffer is not too high.

  • Add the DMSO stock solution to the aqueous buffer slowly while vortexing to aid in dissolution.

  • Consider the use of a small percentage of a non-ionic surfactant, but verify its compatibility with your experimental system first.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments with this compound.

Problem Symptom Possible Cause Troubleshooting Steps
Loss of Activity The observed biological activity of this compound is lower than expected or diminishes over time.Degradation of the compound: The polyene structure may have been compromised due to exposure to light, heat, or non-optimal pH.- Prepare fresh working solutions from a new powdered aliquot stored at -80°C.- Review your experimental protocol to ensure the compound is protected from light and stored at an appropriate temperature.- Verify the pH of your buffers.
Inconsistent Results There is high variability between replicate experiments.Inconsistent compound concentration: This could be due to aggregation, precipitation, or degradation during storage of working solutions.- Prepare fresh working solutions for each experiment.- Ensure complete dissolution of the DMSO stock in the aqueous buffer.- Store working solutions on ice and in the dark during the experiment.
Unexpected HPLC Peaks Analysis by HPLC shows additional peaks that are not present in the standard.Presence of degradation products: The compound has likely degraded.- Compare the chromatogram to a freshly prepared standard.- Review storage and handling procedures to identify potential sources of degradation (light, temperature, pH).- Characterize the degradation products if necessary for your research.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol provides a general method for evaluating the stability of this compound under different conditions (e.g., temperature, pH, light exposure).

1. Materials:

  • Powdered this compound
  • Dimethyl sulphoxide (DMSO), HPLC grade
  • Buffers of varying pH (e.g., pH 4, 7, 9)
  • Amber and clear glass vials
  • HPLC system with a UV-Vis detector
  • C18 HPLC column
  • Acetonitrile, HPLC grade
  • Water, HPLC grade
  • Formic acid (or other appropriate modifier)

2. Preparation of Stock Solution: a. Accurately weigh a small amount of powdered this compound. b. Dissolve in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). This should be done in an amber vial to protect from light.

3. Experimental Setup: a. Temperature Stability: i. Dilute the DMSO stock solution into a neutral pH buffer in amber vials to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). ii. Store vials at different temperatures (e.g., 4°C, 25°C, 37°C). b. pH Stability: i. Dilute the DMSO stock solution into buffers of different pH in amber vials. ii. Store all vials at a constant temperature (e.g., 25°C). c. Photostability: i. Dilute the DMSO stock solution into a neutral pH buffer in both amber and clear vials. ii. Expose the clear vials to a controlled light source (e.g., a photostability chamber or ambient laboratory light) alongside the amber vials (dark control). Keep the temperature constant.

4. Time-Point Analysis: a. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial. b. Immediately analyze the samples by HPLC.

5. HPLC Analysis: a. Method: Use a C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. b. Detection: Monitor the elution profile at the characteristic absorbance maximum of the polyene chromophore (e.g., around 360 nm for this compound). c. Quantification: Determine the peak area of the intact this compound at each time point.

6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0). b. Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

G cluster_degradation Inferred Degradation Pathways for this compound Enacyloxin This compound (Polyene Structure) Degradation_Products Degradation Products (Loss of Activity) Enacyloxin->Degradation_Products Oxidation Enacyloxin->Degradation_Products Photodegradation (UV/Visible Light) Enacyloxin->Degradation_Products Hydrolysis (Acidic/Basic pH) Enacyloxin->Degradation_Products Thermal Degradation (Heat)

Caption: Inferred degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare this compound Stock Solution (DMSO) B Incubate under Test Conditions (Temp, pH, Light) A->B C Collect Aliquots at Time Points B->C D Analyze by HPLC-UV C->D E Quantify Remaining This compound D->E

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the EF-Tu Inhibitors: Enacyloxin IIa and Kirromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent bacterial protein synthesis inhibitors, Enacyloxin IIa and kirromycin. Both antibiotics target the essential elongation factor Tu (EF-Tu), a GTPase that chaperones aminoacyl-tRNA to the ribosome. By interfering with the function of EF-Tu, these compounds effectively stall protein synthesis, leading to bacterial growth inhibition. This document outlines their distinct and overlapping molecular interactions, presents comparative quantitative data, and provides detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Inhibitors

This compound and kirromycin, despite their structural differences, share a common target and a similar overall mechanism of inhibition. Both antibiotics bind to a pocket at the interface of domains 1 and 3 of EF-Tu.[1][2] This binding event locks EF-Tu into a conformation that mimics its GTP-bound state, even after GTP has been hydrolyzed to GDP.[3] The resulting EF-Tu-GDP-antibiotic complex remains tightly bound to the ribosome, preventing the release of EF-Tu and subsequent steps in the elongation cycle of protein synthesis.[1][4][5]

However, subtle differences in their binding modes contribute to variations in their inhibitory potency and spectrum. Kirromycin possesses a longer tail that extends into a hydrophobic pocket within EF-Tu, a feature absent in this compound.[1] This additional interaction is thought to be responsible for the higher binding affinity observed for kirromycin.[1]

A key distinguishing feature of this compound is its dual-targeting mechanism. In addition to its effect on EF-Tu, this compound can also directly affect the ribosomal A-site, leading to an anomalous positioning of aminoacyl-tRNA and inhibiting its incorporation into the growing polypeptide chain.[6][7] This dual action makes this compound a unique inhibitor of bacterial protein synthesis.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative parameters for this compound and kirromycin, providing a direct comparison of their efficacy.

ParameterThis compoundKirromycinReference
Target Elongation Factor Tu (EF-Tu) and Ribosomal A-siteElongation Factor Tu (EF-Tu)[4][6]
IC50 (poly(Phe) synthesis) ~70 nMNot explicitly found in direct comparison[6][7]
Binding Affinity (Kd) 0.7 nM (for EF-Tu-GTP)~250 nM (calculated from Keq of 4 x 10^6 M-1)[6][7]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct steps in the mechanism of action for both this compound and kirromycin.

Enacyloxin_IIa_Mechanism cluster_0 Normal Elongation Cycle cluster_1 Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary Complex binds Ribosome Ribosome EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis Ternary Complex->Ribosome delivers aa-tRNA Recycling Recycling EF-Tu-GDP->Recycling releases EF-Tu-GDP_Enacyloxin EF-Tu-GDP-Enacyloxin (Stalled on Ribosome) Enacyloxin_IIa Enacyloxin_IIa Enacyloxin_IIa->EF-Tu-GDP binds Ribosomal_A_Site Ribosomal A-Site (Anomalous aa-tRNA positioning) Enacyloxin_IIa->Ribosomal_A_Site directly affects Protein Synthesis\nStalled Protein Synthesis Stalled EF-Tu-GDP_Enacyloxin->Protein Synthesis\nStalled Ribosomal_A_Site->Protein Synthesis\nStalled

Caption: Mechanism of action of this compound.

Kirromycin_Mechanism cluster_0 Normal Elongation Cycle cluster_1 Inhibition by Kirromycin EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary Complex binds Ribosome Ribosome EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis Ternary Complex->Ribosome delivers aa-tRNA Recycling Recycling EF-Tu-GDP->Recycling releases EF-Tu-GDP_Kirromycin EF-Tu-GDP-Kirromycin (Stalled on Ribosome) Kirromycin Kirromycin Kirromycin->EF-Tu-GDP binds Protein Synthesis\nStalled Protein Synthesis Stalled EF-Tu-GDP_Kirromycin->Protein Synthesis\nStalled

Caption: Mechanism of action of Kirromycin.

Experimental Protocols

In Vitro Poly(Phe) Synthesis Assay

This assay measures the inhibitory effect of compounds on the synthesis of polyphenylalanine from a poly(U) template.

Materials:

  • S30 extract from E. coli

  • Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • ATP and GTP

  • Creatine phosphate and creatine kinase

  • Poly(U) template

  • [14C]-Phenylalanine and a mixture of 19 unlabeled amino acids

  • tRNA from E. coli

  • This compound or kirromycin at various concentrations

Procedure:

  • Prepare a reaction mixture containing the S30 extract, reaction buffer, energy sources (ATP, GTP, creatine phosphate, creatine kinase), and the poly(U) template.

  • Add the mixture of amino acids, including [14C]-Phenylalanine, and tRNA.

  • Add the inhibitor (this compound or kirromycin) at the desired concentrations to the reaction tubes. A control reaction without any inhibitor should be included.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the synthesized [14C]-polyphenylalanine.

  • Heat the samples to hydrolyze any charged tRNA.

  • Filter the precipitate through a glass fiber filter and wash with TCA and ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.

GTP Hydrolysis Assay

This assay measures the effect of the inhibitors on the GTPase activity of EF-Tu.

Materials:

  • Purified EF-Tu

  • Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

  • [γ-32P]GTP

  • This compound or kirromycin

  • Thin-layer chromatography (TLC) plates (e.g., polyethyleneimine-cellulose)

  • Developing buffer (e.g., formic acid, LiCl)

Procedure:

  • Prepare a reaction mixture containing purified EF-Tu in the reaction buffer.

  • Add the inhibitor at the desired concentration.

  • Initiate the reaction by adding [γ-32P]GTP.

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots of the reaction and stop the hydrolysis by adding a quenching solution (e.g., perchloric acid).

  • Spot the quenched samples onto a TLC plate.

  • Develop the TLC plate using a suitable developing buffer to separate [γ-32P]GTP from the released [γ-32P]Pi.

  • Dry the TLC plate and visualize the radioactive spots using a phosphorimager.

  • Quantify the amount of [γ-32P]GTP and [γ-32P]Pi to determine the rate of GTP hydrolysis.

Nitrocellulose Filter Binding Assay

This assay is used to determine the binding affinity (Kd) of the inhibitors to EF-Tu.

Materials:

  • Purified EF-Tu

  • Radiolabeled inhibitor (e.g., [3H]-kirromycin) or a competitive binding setup with a radiolabeled ligand.

  • Binding buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Nitrocellulose filters

  • Filtration apparatus

  • Wash buffer (same as binding buffer)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of reaction tubes with a fixed concentration of EF-Tu and varying concentrations of the radiolabeled inhibitor in the binding buffer.

  • Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. EF-Tu and any bound inhibitor will be retained on the filter, while the unbound inhibitor will pass through.

  • Wash the filters with cold wash buffer to remove any non-specifically bound inhibitor.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the amount of bound inhibitor as a function of the inhibitor concentration and fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

References

A Structural Showdown: Enacyloxin IIa and Kirromycin Battle for the Same Binding Site on Elongation Factor Tu

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Published: November 21, 2025

In the ongoing search for novel antibiotics to combat rising antimicrobial resistance, the bacterial elongation factor Tu (EF-Tu) presents a validated and compelling target. This essential protein plays a crucial role in protein synthesis by delivering aminoacyl-tRNA to the ribosome. Two structurally distinct natural products, the polyketide enacyloxin IIa and the elfamycin kirromycin, both effectively inhibit bacterial growth by targeting EF-Tu. While their chemical scaffolds bear no resemblance, they remarkably converge on the same binding pocket, leading to a similar mechanism of action. This guide provides a detailed structural and functional comparison of the binding sites of this compound and kirromycin on EF-Tu, supported by experimental data and detailed methodologies, to inform future structure-based drug design efforts.

Introduction to the Combatants and their Target

Elongation Factor Tu (EF-Tu): The Central Player

EF-Tu is a highly conserved GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. In its active conformation, EF-Tu binds to aminoacyl-tRNA, forming a ternary complex that delivers the charged tRNA to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed to GDP, inducing a conformational change in EF-Tu that leads to its release from the ribosome, allowing the peptide chain to be elongated.

This compound and Kirromycin: The Inhibitors

This compound and kirromycin, despite their structural differences, both function by locking EF-Tu in a conformation that mimics the GTP-bound state, even when GDP is bound.[1][2] This prevents the release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling protein synthesis and leading to bacterial cell death.[3][4]

Structural Comparison of the Binding Sites

High-resolution crystal structures of EF-Tu in complex with both this compound (PDB ID: 2BVN) and kirromycin (PDB ID: 1OB2) have revealed the molecular details of their interactions and the basis for their shared mechanism of action.[5][6] Both antibiotics bind at the interface of domain 1 and domain 3 of EF-Tu, a critical region for the conformational changes associated with the GTPase cycle.[5][7]

The binding sites of this compound and kirromycin on EF-Tu significantly overlap.[5][8] Of the 18 amino acid residues that are in close contact with kirromycin, nine also interact with this compound.[1] Both antibiotics form hydrogen bonds with key residues such as Gln-124 and Tyr-160.[1]

However, there are crucial differences in their binding modes:

  • Orientation: The "head" regions of the two molecules point in opposite directions within the binding pocket.[1] The head of this compound is oriented towards the solvent, while the head of kirromycin points deeper into the EF-Tu structure.[1]

  • Hydrophobic Interactions: A key distinction lies in the interaction of their respective "tails" with a hydrophobic pocket. The longer tail of kirromycin fully occupies this pocket, forming extensive hydrophobic interactions. In contrast, the shorter tail of this compound only borders this pocket.[5][9] This difference in hydrophobic engagement is thought to contribute to the higher binding affinity of kirromycin.[5][9]

  • Hydrogen Bonding: While both molecules share some hydrogen bonding partners, there are also unique interactions. For instance, this compound forms hydrogen bonds with the main chain oxygen of Arg-123, whereas kirromycin interacts with the side chain of the same residue.[1]

  • Conformational Impact: The bulkier kirromycin molecule induces a slightly wider opening of the domain 1-3 interface compared to this compound.[1]

These subtle yet significant differences in their interactions provide a structural basis for their varying affinities and offer valuable insights for the design of new EF-Tu inhibitors with improved properties.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the binding of this compound and kirromycin to EF-Tu.

ParameterThis compoundKirromycinReference(s)
IC50 (poly(Phe) synthesis)~70 nMNot explicitly found[5][10]
EC50 (FRET-based assay)Not explicitly found1 - 5 µM[11]
Kd (EF-Tu-GTP)0.7 nM250 nM (from Keq)[1][5][10]
Keq (EF-Tu-GDP/GTP)Not explicitly found4 x 106 M-1[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the interaction of antibiotics with EF-Tu.

X-ray Crystallography of EF-Tu-Antibiotic Complexes

This protocol outlines the general steps for determining the crystal structure of an EF-Tu-antibiotic complex.

a) Protein Expression and Purification:

  • E. coli EF-Tu is typically overexpressed in an E. coli expression system.

  • Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

  • The lysate is cleared by centrifugation, and the supernatant containing EF-Tu is purified using a combination of chromatography techniques, such as ion-exchange and affinity chromatography.

  • The purity and concentration of the protein are assessed by SDS-PAGE and UV-Vis spectrophotometry.

b) Crystallization:

  • The purified EF-Tu is complexed with the antibiotic and a non-hydrolyzable GTP analog (e.g., GDPNP) by incubation on ice.

  • Crystallization screening is performed using the hanging drop or sitting drop vapor diffusion method at a constant temperature (e.g., 4°C).

  • A variety of crystallization screens are tested to identify initial crystallization conditions.

  • For the EF-Tu-kirromycin complex, crystals have been obtained at 4°C and pH 6.4 using ammonium sulphate as the precipitant.[10]

  • Crystallization conditions are then optimized by varying the concentrations of the protein, precipitant, and additives.

c) Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The data are processed, and the structure is solved by molecular replacement using a known EF-Tu structure as a search model.

  • The model is refined, and the antibiotic molecule is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

a) Sample Preparation:

  • Purified EF-Tu and the antibiotic (this compound or kirromycin) are dialyzed extensively against the same buffer to minimize buffer mismatch effects. A typical buffer is 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, and 10% glycerol.

  • The concentrations of the protein and the antibiotic are determined accurately.

  • The samples are degassed immediately before the experiment to prevent the formation of air bubbles.

b) ITC Experiment:

  • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • The sample cell is filled with the EF-Tu solution (e.g., 20 µM), and the injection syringe is filled with the antibiotic solution (e.g., 200 µM).

  • A series of small injections (e.g., 2-5 µL) of the antibiotic solution into the EF-Tu solution are performed.

  • The heat change associated with each injection is measured.

  • A control experiment is performed by injecting the antibiotic into the buffer alone to determine the heat of dilution.

c) Data Analysis:

  • The heat of dilution is subtracted from the experimental data.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Spectroscopy

Fluorescence-based assays can be used to monitor the binding of antibiotics to EF-Tu by observing changes in the intrinsic tryptophan fluorescence of the protein or by using fluorescently labeled antibiotics.

a) Intrinsic Tryptophan Fluorescence Quenching:

  • The fluorescence emission spectrum of a solution of purified EF-Tu (e.g., 1 µM) in a suitable buffer is recorded (excitation at ~295 nm, emission scan from 300 to 400 nm).

  • Small aliquots of a concentrated stock solution of the antibiotic (this compound or kirromycin) are titrated into the EF-Tu solution.

  • The fluorescence emission spectrum is recorded after each addition.

  • The decrease in fluorescence intensity (quenching) at the emission maximum is plotted against the antibiotic concentration.

  • The data are fitted to a binding equation to determine the dissociation constant (Kd).

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the normal catalytic cycle of EF-Tu in protein synthesis and the points of inhibition by this compound and kirromycin.

EF_Tu_Cycle_Inhibition cluster_cycle Normal EF-Tu Catalytic Cycle cluster_inhibition Inhibition EF-Tu-GTP EF-Tu-GTP EF-Tu-GTP_aa-tRNA EF-Tu-GTP_aa-tRNA EF-Tu-GTP->EF-Tu-GTP_aa-tRNA binds aa-tRNA Ribosome_Complex Ribosome_Complex EF-Tu-GTP_aa-tRNA->Ribosome_Complex delivers to Ribosome EF-Tu-GDP EF-Tu-GDP Ribosome_Complex->EF-Tu-GDP GTP Hydrolysis & Release Stalled_Complex Stalled Ribosome Complex (EF-Tu-GDP locked) Ribosome_Complex->Stalled_Complex Inhibition of Release EF-Ts EF-Ts EF-Tu-GDP->EF-Ts GDP/GTP Exchange EF-Ts->EF-Tu-GTP Enacyloxin_IIa This compound Enacyloxin_IIa->EF-Tu-GDP Kirromycin Kirromycin Kirromycin->EF-Tu-GDP

Caption: EF-Tu cycle and points of antibiotic inhibition.

Conclusion

This compound and kirromycin provide a fascinating example of convergent evolution in antibiotic action, where two structurally unrelated molecules target the same binding pocket on a crucial bacterial enzyme. While their overall mechanism of inhibiting EF-Tu release from the ribosome is similar, the subtle differences in their binding modes, particularly in the engagement of a hydrophobic pocket, likely account for their different binding affinities. The detailed structural and quantitative data presented in this guide offer a solid foundation for the rational design of novel, potent, and specific inhibitors of EF-Tu. By leveraging this understanding, researchers can develop new strategies to combat the growing threat of antibiotic-resistant bacteria.

References

A Comparative Analysis of Enacyloxin IIa and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Enacyloxin IIa and other prominent protein synthesis inhibitors. The content is structured to offer an objective overview, supported by experimental data and detailed methodologies, to aid in research and drug development efforts.

Introduction to this compound

This compound is a polyketide antibiotic with a unique dual mechanism of action that distinguishes it from other protein synthesis inhibitors.[1][2] It is a product of an unusual hybrid modular polyketide synthase found in Burkholderia ambifaria.[3][4] Its potent activity, including against multidrug-resistant bacteria, makes it a compound of significant interest for novel antibiotic development.[3][5]

Mechanism of Action: A Dual-Targeting Approach

Unlike many protein synthesis inhibitors that target the ribosome directly, this compound exhibits a dual inhibitory effect on both the elongation factor Tu (EF-Tu) and the ribosomal A-site.[1][2]

  • Interaction with EF-Tu: this compound strongly retards the dissociation of EF-Tu-GTP, a critical step in the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome.[1][2] This is evidenced by a dramatic decrease in the dissociation constant (Kd) from 500 nM to 0.7 nM.[1][2] By locking EF-Tu in its GTP-bound conformation, it effectively hinders the release of EF-Tu-GDP from the ribosome after GTP hydrolysis.[6][7]

  • Effect on the Ribosome: This persistent EF-Tu binding on the ribosome leads to an anomalous positioning of the aa-tRNA in the A-site.[1][2] Consequently, the incorporation of the amino acid into the growing polypeptide chain is inhibited.[1][2]

This dual-specificity marks this compound as the first antibiotic discovered to have such a mechanism.[1][2]

Mechanism of Action of this compound cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ribosome Ribosome EF-Tu-GTP->Ribosome delivers aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ribosome Polypeptide_Chain Polypeptide_Chain Ribosome->Polypeptide_Chain elongation Enacyloxin_IIa Enacyloxin_IIa Enacyloxin_IIa->EF-Tu-GTP binds and stabilizes Inhibited_Elongation Polypeptide chain elongation is blocked

Caption: Mechanism of this compound's dual inhibition.

Comparative Data of Protein Synthesis Inhibitors

The following table summarizes the key characteristics of this compound in comparison to other major classes of protein synthesis inhibitors.

Inhibitor ClassExample(s)Target Subunit/FactorMechanism of ActionSpectrum of ActivityQuantitative Data (IC50/MIC)
This compound -EF-Tu and Ribosomal A-siteInhibits release of EF-Tu-GDP from the ribosome, causing incorrect aa-tRNA positioning.[6][7]Broad-spectrum, including Gram-negative and Gram-positive bacteria.[5][8][9]IC50: ~70 nM (poly(Phe) synthesis)[1][2]MIC: 0.015–0.06 mg/L (N. gonorrhoeae)[5][8]MIC: 4–32 mg/L (Ureaplasma spp.)[5][8]
Aminoglycosides Streptomycin, Gentamicin30S SubunitImpairs proofreading by binding to the 16S rRNA, causing misreading of mRNA.[10][11]Broad-spectrum, particularly against aerobic Gram-negative bacteria.[10]-
Tetracyclines Doxycycline, Tetracycline30S SubunitBlocks the binding of aa-tRNA to the A-site.[10][12]Broad-spectrum, bacteriostatic.[10]-
Macrolides Erythromycin, Azithromycin50S SubunitBinds to the 23S rRNA in the polypeptide exit tunnel, inhibiting elongation.[10][11][12]Primarily active against Gram-positive bacteria.[11]-
Lincosamides Clindamycin50S SubunitBinds to the 23S rRNA and prevents peptide bond formation.[10]Active against streptococcal and staphylococcal infections.[10]-
Chloramphenicol -50S SubunitInhibits peptidyl transferase activity.[10]Broad-spectrum.[10]-
Oxazolidinones Linezolid50S SubunitBinds to the 23S rRNA and prevents the formation of the initiation complex.[10][11]Effective against Gram-positive bacteria, including resistant strains.[11]-

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solution of the antibiotic

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the antibiotic in MHB in the wells of a 96-well plate.

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm.

In Vitro Translation (IVT) Assay

This cell-free assay is used to screen for and characterize protein synthesis inhibitors.[13][14]

In Vitro Translation Assay Workflow Prepare_Lysate Prepare Cell-Free Lysate (e.g., E. coli S30 extract) Prepare_Reaction Set up Reaction Mix (Lysate, Amino Acids, Energy Source, mRNA) Prepare_Lysate->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., this compound) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Signal Measure Reporter Signal (e.g., Luciferase activity) Incubate->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data

Caption: Workflow for an in vitro translation assay.

Materials:

  • Cell-free translation system (e.g., E. coli S30 extract)

  • Reporter mRNA (e.g., Firefly Luciferase mRNA)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Test compounds (inhibitors)

  • Luminometer

Procedure:

  • Thaw the cell-free extract and other reaction components on ice.

  • Prepare a master mix containing the cell-free extract, amino acids, and energy source.

  • In a microplate, add the test compounds at various concentrations.

  • Add the reporter mRNA to the master mix.

  • Dispense the master mix containing the mRNA into the wells with the test compounds.

  • Incubate the plate at 37°C for 1-2 hours.

  • Add the luciferase substrate to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Comparative View of Inhibitor Binding Sites

The various classes of protein synthesis inhibitors target different components of the translational machinery.

Binding Sites of Protein Synthesis Inhibitors cluster_ribosome 70S Ribosome 50S_Subunit 50S_Subunit Exit_Tunnel Exit_Tunnel Peptidyl_Transferase_Center Peptidyl Transferase Center 30S_Subunit 30S_Subunit A_Site_30S A-Site EF-Tu EF-Tu Enacyloxin_IIa Enacyloxin_IIa Enacyloxin_IIa->EF-Tu Aminoglycosides Aminoglycosides Aminoglycosides->A_Site_30S Tetracyclines Tetracyclines Tetracyclines->A_Site_30S Macrolides Macrolides Macrolides->Exit_Tunnel Chloramphenicol Chloramphenicol Chloramphenicol->Peptidyl_Transferase_Center Oxazolidinones Oxazolidinones Oxazolidinones->50S_Subunit Initiation Complex Formation

Caption: Comparative binding sites of various inhibitors.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics due to its unique dual mechanism of action targeting both EF-Tu and the ribosome. This comparative guide highlights its distinct properties relative to established protein synthesis inhibitors. The provided experimental protocols offer a starting point for researchers to further investigate this compound and other novel compounds in the ongoing search for effective therapeutics against bacterial infections.

References

Enacyloxin IIa: A Promising Antibiotic Circumventing Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enacyloxin IIa's performance against other antibiotics, with a focus on cross-resistance studies and supporting experimental data.

This compound, a novel polyketide antibiotic, demonstrates significant potential in combating multidrug-resistant bacteria due to its unique mechanism of action. This guide synthesizes the available data on its efficacy, particularly in the context of cross-resistance with existing antibiotic classes.

Mechanism of Action: A Novel Target

This compound inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This protein is essential for the elongation phase of protein synthesis, where it facilitates the delivery of aminoacyl-tRNA to the ribosome. By binding to EF-Tu, this compound locks it in an inactive conformation, preventing the release of GDP and subsequent binding of GTP. This action ultimately stalls protein synthesis, leading to bacterial cell death. This mechanism is distinct from most clinically used antibiotics, which target cell wall synthesis, DNA replication, or ribosomal subunits directly. This novel target is the primary reason for the observed lack of cross-resistance with other antibiotic classes.

Enacyloxin_IIa_Mechanism cluster_protein_synthesis Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ribosome Ribosome (A-site) EF-Tu-GTP->Ribosome delivers aa-tRNA aa-tRNA Aminoacyl-tRNA EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP hydrolysis Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP GTP EF-Tu-GDP->GTP GEF (EF-Ts) Inactive_Complex EF-Tu-GDP-Enacyloxin IIa (Inactive Complex) GDP GDP Enacyloxin_IIa This compound Enacyloxin_IIa->EF-Tu-GDP Binds to and stabilizes Inactive_Complex->GTP Prevents GDP/GTP exchange Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Media Prepare antibiotic-containing agar plates Inoculate Inoculate plates with ~10^4 CFU/spot Media->Inoculate Inoculum Prepare bacterial inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35-37°C in 5% CO2 Inoculate->Incubate Read_MIC Determine MIC as lowest concentration with no growth Incubate->Read_MIC

A Comparative Analysis of the Efficacy of Enacyloxin IIa and Gladiolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two promising polyketide antibiotics, Enacyloxin IIa and gladiolin. Both compounds, produced by species of Burkholderia, have demonstrated significant antimicrobial activity and represent potential starting points for the development of new drugs to combat antibiotic resistance. This document synthesizes available experimental data to offer an objective comparison of their performance.

At a Glance: Key Differences

FeatureThis compoundGladiolin
Primary Target Protein Biosynthesis (Elongation Factor Tu)RNA Polymerase
Primary Activity Broad-spectrum, including Gram-negative pathogensPotent against Mycobacterium tuberculosis, moderate against Gram-positives
Known Resistance Not yet clinically exploited targetOvercomes rifampicin resistance
Chemical Stability Data not widely availableSignificantly more stable than its analogue, etnangien

Quantitative Efficacy: A Head-to-Head Comparison

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and gladiolin against various pathogens as reported in the scientific literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.

Table 1: Antibacterial Activity against Urogenital Pathogens

OrganismThis compound MIC (mg/L)Gladiolin MIC (mg/L)Reference
Neisseria gonorrhoeae (including multidrug-resistant strains)0.015–0.061–2[1][2][3][4]
Ureaplasma spp.4–32>32 (no activity)[1][2][3][4]

Table 2: Activity against Other Clinically Relevant Pathogens

OrganismThis compound MIC (µg/mL)Gladiolin MIC (µg/mL)Reference
Mycobacterium tuberculosis H37RvNot reported0.4[5][6][7]
Mycobacterium tuberculosis (isoniazid-resistant)Not reportedActive[5][6][8][9]
Mycobacterium tuberculosis (isoniazid- and rifampicin-resistant)Not reportedActive against some strains[5][6][8][9]
Methicillin-resistant Staphylococcus aureus (MRSA)Not reportedModerate activity[5][10]
Enterococcus faeciumNot reportedModerate activity[5][10]
Acinetobacter baumannii3Not reported[11]
Candida albicansNot reported4[5][6][7]

Mechanism of Action: Distinct Cellular Targets

This compound and gladiolin inhibit bacterial growth through different mechanisms, which is a key consideration for their potential therapeutic applications, especially in the context of overcoming existing antibiotic resistance.

This compound: A Dual Inhibitor of Protein Synthesis

This compound targets bacterial protein synthesis by binding to the elongation factor Tu (EF-Tu)[1][12][13]. This binding event interferes with the release of EF-Tu from the ribosome, ultimately halting the elongation of the polypeptide chain[14]. It is noteworthy as the first antibiotic identified to have a dual specificity, acting on both EF-Tu and the ribosomal A-site directly[12][13]. This unique mechanism targets a protein that has not yet been clinically exploited for antibiotic development[1].

Enacyloxin_IIa_Mechanism This compound This compound EF-Tu-GTP EF-Tu-GTP This compound->EF-Tu-GTP Binds to Ribosome A-site Ribosome A-site This compound->Ribosome A-site Inhibition Inhibition aa-tRNA aa-tRNA EF-Tu-GTP->aa-tRNA Complexes with aa-tRNA->Ribosome A-site Delivers to Protein Synthesis Protein Synthesis Ribosome A-site->Protein Synthesis Leads to Inhibition->Protein Synthesis Inhibits

Mechanism of Action of this compound.

Gladiolin: An Inhibitor of Bacterial RNA Polymerase

Gladiolin acts by inhibiting bacterial RNA polymerase, a well-validated target for antibiotics[6][8][9][15]. By blocking this enzyme, gladiolin prevents the transcription of DNA into RNA, a critical step in gene expression and protein synthesis. A significant advantage of gladiolin is its ability to overcome resistance to rifampicin, another RNA polymerase inhibitor, suggesting it may bind to a different site or interact with the enzyme in a distinct manner[1]. Furthermore, recent studies have shown that gladiolin can act synergistically with the antifungal drug Amphotericin B, expanding its potential applications[16][17].

Gladiolin_Mechanism Gladiolin Gladiolin RNA Polymerase RNA Polymerase Gladiolin->RNA Polymerase Binds to Inhibition Inhibition RNA Transcript RNA Transcript RNA Polymerase->RNA Transcript Synthesizes DNA DNA DNA->RNA Polymerase Template for Protein Synthesis Protein Synthesis RNA Transcript->Protein Synthesis Leads to Inhibition->RNA Transcript Inhibits formation of

Mechanism of Action of Gladiolin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the efficacy of this compound and gladiolin.

Preparation of this compound and Gladiolin

Both this compound and gladiolin were initially isolated from cultures of Burkholderia species. For experimental use, they are typically prepared as follows:

  • Culturing: Burkholderia ambifaria (for this compound) and Burkholderia gladioli (for gladiolin) are grown on a suitable medium, such as basal salts medium with glycerol, to induce the production of the antibiotics[1].

  • Extraction: The antibiotics are extracted from the culture using an organic solvent like dichloromethane[1].

  • Purification: The crude extract is then purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound[1].

  • Storage: The purified antibiotics are dried to a powder and stored at low temperatures (e.g., -80°C) until use[1].

Antibiotic_Preparation_Workflow A Bacterial Culture (e.g., Burkholderia sp.) B Solvent Extraction (e.g., Dichloromethane) A->B C Purification (e.g., Preparative HPLC) B->C D Pure Antibiotic Powder C->D E Storage at -80°C D->E

References

Comparative Analysis of Enacyloxin IIa's Antibacterial Activity Against ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Enacyloxin IIa against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These pathogens are a group of multidrug-resistant bacteria that represent a significant threat to global public health. This compound is a polyketide antibiotic produced by Burkholderia species that inhibits bacterial protein synthesis, presenting a potential alternative for combating these challenging infections.

Mechanism of Action: A Dual-Target Approach

This compound exhibits a unique dual mechanism of action, targeting both the elongation factor Tu (EF-Tu) and the ribosome. This dual-targeting may contribute to its potent antibacterial activity and potentially lower the frequency of resistance development. The antibiotic interferes with the function of EF-Tu, a key protein involved in delivering aminoacyl-tRNA to the ribosome during protein synthesis. By binding to EF-Tu, this compound locks it in an inactive conformation, preventing the elongation of the polypeptide chain. Additionally, it directly affects the ribosome, further disrupting the translation process.

This compound Mechanism of Action cluster_protein_synthesis Bacterial Protein Synthesis Ribosome Ribosome Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain elongates EF-Tu EF-Tu EF-Tu->Ribosome delivers Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA This compound This compound This compound->Ribosome binds and inhibits This compound->EF-Tu binds and inhibits MIC Assay Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Antibiotic in Microtiter Plate B->C D Incubate Plate (16-20h, 37°C) C->D E Read Results: Lowest Concentration with No Visible Growth = MIC D->E MBC Assay Workflow A Perform MIC Assay B Select Wells with No Visible Growth (at and above MIC) A->B C Subculture Aliquots onto Agar Plates B->C D Incubate Plates (18-24h, 37°C) C->D E Read Results: Lowest Concentration with ≥99.9% Killing = MBC D->E

Enacyloxin IIa vs. Kirromycin: A Comparative Guide to EF-Tu Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two potent antibiotics, Enacyloxin IIa and kirromycin, to their common molecular target, the bacterial elongation factor Tu (EF-Tu). Both antibiotics disrupt bacterial protein synthesis by binding to EF-Tu, a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome. Understanding the nuances of their interaction with EF-Tu is paramount for the development of novel antibacterial agents.

Mechanism of Action: Targeting the Elongation Cycle

Both this compound and kirromycin inhibit bacterial protein synthesis by locking EF-Tu in a conformation that prevents its release from the ribosome after GTP hydrolysis.[1] This persistent binding stalls the ribosome, thereby halting peptide chain elongation. While their ultimate effect is similar, the structural basis for their interaction with EF-Tu and their resulting binding affinities exhibit notable differences.

The binding sites for this compound and kirromycin on EF-Tu overlap at the interface of domains 1 and 3.[2] However, structural analyses have revealed that kirromycin possesses a longer side chain that extends into a hydrophobic pocket on EF-Tu.[2] The shorter tail of this compound only borders this pocket, a key structural difference that is believed to account for the higher binding affinity observed for kirromycin.[2]

Quantitative Comparison of Binding Affinity

The binding affinities of this compound and kirromycin to EF-Tu have been quantified using various biophysical techniques. The data clearly indicates that both antibiotics bind to the EF-Tu GTP complex with high affinity, significantly stabilizing the complex.

AntibioticParameterValueTarget Complex
This compound Dissociation Constant (Kd)0.7 nMEF-Tu GTP
Kirromycin Association Constant (Ka)4 x 106 M-1EF-Tu GTP
Dissociation Constant (Kd)250 nMEF-Tu GTP

Note: The Kd for kirromycin was calculated from the reported Ka (Kd = 1/Ka).

The data demonstrates that this compound significantly enhances the affinity of GTP for EF-Tu, causing the dissociation constant (Kd) of the EF-Tu GTP complex to decrease from 500 nM to a remarkably low 0.7 nM.[3][4] Kirromycin also exhibits strong binding to the EF-Tu GTP complex, with a reported association constant (Ka) of 4 x 106 M-1, which translates to a dissociation constant (Kd) of 250 nM.[5]

Experimental Protocols

The determination of these binding affinities relies on precise and sensitive biophysical methods. Below are summaries of the key experimental approaches used in the cited studies.

Circular Dichroism Titration (for Kirromycin)

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins and their interactions with ligands.

Principle: Chiral molecules, such as proteins, absorb left and right-circularly polarized light differently. This differential absorption, or circular dichroism, is sensitive to the protein's conformation. When a ligand, such as kirromycin, binds to a protein like EF-Tu, it can induce conformational changes that alter the CD spectrum.

Methodology:

  • A solution of purified EF-Tu in a suitable buffer is placed in a CD spectropolarimeter.

  • A baseline CD spectrum of the protein is recorded.

  • Small aliquots of a concentrated kirromycin solution are incrementally added to the EF-Tu solution.

  • After each addition, the mixture is allowed to reach equilibrium, and a new CD spectrum is recorded.

  • The changes in the CD signal at a specific wavelength, corresponding to the conformational change upon binding, are plotted against the concentration of kirromycin.

  • The resulting binding curve is then fitted to a binding equation to determine the equilibrium association constant (Ka).[5]

Native Polyacrylamide Gel Electrophoresis (PAGE) (for this compound)

Native PAGE is a technique used to separate proteins in their folded, active state based on their charge, size, and shape.

Principle: In the presence of this compound, the EF-Tu GTP complex becomes significantly more stable. This increased stability can be visualized as a change in the electrophoretic mobility of EF-Tu on a native polyacrylamide gel.

Methodology:

  • Purified EF-Tu is incubated with GTP in the presence and absence of varying concentrations of this compound.

  • The samples are loaded onto a native polyacrylamide gel.

  • Electrophoresis is performed under non-denaturing conditions, preserving the native protein structure and interactions.

  • The gel is then stained to visualize the protein bands.

  • The presence of this compound leads to an increased migration velocity of the GTP-bound EF-Tu, indicating a more compact or stable conformation.[3] By analyzing the concentration-dependent shift, the effect of the antibiotic on the stability of the EF-Tu GTP complex can be assessed.

Visualizing the Molecular Interactions

The following diagrams illustrate the mechanism of action of this compound and kirromycin and the experimental workflow for determining binding affinity.

cluster_0 Normal Elongation Cycle cluster_1 Inhibited Cycle EF-Tu-GTP EF-Tu-GTP Ribosome Ribosome EF-Tu-GTP->Ribosome Binds aa-tRNA aa-tRNA aa-tRNA aa-tRNA->Ribosome EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange EF-Tu-GTP_Inhibited EF-Tu-GTP Stalled_Ribosome Stalled Ribosome EF-Tu-GTP_Inhibited->Stalled_Ribosome Antibiotic This compound or Kirromycin Antibiotic->EF-Tu-GTP_Inhibited Binds Stalled_Ribosome->Stalled_Ribosome EF-Tu Cannot Dissociate Binding Affinity Determination Workflow Start Start Purify Purify EF-Tu Protein Start->Purify Prepare_Ligand Prepare Antibiotic Stock Solution Start->Prepare_Ligand Titration Perform Titration Experiment (e.g., CD or Fluorescence) Purify->Titration Prepare_Ligand->Titration Measure Measure Signal Change (e.g., CD signal, Fluorescence) Titration->Measure Plot Plot Signal Change vs. Antibiotic Concentration Measure->Plot Fit Fit Data to Binding Model Plot->Fit Determine_Kd Determine Dissociation Constant (Kd) Fit->Determine_Kd

References

A Comparative Guide to EF-Tu Inhibition: Enacyloxin IIa vs. Kirromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent inhibitors of the bacterial elongation factor Tu (EF-Tu), Enacyloxin IIa and kirromycin. Both antibiotics target a crucial component of the bacterial protein synthesis machinery, making them valuable tools for research and potential scaffolds for novel antibacterial drug development. This document outlines their mechanisms of action, presents quantitative data on their inhibitory effects, details relevant experimental protocols, and provides visual representations of their molecular interactions and experimental workflows.

Mechanism of Action: A Tale of Two Binders

Both this compound and kirromycin disrupt bacterial protein synthesis by targeting EF-Tu, a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. Their primary mechanism involves trapping the EF-Tu•GDP complex on the ribosome after GTP hydrolysis. This action effectively stalls the ribosome, preventing the accommodation of the next aa-tRNA and thereby halting polypeptide elongation[1][2].

Despite this shared fundamental mechanism, there are key differences in their molecular interactions and overall effects:

  • Binding Site and Affinity: Both antibiotics bind to a pocket at the interface of domains 1 and 3 of EF-Tu[3][4]. However, their binding sites, while overlapping, are not identical. Kirromycin possesses a longer tail that occupies a hydrophobic pocket within this interface, a feature that contributes to its higher binding affinity compared to this compound, whose shorter tail only borders this pocket[3].

  • Effect on EF-Tu Conformation: Both antibiotics induce a conformation in EF-Tu•GDP that mimics the GTP-bound state, which is the conformation that prevents its release from the ribosome[4].

  • Dual Specificity of this compound: A notable distinction is that this compound exhibits a dual specificity, impacting not only EF-Tu but also the ribosomal A-site directly. This leads to an anomalous positioning of the aa-tRNA, further contributing to the inhibition of peptide bond formation[5][6].

  • GTPase Activity: Kirromycin has been shown to dramatically affect the GTPase activity of EF-Tu, inducing GTP hydrolysis even in the absence of ribosomes and aa-tRNA[7][8]. This intrinsic GTPase activity is significantly stimulated by the presence of ribosomes and aa-tRNA.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data for this compound and kirromycin, providing a basis for comparing their potency and binding characteristics.

InhibitorIC50 (poly(Phe) Synthesis)Dissociation Constant (Kd) for EF-Tu•GTPReference
This compound ~70 nM0.7 nM (from 500 nM without inhibitor)[5][6]
Kirromycin Not directly compared in the same study250 nM

Experimental Protocols

Detailed methodologies for key experiments used to characterize EF-Tu inhibitors are provided below.

In Vitro Poly(phenylalanine) Synthesis Assay

This assay measures the ability of an inhibitor to block protein synthesis in a cell-free system.

Principle: A cell-free translation system is programmed with a poly(U) mRNA template, which directs the synthesis of a polypeptide chain composed of phenylalanine (poly(Phe)). The incorporation of radiolabeled phenylalanine is measured in the presence and absence of the inhibitor.

Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:

    • S30 extract from E. coli

    • Reaction buffer (containing Tris-HCl, MgCl₂, NH₄Cl, and DTT)

    • ATP and GTP

    • Phosphoenolpyruvate and pyruvate kinase (as an energy regenerating system)

    • A mixture of all amino acids except phenylalanine

    • ¹⁴C-labeled phenylalanine

    • Poly(U) mRNA

  • Add Inhibitor: Add varying concentrations of this compound or kirromycin to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 30 minutes).

  • Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the synthesized poly(Phe) chains.

  • Filtration: Collect the precipitated poly(Phe) on glass fiber filters.

  • Washing: Wash the filters with TCA to remove unincorporated radiolabeled phenylalanine.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Nitrocellulose Filter Binding Assay for Dissociation Constant (Kd) Determination

This assay is used to quantify the binding affinity of an inhibitor to EF-Tu.

Principle: This method relies on the property of nitrocellulose membranes to bind proteins but not nucleic acids. A radiolabeled ligand (e.g., [³H]GTP) is incubated with EF-Tu in the presence and absence of the inhibitor. The complex is then passed through a nitrocellulose filter, which retains the EF-Tu and any bound radiolabeled ligand.

Protocol:

  • Prepare EF-Tu: Purify EF-Tu from a suitable expression system.

  • Binding Reaction: In a series of tubes, incubate a constant amount of EF-Tu with a constant amount of [³H]GTP and varying concentrations of the unlabeled inhibitor (this compound or kirromycin). Allow the binding to reach equilibrium.

  • Filtration: Quickly filter the reaction mixtures through nitrocellulose filters under vacuum.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound [³H]GTP.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the amount of bound [³H]GTP as a function of the inhibitor concentration. The data can be fitted to a binding isotherm to calculate the dissociation constant (Kd).

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu in the presence of an inhibitor.

Principle: The assay measures the conversion of radiolabeled [γ-³²P]GTP to GDP and free [³²P]inorganic phosphate (Pi). The amount of released ³²P-Pi is quantified over time.

Protocol:

  • Reaction Setup: Prepare reaction mixtures containing purified EF-Tu, [γ-³²P]GTP, and the inhibitor at various concentrations. For stimulated GTPase activity, ribosomes and aa-tRNA can be included.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At different time points, take aliquots of the reaction and stop the hydrolysis by adding a quenching solution (e.g., perchloric acid or formic acid).

  • Separation of Pi: Separate the unhydrolyzed [γ-³²P]GTP from the released ³²P-Pi using thin-layer chromatography (TLC) or a charcoal binding method.

  • Quantification: Quantify the amount of ³²P-Pi at each time point using a phosphorimager or scintillation counter.

  • Data Analysis: Plot the amount of Pi produced over time to determine the initial rate of GTP hydrolysis. Compare the rates in the presence and absence of the inhibitor.

Visualizing the Molecular Interactions and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of EF-Tu and the experimental workflows.

EF_Tu_Inhibition cluster_pathway EF-Tu Cycle and Inhibition cluster_inhibition Inhibition EF-Tu-GTP EF-Tu-GTP Ternary Complex\n(EF-Tu-GTP-aa-tRNA) Ternary Complex (EF-Tu-GTP-aa-tRNA) EF-Tu-GTP->Ternary Complex\n(EF-Tu-GTP-aa-tRNA) + aa-tRNA aa-tRNA aa-tRNA Ribosome (A-site) Ribosome (A-site) Ternary Complex\n(EF-Tu-GTP-aa-tRNA)->Ribosome (A-site) Binding EF-Tu-GDP EF-Tu-GDP Ribosome (A-site)->EF-Tu-GDP GTP Hydrolysis & Peptide Bond Formation This compound This compound Ribosome (A-site)->this compound Stalls Ribosome Kirromycin Kirromycin Ribosome (A-site)->Kirromycin Stalls Ribosome EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange (facilitated by EF-Ts) EF-Ts EF-Ts EF-Ts->EF-Tu-GDP

Caption: EF-Tu cycle and points of inhibition.

experimental_workflow cluster_synthesis In Vitro Protein Synthesis Assay cluster_binding Filter Binding Assay A Prepare Cell-Free Extract & Reagents B Add poly(U) mRNA & Radiolabeled Phenylalanine A->B C Add Inhibitor (this compound or Kirromycin) B->C D Incubate at 37°C C->D E Precipitate & Filter poly(Phe) D->E F Quantify Radioactivity E->F G Determine IC50 F->G H Incubate EF-Tu, [3H]GTP & Inhibitor I Filter through Nitrocellulose Membrane H->I J Wash to Remove Unbound Ligand I->J K Quantify Bound Radioactivity J->K L Determine Kd K->L

Caption: Experimental workflows for inhibitor analysis.

Conclusion

This compound and kirromycin are powerful inhibitors of bacterial protein synthesis that both act by stalling the ribosome through their interaction with EF-Tu. While their primary mechanism of trapping EF-Tu•GDP on the ribosome is similar, they exhibit important differences in their binding affinities, with kirromycin generally showing higher affinity, and this compound possessing a unique dual inhibitory action on both EF-Tu and the ribosome. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating bacterial translation and for those involved in the development of novel antibiotics targeting this essential pathway. Further head-to-head comparative studies under identical experimental conditions would be beneficial to refine our understanding of their relative potencies.

References

comparative genomics of Enacyloxin IIa and gladiolin biosynthetic pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two potent polyketide antibiotics: enacyloxin IIa and gladiolin. Produced by different species of Burkholderia, these molecules, while structurally distinct, share intriguing similarities in their biosynthetic logic, offering a compelling case study in the evolution of microbial metabolic pathways. This document outlines the genomic organization of their biosynthetic gene clusters, details the modular architecture of their polyketide synthases (PKSs), and provides an overview of key experimental methodologies used to elucidate these complex pathways.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key features of the this compound and gladiolin biosynthetic pathways, offering a clear and concise comparison of their genomic and biochemical attributes.

FeatureThis compoundGladiolin
Producing Organism Burkholderia ambifaria[1]Burkholderia gladioli
Biosynthetic Gene Cluster (BGC) Size Information not available~130 kb[2]
Polyketide Synthase (PKS) Type Unusual Hybrid cis-AT/trans-AT PKS[1]trans-AT PKS[2][3][4][5]
Key PKS Genes Bamb_5919 (final PKS module) and othersgbnD1-D6[2]
Chain Release Mechanism Dual transacylation involving a non-elongating ketosynthase domain and a non-ribosomal peptide synthetase (NRPS) condensation domain.[6]Thioesterase (TE) domain (presumed)
Structural Analogue Kirromycin (targets EF-Tu)Etnangien (RNA polymerase inhibitor)[2][3][4][5][7]
Key Structural Difference from Analogue Overlapping binding site with kirromycin on EF-Tu but with a different tail orientation.Lacks the highly labile hexaene moiety of etnangien, resulting in greater chemical stability.[2][3][4][5][7]
Known Biological Target Elongation Factor Tu (EF-Tu)[6]RNA Polymerase[2][3][4][5]

Experimental Protocols: Methodologies for Pathway Elucidation

The characterization of the this compound and gladiolin biosynthetic pathways has relied on a combination of genetic manipulation, analytical chemistry, and biochemical assays. Below are detailed methodologies for key experiments cited in the literature.

Gene Inactivation for Functional Analysis

1. Insertional Mutagenesis of the Gladiolin Biosynthetic Gene Cluster:

  • Objective: To confirm the role of the putative gladiolin biosynthetic gene cluster (gbn) in gladiolin production.

  • Methodology:

    • A target gene within the gbn cluster, such as gbnD1, is selected for disruption.[2]

    • An internal fragment of the target gene is amplified by PCR and cloned into a suicide vector that cannot replicate in B. gladioli.

    • The resulting plasmid is introduced into B. gladioli via conjugation from a suitable E. coli donor strain.

    • Homologous recombination between the cloned fragment and the genomic copy leads to the integration of the entire plasmid into the target gene, causing its disruption.

    • Mutants are selected on antibiotic-containing media corresponding to the resistance marker on the suicide vector.

    • Successful gene inactivation is confirmed by PCR analysis of genomic DNA from the mutant strain.

    • The metabolic profile of the mutant is compared to the wild-type strain using UHPLC-ESI-Q-TOF-MS to confirm the abolishment of gladiolin production.[2]

2. In-Frame Deletion in the this compound Biosynthetic Gene Cluster:

  • Objective: To create a clean, non-polar deletion of a target gene within the enacyloxin biosynthetic gene cluster to study its function.

  • Methodology:

    • Upstream and downstream regions flanking the target gene (e.g., bamb_5915 or bamb_5917) are amplified by PCR.[6]

    • These flanking regions are cloned into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).

    • The construct is introduced into B. ambifaria via triparental conjugation.[6]

    • A single homologous recombination event results in the integration of the plasmid into the genome. These single-crossover mutants are selected on antibiotic-containing media.

    • A second homologous recombination event, leading to the excision of the plasmid and the target gene, is selected for by growing the single-crossover mutants on media containing the counter-selective agent (e.g., sucrose for sacB).

    • The resulting colonies are screened by PCR to identify those with the desired in-frame deletion.

    • The loss of this compound production in the mutant is verified by UHPLC-ESI-Q-TOF-MS analysis of culture extracts.[6]

Heterologous Expression of Biosynthetic Gene Clusters
  • Objective: To express a biosynthetic gene cluster in a heterologous host to facilitate its study and potentially improve product yield.

  • Methodology:

    • A suitable heterologous host is chosen. For Burkholderia-derived gene clusters, a chassis strain of B. gladioli with the native gladiolin gene cluster deleted (Δgbn) has been developed.[8] This strain provides a clean background for metabolite analysis.

    • The entire biosynthetic gene cluster is cloned into a suitable expression vector, often using techniques like in vivo yeast recombination for large DNA fragments.

    • The expression vector is introduced into the chosen heterologous host via conjugation or transformation.

    • The heterologous host is cultivated under conditions optimized for the production of the target natural product.

    • The production of the desired compound is confirmed and quantified using analytical techniques such as LC-MS and NMR.

Purification and Structure Elucidation

1. Purification of Gladiolin:

  • Objective: To isolate pure gladiolin from B. gladioli cultures for structural and bioactivity studies.

  • Methodology:

    • B. gladioli is cultured on a solid minimal medium with glycerol as the carbon source for 3 days at 30°C.[2]

    • The agar is extracted twice with acetonitrile.[2]

    • The crude extract is fractionated by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

    • Fractions are monitored for bioactivity and by UV absorbance (e.g., at 240 nm for gladiolin).[2]

    • The structure of the purified compound is determined using high-resolution electrospray ionization quadrupole time-of-flight mass spectrometry (HR-ESI-Q-TOF-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

2. Purification of this compound:

  • Objective: To isolate this compound from B. ambifaria for structural and functional characterization.

  • Methodology:

    • B. ambifaria is grown in a suitable culture medium to promote secondary metabolite production.

    • The culture broth is extracted with an organic solvent such as ethyl acetate.

    • The crude extract is subjected to chromatographic separation techniques, such as silica gel chromatography and preparative HPLC, to isolate the enacyloxins.

    • The structure and stereochemistry of the purified this compound are determined by NMR spectroscopy and mass spectrometry.

Mandatory Visualization: Biosynthetic Pathways and Gene Clusters

The following diagrams, generated using the DOT language, illustrate the comparative genomic organization and the proposed biosynthetic pathways of this compound and gladiolin.

Enacyloxin_IIa_vs_Gladiolin_BGC cluster_enacyloxin This compound Biosynthetic Gene Cluster (B. ambifaria) cluster_gladiolin Gladiolin Biosynthetic Gene Cluster (B. gladioli) Enacyloxin_PKS_NRPS Hybrid cis/trans-AT PKS-NRPS Genes Enacyloxin_Tailoring Tailoring Enzymes Enacyloxin_Regulator Regulatory Genes Enacyloxin_Transport Transport Proteins Gladiolin_PKS gbnD1-D6 (trans-AT PKS) Gladiolin_Tailoring Tailoring Enzymes Gladiolin_Regulator Regulatory Genes Gladiolin_Transport Transport Proteins

Caption: Comparative organization of the this compound and gladiolin biosynthetic gene clusters.

Biosynthetic_Pathway_Comparison cluster_enacyloxin This compound Biosynthesis cluster_gladiolin Gladiolin Biosynthesis Ena_Precursors Malonyl-CoA, Methylmalonyl-CoA Ena_PKS Hybrid cis/trans-AT PKS Assembly Ena_Precursors->Ena_PKS Ena_Intermediate Polyketide Chain Ena_PKS->Ena_Intermediate Ena_Release Dual Transacylation Release (NRPS-mediated) Ena_Intermediate->Ena_Release Ena_Product This compound Ena_Release->Ena_Product Gla_Precursors Malonyl-CoA, Methylmalonyl-CoA, Succinyl-CoA Gla_PKS trans-AT PKS Assembly (gbnD1-D6) Gla_Precursors->Gla_PKS Gla_Intermediate Polyketide Chain Gla_PKS->Gla_Intermediate Gla_Release Thioesterase-mediated Release Gla_Intermediate->Gla_Release Gla_Product Gladiolin Gla_Release->Gla_Product

Caption: Simplified comparative overview of the biosynthetic pathways for this compound and gladiolin.

References

A Comparative Guide to the Roles of Bamb_5915 and Bamb_5917 in Enacyloxin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the experimental validation of Bamb_5915 and Bamb_5917, two critical proteins involved in the biosynthesis of enacyloxin IIa, a potent antibiotic with activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii.[1] The biosynthesis is carried out by an unusual hybrid polyketide synthase (PKS) in Burkholderia ambifaria.[2][3] This document compares the wild-type biosynthetic pathway with genetically modified strains to elucidate the specific functions of these proteins, supported by experimental data and detailed protocols.

The Role of Bamb_5915 and Bamb_5917 in the Enacyloxin Pathway

Enacyloxin biosynthesis involves a complex modular PKS. The final and most unusual step is the release of the fully assembled polyketide chain. Extensive genetic and biochemical experiments have confirmed that Bamb_5915 and Bamb_5917 are essential for this chain release process.[4][5]

The validated mechanism involves a novel dual transacylation process[4][6]:

  • The final PKS module, Bamb_5919, possesses a non-elongating ketosynthase (KS⁰) domain at its C-terminus.[7]

  • This KS⁰ domain transfers the complete polyketide chain from the upstream acyl carrier protein (ACP) to the peptidyl carrier protein (PCP) domain of a separate, free-standing protein, Bamb_5917 .[4][6]

  • A second protein, Bamb_5915 , which shows homology to non-ribosomal peptide synthetase (NRPS) condensation (C) domains, then catalyzes the final reaction.[4][7] It condenses the polyketide chain, now attached to Bamb_5917, with (1S, 3R, 4S)-3,4-dihydroxycyclohexane carboxylic acid (DHCCA) to release the final antibiotic, this compound.[4][7]

This intricate handover is necessary because Bamb_5915 cannot recognize the polyketide chain when it is attached to the primary PKS assembly line (the Bamb_5919 ACP domain), making Bamb_5917 an essential intermediary.[4][7]

G cluster_PKS Final PKS Module (Bamb_5919) cluster_Release Chain Release Machinery ACP ACP Domain KS0 KS⁰ Domain ACP->KS0 Polyketide Chain Bamb_5917 Bamb_5917 (PCP Domain) KS0->Bamb_5917 1. Transacylation Bamb_5915 Bamb_5915 (C-Domain Homolog) Bamb_5917->Bamb_5915 2. Presents Chain Enacyloxin This compound Bamb_5915->Enacyloxin 4. Condensation & Release DHCCA DHCCA DHCCA->Bamb_5915 3. Acyl Acceptor G WT Wild-Type B. ambifaria Mutagenesis Allelic Exchange Mutagenesis WT->Mutagenesis Analysis UHPLC-MS Analysis of Culture Extracts WT->Analysis Mutant Δbamb_5915 or Δbamb_5917 Mutant Mutagenesis->Mutant Complementation Complementation (in trans expression) Mutant->Complementation Mutant->Analysis Complemented Complemented Strain Complementation->Complemented Complemented->Analysis

References

Enacyloxin IIa: A Potent Inhibitor of Bacterial Protein Synthesis with Activity Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Enacyloxin IIa's Efficacy Against Susceptible and Resistant Bacterial Strains

For researchers and professionals in drug development, identifying novel antibiotics with efficacy against resistant bacterial strains is a paramount objective. This compound, a polyketide antibiotic, has demonstrated significant promise in this area by targeting a fundamental bacterial process: protein synthesis. This guide provides a comprehensive comparison of this compound's activity against both susceptible and resistant bacteria, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.

Quantitative Analysis of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC ranges of this compound against various susceptible and multidrug-resistant (MDR) bacterial strains.

Bacterial SpeciesStrain TypeMIC Range (mg/L)Reference
Neisseria gonorrhoeaeSusceptible & MDR0.015 - 0.06[1][2]
Ureaplasma spp.Susceptible & MDR4 - 32[1][2]

Notably, the presence of resistance to frontline antibiotics in Neisseria gonorrhoeae did not affect the MIC values of this compound, highlighting its potential for treating drug-resistant infections.[1][2]

Mechanism of Action: Dual Targeting of Protein Synthesis

This compound exhibits a unique dual-inhibitory mechanism that disrupts bacterial protein synthesis. It targets both the elongation factor Tu (EF-Tu) and the ribosome, crucial components of the translational machinery.[3][4][5] This dual action is a significant advantage, as it may reduce the likelihood of resistance development.

The antibiotic interferes with the function of EF-Tu, a GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome.[3][4] Specifically, this compound locks EF-Tu in an inactive GDP-bound state on the ribosome, preventing its recycling for subsequent rounds of amino acid delivery.[6][7] Furthermore, it directly affects the ribosome, leading to an anomalous positioning of the aminoacyl-tRNA at the A-site, thereby inhibiting peptide bond formation.[3][4]

Enacyloxin_IIa_Mechanism cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by this compound EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->Ternary_Complex binds aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex binds Ribosome Ribosome (A-site, P-site, E-site) Ternary_Complex->Ribosome delivers to A-site Peptide_Elongation Peptide Chain Elongation Ribosome->Peptide_Elongation catalyzes EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP hydrolysis Inhibited_Ribosome Anomalous aa-tRNA Positioning EF-Ts EF-Ts EF-Tu-GDP->EF-Ts interacts with Inhibited_EF-Tu Inhibited EF-Tu-GDP (Locked on Ribosome) GTP_Regeneration GTP Regeneration EF-Ts->GTP_Regeneration facilitates GTP_Regeneration->EF-Tu-GTP regenerates Enacyloxin_IIa This compound Enacyloxin_IIa->Ribosome induces conformational change Enacyloxin_IIa->EF-Tu-GDP binds & locks Inhibited_EF-Tu->EF-Ts prevents interaction Inhibited_Ribosome->Peptide_Elongation blocks

Caption: Mechanism of action of this compound.

Bacterial Resistance Mechanisms

While specific resistance mechanisms to this compound are not yet fully characterized, bacteria have evolved general strategies to counteract antibiotics that target EF-Tu. These mechanisms typically involve mutations in the tuf gene, which encodes for EF-Tu.

These mutations can lead to structural changes in the EF-Tu protein, resulting in:

  • Reduced binding affinity: The altered EF-Tu protein may no longer bind this compound effectively, rendering the antibiotic inactive.

  • Altered conformational changes: The mutation may prevent the antibiotic from inducing the conformational change that locks EF-Tu in its inactive state.

Resistance_Mechanism cluster_wildtype Wild-Type Bacterium cluster_resistant Resistant Bacterium Enacyloxin_IIa_WT This compound EF-Tu_WT Wild-Type EF-Tu Enacyloxin_IIa_WT->EF-Tu_WT binds Inhibition_WT Inhibition of Protein Synthesis EF-Tu_WT->Inhibition_WT Enacyloxin_IIa_R This compound EF-Tu_Mutant Mutant EF-Tu Enacyloxin_IIa_R->EF-Tu_Mutant binding reduced/ ineffective tuf_gene_mutation Mutation in tuf gene tuf_gene_mutation->EF-Tu_Mutant produces No_Inhibition Protein Synthesis Continues EF-Tu_Mutant->No_Inhibition Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing Stock_Solution Prepare Antibiotic Stock Solution Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions Agar_Dilution Agar Dilution Method (e.g., N. gonorrhoeae) Serial_Dilutions->Agar_Dilution Broth_Microdilution Broth Microdilution Method (e.g., Ureaplasma spp.) Serial_Dilutions->Broth_Microdilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plates Inoculate Agar Plates Bacterial_Inoculum->Inoculate_Plates Inoculate_Wells Inoculate Microtiter Wells Bacterial_Inoculum->Inoculate_Wells Agar_Dilution->Inoculate_Plates Broth_Microdilution->Inoculate_Wells Incubation_Agar Incubate Plates Inoculate_Plates->Incubation_Agar Incubation_Broth Incubate Microtiter Plate Inoculate_Wells->Incubation_Broth Read_MIC_Agar Determine MIC (Lowest concentration with no growth) Incubation_Agar->Read_MIC_Agar Read_MIC_Broth Determine MIC (Lowest concentration with no color change) Incubation_Broth->Read_MIC_Broth

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for the safe and compliant disposal of the antibiotic Enacyloxin IIa, ensuring the protection of personnel and the environment.

As a novel polyenic antibiotic, the proper handling and disposal of this compound are critical to maintaining a safe laboratory environment and preventing the environmental dissemination of bioactive compounds, which can contribute to the development of antibiotic-resistant bacteria. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the operational and disposal plans for this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling stock solutions or pure compounds.

II. Waste Segregation and Classification

Proper segregation of waste is the first and most critical step in the disposal process. This compound waste should be classified as hazardous chemical waste and must be kept separate from other laboratory waste streams.

Waste TypeDescriptionRecommended Disposal Container
High-Concentration Liquid Waste Includes pure this compound powder, stock solutions (e.g., in DMSO or other solvents), and any unused formulations at high concentrations.A dedicated, leak-proof, and clearly labeled hazardous waste container for antibiotic waste.[1][2]
Low-Concentration Liquid Waste Includes used cell culture media containing this compound, buffer solutions from experiments, and aqueous solutions with trace amounts.A dedicated, leak-proof hazardous waste container labeled "Aqueous Antibiotic Waste."[1][3]
Contaminated Solid Waste Includes items such as pipette tips, serological pipettes, flasks, petri dishes, gloves, and paper towels that have come into direct contact with this compound.A designated biohazardous or chemical waste container, clearly labeled for incineration.[2][4]
Empty Original Containers The original vial or container that held the pure this compound compound.Should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[4][5]

III. Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the disposal of different forms of this compound waste.

A. Disposal of High-Concentration Liquid Waste

  • Collection: Carefully transfer all high-concentration liquid waste, including stock solutions, into a designated hazardous chemical waste container.[1][2] This container should be made of a material compatible with the solvents used.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Antibiotic Waste," and "this compound." Include the name of the solvent and the estimated concentration.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

  • Pickup: Arrange for the disposal of the container through your institution's EHS department or a licensed hazardous waste contractor.

B. Disposal of Low-Concentration Liquid Waste (Aqueous)

Due to the unknown heat stability of this compound, autoclaving is not a recommended method of deactivation. Therefore, low-concentration liquid waste should be treated as hazardous chemical waste.[1]

  • Collection: Pour all used culture media and other low-concentration aqueous solutions containing this compound into a dedicated, leak-proof hazardous waste container.

  • Labeling: Label the container "Aqueous Antibiotic Waste" and specify "Contains this compound."

  • Storage and Pickup: Follow the same storage and pickup procedures as for high-concentration liquid waste.

C. Disposal of Contaminated Solid Waste

  • Collection: Place all solid waste items that have come into contact with this compound into a designated, puncture-resistant container lined with a biohazard or chemical waste bag.

  • Labeling: The container should be clearly marked as "Chemical-Contaminated Solid Waste for Incineration" and specify the contaminant as "this compound."

  • Treatment: This waste should be disposed of via incineration through your institution's hazardous waste management program.[7] Do not autoclave this waste with the intent of regular disposal unless your EHS department has a specific protocol for chemical waste.

D. Disposal of Empty Original Containers

  • Decontamination: Triple-rinse the empty container with a solvent capable of dissolving this compound (e.g., ethanol or the solvent used for the stock solution).[5]

  • Rinsate Collection: Collect all three rinsates and add them to the high-concentration liquid hazardous waste container.

  • Final Disposal: After triple-rinsing, deface or remove the original label and dispose of the container in the appropriate glass or plastic recycling bin, as per institutional guidelines.[4][5]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

EnacyloxinIIa_Disposal_Workflow start Waste Containing This compound Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes, Flasks) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Container concentration High or Low Concentration? liquid_waste->concentration high_conc High-Concentration (Stock, Pure Compound) concentration->high_conc High low_conc Low-Concentration (Culture Media, Buffers) concentration->low_conc Low collect_high Collect in Labeled Hazardous Waste Container (Antibiotic Waste) high_conc->collect_high collect_low Collect in Labeled Hazardous Waste Container (Aqueous Antibiotic Waste) low_conc->collect_low ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_high->ehs_pickup collect_low->ehs_pickup collect_solid Collect in Labeled Container for Incineration solid_waste->collect_solid collect_solid->ehs_pickup triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate in High-Concentration Waste triple_rinse->collect_rinsate dispose_container Deface Label and Recycle Container triple_rinse->dispose_container After Rinsing collect_rinsate->ehs_pickup

Caption: Decision tree for the segregation and disposal of this compound waste.

By adhering to these general guidelines and, most importantly, your local institutional policies, you can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship in research.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Enacyloxin IIa

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Enacyloxin IIa is publicly available. The following guidance is based on the general safety principles for handling potent polyene antibiotics and enzyme inhibitors in a laboratory setting. Researchers must always consult and adhere to their institution's specific safety protocols and conduct a thorough risk assessment before handling any new compound.

This compound, a potent polyene antibiotic, necessitates stringent safety measures to protect researchers and the environment. As an inhibitor of protein biosynthesis, this compound requires careful handling, from initial preparation to final disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to its nature as a potent enzyme inhibitor, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.To protect eyes from splashes and solid particles.
Skin Protection - Nitrile or neoprene gloves (double-gloving is recommended).- Impermeable disposable gown or lab coat.To prevent skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.To be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely.
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount to minimize exposure and ensure a safe laboratory environment.

Safe Handling Workflow for this compound prep Preparation - Work within a certified chemical fume hood. - Wear all required PPE. weigh Weighing - Use a dedicated, calibrated balance. - Handle as a powder, minimizing dust. prep->weigh dissolve Dissolution - Add solvent slowly to the solid. - Avoid splashing. weigh->dissolve exp Experimental Use - Keep containers sealed when not in use. - Clearly label all solutions. dissolve->exp decon Decontamination - Clean all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. exp->decon waste Waste Segregation - Separate liquid and solid waste into designated, labeled containers. decon->waste

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the potential development of antibiotic resistance.[1][2]

Waste Type Disposal Procedure
Unused Stock Solutions - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[1] - Do not mix with other chemical waste streams unless compatibility is confirmed. - Dispose of through your institution's hazardous waste management program.[2]
Contaminated Media and Aqueous Solutions - Treat as hazardous chemical waste.[3] - Collect in a labeled, leak-proof container for chemical waste.[1]
Contaminated Solid Waste (e.g., pipette tips, gloves, labware) - Place in a designated, sealed, and labeled hazardous waste container.[2] - Dispose of through your institution's hazardous waste management program.
Spill Cleanup Material - Collect all cleanup materials in a sealed, labeled hazardous waste container.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

This compound Spill Response Protocol spill Spill Occurs evacuate Evacuate and Alert - Immediately alert others in the vicinity. - Evacuate the immediate area. spill->evacuate ppe Don Appropriate PPE - Include respiratory protection if the spill involves powder. evacuate->ppe contain Contain the Spill - For powders, gently cover with absorbent material. - For liquids, surround the spill with absorbent material. ppe->contain cleanup Clean the Area - Carefully collect all contaminated materials. - Place in a sealed, labeled hazardous waste container. contain->cleanup decontaminate Decontaminate Surfaces - Clean the spill area with an appropriate solvent and then soap and water. cleanup->decontaminate report Report the Incident - Follow your institution's spill reporting procedures. decontaminate->report

Caption: Step-by-step protocol for responding to an this compound spill.

By implementing these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enacyloxin IIa
Reactant of Route 2
Enacyloxin IIa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.